molecular formula C12H13N3 B1526514 N-benzyl-6-methylpyridazin-3-amine CAS No. 100193-48-4

N-benzyl-6-methylpyridazin-3-amine

Cat. No.: B1526514
CAS No.: 100193-48-4
M. Wt: 199.25 g/mol
InChI Key: ASIZGKSHJYXALJ-UHFFFAOYSA-N
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Description

N-benzyl-6-methylpyridazin-3-amine is a useful research compound. Its molecular formula is C12H13N3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-6-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIZGKSHJYXALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis, Properties, and Potential of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This document provides a comprehensive technical overview of N-benzyl-6-methylpyridazin-3-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The pyridazine core is a privileged scaffold in pharmacology, known for its unique physicochemical properties that enhance drug-target interactions.[1] By incorporating a benzyl group onto the 6-methylpyridazin-3-amine backbone, we create a molecule with potential applications across various therapeutic areas, including oncology and neurology.[2][3] This guide details robust synthetic pathways, explores the compound's structural and spectroscopic properties, and discusses the scientific rationale for its potential biological activities.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery, with the pyridazine nucleus holding a place of particular importance.[4] The pyridazine ring system is characterized by a high dipole moment and the capacity for dual hydrogen bonding, attributes that are highly advantageous for forming strong and specific interactions with biological targets.[1] Furthermore, the pyridazine scaffold can act as a bioisosteric replacement for other aromatic rings, such as a phenyl group, often conferring improved properties like reduced lipophilicity and enhanced metabolic stability.[1] These characteristics have led to the widespread use of pyridazine derivatives in the design of compounds with a broad spectrum of activities, including anticancer and antihypertensive properties.[1] The title compound, this compound, combines this valuable heterocyclic core with a benzyl moiety, a group frequently associated with targeted biological activity.[3]

Retrosynthetic Analysis

A logical synthetic approach to this compound involves a two-step process. The primary disconnection is at the exocyclic nitrogen-benzyl bond, identifying 6-methylpyridazin-3-amine as the key heterocyclic precursor and a suitable benzylating agent as the reaction partner. The 6-methylpyridazin-3-amine precursor can, in turn, be synthesized from a commercially available halogenated pyridazine.

Retrosynthesis Target This compound Precursor1 6-Methylpyridazin-3-amine Target->Precursor1 C-N Disconnection Precursor2 Benzylating Agent (e.g., Benzyl bromide, Benzaldehyde) Target->Precursor2 C-N Disconnection Precursor1_Source 3-Chloro-6-methylpyridazine Precursor1->Precursor1_Source Amination

Caption: Retrosynthetic pathway for this compound.

Synthesis Protocols

The synthesis is logically divided into the preparation of the key amine precursor followed by its N-benzylation. For the benzylation step, multiple strategies are presented, allowing researchers to choose a method based on available reagents, desired scale, and green chemistry principles.

Synthesis of Precursor: 6-Methylpyridazin-3-amine

The most direct route to 6-methylpyridazin-3-amine is through the nucleophilic aromatic substitution of a halogenated precursor. The following protocol utilizes 3-chloro-6-methylpyridazine and aqueous ammonia, with a copper catalyst to facilitate the amination reaction.

Experimental Protocol:

  • Reaction Setup: To a pressure vessel, add 3-chloro-6-methylpyridazine (516 mg, 4.0 mmol), 30% aqueous ammonia (NH₄OH, 3 mL), and copper(II) sulfate pentahydrate (26 mg, 0.2 mmol).[5]

  • Reaction Conditions: Seal the vessel and stir the mixture at 120 °C for 40 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the nucleophilic substitution on the electron-deficient pyridazine ring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Partition the mixture between ethyl acetate (EtOAc) and brine.

  • Extraction: Extract the aqueous layer five times with EtOAc. The repeated extractions are crucial to recover the polar product from the aqueous phase.[5]

  • Purification: Combine the organic phases, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (elution gradient: 0-10% MeOH in CH₂Cl₂) to afford 6-methylpyridazin-3-amine as a white solid (yield: ~37%).[5]

N-Benzylation Strategies

The introduction of the benzyl group onto the primary amine of 6-methylpyridazin-3-amine can be achieved through several reliable methods. The choice of method impacts reaction conditions, byproducts, and overall efficiency.

Benzylation_Strategies cluster_A Strategy A: Direct Alkylation cluster_B Strategy B: Reductive Amination cluster_C Strategy C: Dehydrative Coupling Start 6-Methylpyridazin-3-amine node_A Reagents: - Benzyl Bromide - Base (e.g., K₂CO₃, DIPEA) - Solvent (e.g., THF, DMF) Start->node_A node_B Reagents: - Benzaldehyde - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., DCE) Start->node_B node_C Reagents: - Benzyl Alcohol - Catalyst (e.g., Pd-based) - Heptane/Water Start->node_C Product This compound node_A->Product node_B->Product node_C->Product

Caption: Overview of N-benzylation strategies.

3.2.1 Strategy A: Direct Alkylation with Benzyl Halide

This classic method involves the nucleophilic attack of the amine on benzyl bromide or chloride. The choice of a non-nucleophilic base is critical to prevent side reactions and to neutralize the HBr generated.

Experimental Protocol:

  • Reaction Setup: Dissolve 6-methylpyridazin-3-amine (1 mmol) in anhydrous tetrahydrofuran (THF). Add a base such as diisopropylethylamine (DIPEA, 2 mmol).[2]

  • Reagent Addition: Slowly add benzyl bromide (1.2 mmol) to the stirred solution at room temperature.

  • Reaction Conditions: Stir the mixture for 6-12 hours. The reaction is typically conducted at room temperature but may be gently heated if the reaction is sluggish.[2]

  • Work-up: Upon completion (monitored by TLC), remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., EtOAc) and wash with water and brine to remove the ammonium salt byproduct.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

3.2.2 Strategy C: Dehydrative Coupling (Borrowing Hydrogen)

This modern, sustainable approach uses benzyl alcohol as the alkylating agent, with water as the only byproduct.[7] The mechanism involves the temporary, catalyst-mediated oxidation of the alcohol to an aldehyde, which then undergoes reductive amination.[8]

Conceptual Protocol:

  • Catalyst System: A palladium-based catalyst, such as a Pd-doped Metal-Organic Framework (MOF), is employed.[7]

  • Reaction Setup: In a reaction vessel, combine 6-methylpyridazin-3-amine (1 mmol), benzyl alcohol (1.2 mmol), the catalyst, and a solvent system such as heptane, which may be promoted by the presence of a small amount of water.[8]

  • Reaction Conditions: Heat the mixture under an inert atmosphere. Reaction conditions, including temperature and time, must be optimized for the specific catalyst used.[7]

  • Work-up and Purification: After the reaction, the catalyst is typically removed by filtration. The filtrate is concentrated, and the product is purified via standard chromatographic techniques.

Physicochemical and Structural Properties

The properties of this compound are dictated by its constituent functional groups. The data presented here are based on computational predictions and analysis of structurally similar compounds.

Computed Properties
PropertyValueSource
Molecular Formula C₁₂H₁₃N₃-
Molecular Weight 199.25 g/mol -
XLogP3 2.1Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 3Predicted
Rotatable Bond Count 2Predicted
Exact Mass 199.110947 DaPredicted
Topological Polar Surface Area 49.8 ŲSimilar to[9]
Structural and Spectroscopic Characterization
  • Structural Analysis: Based on studies of similar pyridazine derivatives, this compound is expected to exhibit intermolecular hydrogen bonds of the N-H···N type, potentially linking molecules into dimers in the solid state.[10][11] The dihedral angle between the pyridazine and benzyl rings will define the molecule's three-dimensional conformation.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show characteristic signals: a singlet for the methyl protons (~2.2-2.5 ppm), a singlet or doublet for the benzylic methylene (CH₂) protons (~4.5 ppm), a series of multiplets for the five protons of the benzyl aromatic ring (~7.2-7.4 ppm), and two doublets for the two protons on the pyridazine ring. The N-H proton will appear as a broad singlet.[12]

  • ¹³C NMR Spectroscopy: The carbon spectrum will display signals for the methyl carbon, the benzylic methylene carbon, and the distinct aromatic carbons of both the pyridazine and benzyl rings.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z of approximately 200.12. Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the loss of the benzyl radical or cleavage of the pyridazine ring.[1]

Potential Applications and Biological Relevance

The structural motifs within this compound suggest its potential as a scaffold for drug discovery.

  • Oncology: Pyridazine derivatives have been investigated as anticancer agents.[1] Furthermore, substituted benzyl groups on heterocyclic cores have been shown to be effective in targeting enzymes like thymidylate synthase.[2] The title compound could serve as a starting point for developing novel kinase inhibitors or other targeted anticancer therapies.

  • Neuropharmacology: Dibenzylamine structures are known for their neuropharmacological potential, including the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[3] The N-benzylamine moiety in the target molecule makes it an interesting candidate for exploration in the context of neurodegenerative disorders.

  • General Medicinal Chemistry: As a versatile intermediate, the primary amine of the precursor, 6-methylpyridazin-3-amine, can be functionalized with various groups, while the benzyl group can be substituted to modulate properties like solubility, lipophilicity, and target affinity, making this a valuable scaffold for building compound libraries.

Conclusion

This compound is a compound of high strategic value for researchers in drug development. Its synthesis is achievable through well-established chemical transformations, starting with the robust preparation of the 6-methylpyridazin-3-amine precursor. Modern, greener N-benzylation methods like dehydrative coupling offer sustainable alternatives to classical approaches. The molecule's inherent properties—derived from the privileged pyridazine scaffold and the biologically relevant benzyl group—make it a compelling candidate for further investigation and development in oncology, neurology, and other therapeutic fields. This guide provides the foundational knowledge for its synthesis and characterization, empowering further research into its potential applications.

References

  • Benchchem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9. Benchchem.
  • National Center for Biotechnology Information. (n.d.). N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N-4-Methylphenyl-6-_pyrazol-1-yl_pyridazin-3-amine
  • Al-Warhi, T., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956831/
  • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Retrieved from https://www.mdpi.com/1422-8599/2023/1/m1561
  • National Center for Biotechnology Information. (2026). N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/6415561
  • ChemicalBook. (2025). 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7. ChemicalBook. Retrieved from https://www.chemicalbook.com/ProductChemicalPropertiesCB5717466.htm
  • ChemRxiv. (2024). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Cambridge Open Engage. Retrieved from https://www.cambridge.org/core/journals/chemrxiv/article/a-new-methodology-for-preparing-benzylated-aminopyridines-yields-unprecedented-siteselective-organocatalysts/E5A8E9B6E1E4E7A0C7F8B6D3E2F1C5A7
  • Hindawi. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058223/
  • National Center for Biotechnology Information. (n.d.). Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy. PubMed Central. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7079203/
  • Royal Society of Chemistry. (n.d.). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2023/ma/d3ma00373a
  • ResearchGate. (n.d.). organic compounds. ResearchGate. Retrieved from https://www.researchgate.net/publication/279854495_N-4-Methylphenyl-6-pyrazol-1-ylpyridazin-3-amine
  • MDPI. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. Retrieved from https://www.mdpi.com/1420-3049/28/12/4754
  • Tel Aviv University. (2025). A New Methodology for Preparing Benzylated Aminopyridines Yields Previously Inaccessible Organocatalysts. Tel Aviv University. Retrieved from https://english.tau.ac.
  • ChemRxiv. (n.d.). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. Retrieved from https://chemrxiv.org/engage/chemrxiv/article-details/653f5333f28582b99f38c35a
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3-Amino-6-Substituted Pyridazines. Benchchem. Retrieved from https://www.benchchem.com/product/b3106481/technical-support

Sources

An In-Depth Technical Guide to N-benzyl-6-methylpyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Substituted Pyridazines in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered substantial interest within the drug discovery community. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have positioned it as a "privileged structure" in medicinal chemistry. Pyridazine derivatives have demonstrated a broad spectrum of biological activities, including notable successes in the development of anticancer agents. This guide focuses on a specific, yet promising, member of this class: N-benzyl-6-methylpyridazin-3-amine . We will delve into its chemical identity, plausible synthetic routes, and its potential as a valuable building block for the development of novel therapeutics.

Section 1: Core Compound Identification and Nomenclature

Chemical Identity:

  • Compound Name: this compound

  • CAS Number: 100193-48-4

  • Molecular Formula: C₁₂H₁₃N₃

  • Molecular Weight: 199.25 g/mol

  • Chemical Structure:

    Caption: 2D structure of this compound.

Nomenclature:

The systematic IUPAC name for this compound is This compound . This name is derived from the parent heterocycle, pyridazine, with substituents indicated by their respective locants. The "N-benzyl" prefix denotes that a benzyl group is attached to the nitrogen atom of the amine at position 3. The "6-methyl" indicates a methyl group at position 6 of the pyridazine ring.

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols:

Step 1: Synthesis of 3-amino-6-methylpyridazine (CAS: 18591-82-7) [1]

This precursor can be synthesized from 3-chloro-6-methylpyridazine via a nucleophilic aromatic substitution reaction.

  • Reactants:

    • 3-chloro-6-methylpyridazine

    • Ammonium hydroxide (30% aqueous solution)

    • Copper(II) sulfate pentahydrate (catalyst)

  • Procedure:

    • A mixture of 3-chloro-6-methylpyridazine (1.0 eq), ammonium hydroxide (excess), and a catalytic amount of copper(II) sulfate pentahydrate is heated in a sealed vessel at approximately 120°C for 40 hours.

    • After cooling to room temperature, the reaction mixture is partitioned between ethyl acetate and brine.

    • The aqueous layer is extracted multiple times with ethyl acetate.

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to yield 3-amino-6-methylpyridazine as a solid.[1]

Step 2: N-benzylation of 3-amino-6-methylpyridazine

The final step involves the N-benzylation of the amino group of 3-amino-6-methylpyridazine. This can be achieved through several established methods, including reaction with a benzyl halide or a reductive amination with benzaldehyde. A Lewis acid-promoted benzylation using benzyl alcohol has also been reported as an effective method for N-benzylation of aminopyridines.[2]

  • Method A: Using Benzyl Bromide

    • Reactants:

      • 3-amino-6-methylpyridazine (1.0 eq)

      • Benzyl bromide (1.0-1.2 eq)

      • A non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate)

      • Anhydrous solvent (e.g., acetonitrile or DMF)

    • Procedure:

      • Dissolve 3-amino-6-methylpyridazine in the anhydrous solvent.

      • Add the base to the solution.

      • Slowly add benzyl bromide to the reaction mixture at room temperature.

      • The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC).

      • Upon completion, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

      • The organic layer is washed, dried, and concentrated.

      • The crude product is purified by column chromatography or recrystallization.

  • Method B: Reductive Amination with Benzaldehyde

    • Reactants:

      • 3-amino-6-methylpyridazine (1.0 eq)

      • Benzaldehyde (1.0-1.2 eq)

      • A reducing agent (e.g., sodium triacetoxyborohydride or sodium cyanoborohydride)

      • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

    • Procedure:

      • A solution of 3-amino-6-methylpyridazine and benzaldehyde in the anhydrous solvent is stirred at room temperature.

      • The reducing agent is added portion-wise to the mixture.

      • The reaction is stirred until the starting materials are consumed (monitored by TLC).

      • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

      • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

      • Purification is achieved through column chromatography.

Characterization:

The structural confirmation of this compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons from both the pyridazine and benzyl rings, a singlet for the methyl group, and a characteristic signal for the methylene protons of the benzyl group.

    • ¹³C NMR: The spectrum would show distinct signals for all carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the methyl and benzyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis, likely using electrospray ionization (ESI), would confirm the molecular weight of the compound. The fragmentation pattern would provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (if a secondary amine is present as an intermediate), C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the aromatic rings.

Section 3: Physicochemical Properties and Data

Due to the limited availability of specific experimental data in the public domain for this compound, the following table presents predicted and analogous compound data.

PropertyPredicted/Analogous ValueSource/Rationale
Physical State SolidBased on similar substituted pyridazines.
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General solubility for similar aromatic compounds.
Purity (Typical) >95%As offered by commercial suppliers.

Section 4: Biological Activity and Therapeutic Potential

The pyridazine scaffold is a well-established pharmacophore in oncology drug discovery. Numerous derivatives have been investigated for their potential to inhibit key cellular processes involved in cancer progression.

Anticipated Biological Activity:

  • Anticancer Potential: Given the prevalence of the pyridazine core in anticancer agents, this compound is a prime candidate for screening against various cancer cell lines. The benzyl group can engage in hydrophobic interactions within the binding pockets of target proteins, potentially enhancing potency.

  • Kinase Inhibition: Many pyridazine-containing compounds are known to be kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.

  • Other Potential Activities: Nitrogen-containing heterocycles are known to possess a wide range of biological activities.[3] Therefore, this compound could also be explored for other therapeutic areas, such as antiviral, antibacterial, or anti-inflammatory applications.

Potential Mechanism of Action:

While the specific molecular targets of this compound are yet to be elucidated, a likely mechanism of action, based on related compounds, could involve the inhibition of enzymes critical for cancer cell function. For instance, some pyridazine derivatives have been shown to target thymidylate synthase, a key enzyme in DNA synthesis.[3] The compound could also induce apoptosis (programmed cell death) in cancer cells.[3]

Structure-Activity Relationship (SAR) Insights:

The structure of this compound offers several points for further chemical modification to explore structure-activity relationships:

  • Substitution on the Benzyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety can modulate the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity.

  • Modification of the Methyl Group: The methyl group at the 6-position of the pyridazine ring could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site.

  • Alterations to the Amine Linker: The secondary amine can be further substituted or replaced with other functional groups to optimize the compound's pharmacokinetic and pharmacodynamic properties.

Section 5: Conclusion and Future Directions

This compound is a promising heterocyclic compound with a clear rationale for its investigation in the field of drug discovery, particularly in oncology. Its straightforward, albeit not yet published in detail, synthetic accessibility makes it an attractive starting point for the generation of a library of related analogs for biological screening.

Future research should focus on the following areas:

  • Definitive Synthesis and Characterization: A detailed, peer-reviewed publication outlining the optimized synthesis and full analytical characterization of this compound is needed to provide a solid foundation for further studies.

  • In Vitro Biological Evaluation: The compound should be screened against a panel of cancer cell lines to determine its cytotoxic activity and identify potential lead indications.

  • Target Identification and Mechanism of Action Studies: If significant biological activity is observed, subsequent studies should aim to identify the molecular target(s) and elucidate the mechanism by which the compound exerts its effects.

  • Lead Optimization: A medicinal chemistry program focused on systematic structural modifications will be crucial to improve the potency, selectivity, and drug-like properties of this chemical scaffold.

References

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (2025). Scientific Reports. [Link]

  • A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. (2024). ChemRxiv. [Link]

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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Navigating the Uncharted Territory of a Novel Pyridazine Derivative

Foreword: Embracing the Unknown

In the realm of drug discovery and development, we are often confronted with novel chemical entities whose biological activities and mechanisms of action are complete unknowns. N-benzyl-6-methylpyridazin-3-amine is one such molecule. A survey of the current scientific literature reveals a conspicuous absence of pharmacological data for this specific compound. However, the very structure of this molecule provides a wealth of clues, guiding our path of investigation. The pyridazine core, and particularly the 3-aminopyridazine scaffold, is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous biologically active agents with diverse therapeutic applications.[1] This guide, therefore, is not a retrospective account of a known mechanism but a prospective blueprint for its discovery. We will proceed with a logical, data-driven, and experimentally rigorous approach to unravel the therapeutic potential of this compound.

Part 1: The Pyridazine Scaffold - A Foundation of Diverse Biological Activity

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a multitude of pharmacologically active compounds.[2][3] Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroleptic activities.[4] Notably, the 3-aminopyridazine substructure, which is present in our compound of interest, is a key feature of several approved drugs, each with a distinct mechanism of action.[5] This includes Minaprine (a monoamine oxidase inhibitor), Relugolix (a gonadotropin-releasing hormone receptor antagonist), and Deucravacitinib (an allosteric inhibitor of tyrosine kinase 2).[5] This diversity of targets for a common chemical scaffold underscores the necessity of a broad and unbiased initial screening strategy to identify the potential therapeutic area for this compound.

Part 2: A Hypothesis-Driven Approach to Mechanism of Action (MoA) Elucidation

Given the wide-ranging activities of pyridazine derivatives, we will formulate several primary hypotheses for the MoA of this compound. These hypotheses will form the basis of our initial experimental investigations.

Hypothesis 1: Modulation of Central Nervous System (CNS) Targets. Many pyridazine-containing molecules exhibit CNS activity. For instance, some derivatives act as selective GABAA α2/α3 positive allosteric modulators, while others have shown affinity for sigma receptors.[5][6] The structural similarity of this compound to known CNS-active compounds warrants an initial investigation into its effects on neuronal cell lines and receptor binding assays for common CNS targets.

Hypothesis 2: Anticancer Activity through Kinase Inhibition or Other Mechanisms. The pyridazine scaffold is found in compounds targeting various aspects of cancer cell biology.[3][4] Some pyridopyridazine derivatives have been shown to inhibit cyclin-dependent kinases, while others may interfere with signaling pathways crucial for cell proliferation.[7] An initial screen against a panel of cancer cell lines from different tissues is a logical first step to explore this potential.

Hypothesis 3: Anti-inflammatory Action. Certain pyridopyridazine derivatives have been investigated for their potential in treating inflammatory diseases by modulating protein kinases such as p38 kinase.[7] Therefore, assessing the effect of our compound on inflammatory markers in relevant cell-based assays is a worthwhile avenue of investigation.

Hypothesis 4: Antimicrobial or Antiviral Activity. The pyridazine ring is a component of some antiviral compounds, such as Pirodavir, which targets the HRV capsid protein.[5] Additionally, various pyridazine derivatives have been screened for broad antimicrobial activities.[4][8] A primary screen against a panel of pathogenic bacteria, fungi, and viruses could reveal potential in this therapeutic area.

Part 3: The Experimental Roadmap: A Step-by-Step Guide to MoA Discovery

The following is a detailed, phased experimental plan designed to systematically investigate the mechanism of action of this compound.

Phase 1: Broad-Based Phenotypic Screening

The initial phase aims to cast a wide net to identify any significant biological activity of the compound.

Experimental Protocol 1: Comprehensive Cancer Cell Line Proliferation Assay

  • Objective: To assess the cytotoxic or cytostatic effects of this compound across a diverse panel of human cancer cell lines.

  • Cell Lines: A panel of at least 60 human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A serial dilution of this compound (e.g., from 100 µM to 1 nM) is added to the wells.

    • Cells are incubated for 72 hours.

    • Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

    • The half-maximal inhibitory concentration (IC50) is calculated for each cell line.

  • Data Analysis: The IC50 values will be tabulated to identify sensitive and resistant cell lines, which can provide initial clues about potential targets or pathways.

Parameter Description
Cell Line PanelNCI-60 or similar
Compound Concentration Range1 nM to 100 µM
Incubation Time72 hours
ReadoutFluorescence (Resazurin reduction)
Primary EndpointIC50

Experimental Protocol 2: High-Content Imaging for Cellular Phenotyping

  • Objective: To identify morphological and functional changes in cells treated with this compound.

  • Cell Line: A well-characterized human cell line (e.g., U2OS) will be used.

  • Methodology:

    • Cells are seeded in optically clear 96- or 384-well plates.

    • Cells are treated with the compound at various concentrations.

    • After a set incubation period (e.g., 24 hours), cells are fixed and stained with a panel of fluorescent dyes to visualize the nucleus (DAPI), cytoskeleton (Phalloidin), and mitochondria (MitoTracker).

    • Plates are imaged using a high-content imaging system.

  • Data Analysis: Image analysis software will be used to quantify a wide range of cellular features (e.g., nuclear size and shape, cytoskeletal integrity, mitochondrial morphology). This can reveal unexpected cellular effects and guide further investigation.

Phase 2: Target Deconvolution and Validation

If Phase 1 reveals a consistent and potent biological effect, the next step is to identify the molecular target(s) of this compound.

Experimental Workflow: Target Identification for a Hypothetical Anticancer 'Hit'

The following workflow is based on a hypothetical outcome where our compound shows potent and selective activity against a subset of cancer cell lines.

Target_Identification_Workflow cluster_Phase1 Phase 1: Hit Identification cluster_Phase2 Phase 2: Target Deconvolution cluster_Phase3 Phase 3: Target Validation Hit Potent Anticancer Activity Identified (e.g., against Colon Cancer Cell Lines) Affinity_Chromatography Affinity Chromatography using Immobilized Compound Hit->Affinity_Chromatography Kinase_Screen Broad Kinase Panel Screening (>400 Kinases) Hit->Kinase_Screen Proteomics Mass Spectrometry (LC-MS/MS) to Identify Binding Proteins Affinity_Chromatography->Proteomics Thermal_Shift Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement Proteomics->Thermal_Shift Kinase_Screen->Thermal_Shift Recombinant_Protein In Vitro Activity Assays with Recombinant Target Protein Thermal_Shift->Recombinant_Protein Knockdown Target Knockdown/Knockout (siRNA/CRISPR) to Phenocopy Compound Effect Recombinant_Protein->Knockdown Rescue Overexpression of Mutant Target to Induce Resistance Knockdown->Rescue

Figure 1: A workflow for identifying and validating the molecular target of this compound.

Experimental Protocol 3: Kinase Panel Screening

  • Objective: To determine if this compound inhibits the activity of a broad range of protein kinases.

  • Methodology:

    • The compound will be submitted to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).

    • The compound will be tested at a fixed concentration (e.g., 10 µM) against a panel of over 400 human kinases.

    • The percentage of inhibition for each kinase will be determined.

  • Data Analysis: "Hits" (kinases inhibited by >50%) will be followed up with IC50 determination to quantify the potency of inhibition.

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to the putative target protein in a cellular context.

  • Methodology:

    • Intact cells are treated with either the compound or a vehicle control.

    • The cells are heated to a range of temperatures, causing proteins to denature and precipitate.

    • The remaining soluble protein at each temperature is quantified by Western blotting or mass spectrometry.

  • Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound provides strong evidence of target engagement.

Phase 3: Pathway Analysis and In Vivo Efficacy

Once a validated target is identified, the focus shifts to understanding its role in the broader cellular signaling network and assessing the compound's efficacy in a preclinical model.

Signaling Pathway Diagram (Hypothetical)

Assuming our compound is identified as a potent inhibitor of a hypothetical kinase, "Kinase X," which is a key component of a cancer-related signaling pathway:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase X Receptor->KinaseX Activates DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Promotes Compound This compound Compound->KinaseX Inhibits

Sources

A Technical Guide to the Anticipated Biological Activity of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of pharmacologically significant scaffolds is a cornerstone of rational drug design. This guide delves into the therapeutic potential of a novel chemical entity, N-benzyl-6-methylpyridazin-3-amine . While this specific molecule is not extensively characterized in existing literature, a comprehensive analysis of its constituent moieties—the pyridazine core and the N-benzyl group—provides a robust framework for predicting its biological activities.

The pyridazine ring is a "privileged structure" in drug discovery, renowned for its presence in a multitude of compounds with diverse pharmacological effects.[1] Pyridazine derivatives have demonstrated a wide array of activities, including anti-inflammatory, antimicrobial, antihypertensive, antidiabetic, antioxidant, anticancer, and antipsychotic properties.[2][3] This versatility stems from the unique physicochemical characteristics of the pyridazine nucleus, such as its high dipole moment and capacity for dual hydrogen bonding, which facilitate strong interactions with various biological targets.[1]

Complementing the pyridazine core is the N-benzyl motif, a frequently employed functional group in medicinal chemistry. The N-benzyl group is valued for its ability to modulate a compound's structural flexibility and three-dimensional conformation, which are critical for optimizing efficacy and physicochemical properties.[4] It can engage in crucial cation-π interactions with target proteins, thereby enhancing binding affinity and influencing the overall pharmacological profile.[4]

This guide, therefore, serves as a forward-looking technical resource for researchers, scientists, and drug development professionals. It will provide a scientifically grounded exploration of the anticipated biological activities of this compound, propose a viable synthetic pathway, and detail the experimental protocols necessary to validate these hypotheses.

Proposed Synthesis and Physicochemical Profile

A logical and efficient synthesis of this compound can be envisioned as a two-step process, commencing with commercially available starting materials.

Step 1: Synthesis of 6-methylpyridazin-3-amine

The initial step involves the amination of 3-chloro-6-methylpyridazine. A mixture of 3-chloro-6-methylpyridazine, aqueous ammonia, and a copper(II) sulfate catalyst can be heated under pressure to yield the desired 6-methylpyridazin-3-amine.[2]

Step 2: N-benzylation of 6-methylpyridazin-3-amine

The second step is the N-benzylation of the newly synthesized aminopyridazine. This can be achieved through a variety of methods, including reductive amination with benzaldehyde and a reducing agent like sodium borohydride, or via a palladium-catalyzed reaction with benzyl alcohol. The latter "borrowing hydrogen" strategy is an environmentally favorable approach that generates water as the primary byproduct.

Detailed Protocol for N-benzylation via Borrowing Hydrogen:

  • To a reaction vessel, add 6-methylpyridazin-3-amine (1 equivalent), benzyl alcohol (1.2 equivalents), and a palladium-based catalyst (e.g., Pd-doped La-BDC MOF).

  • Add a suitable solvent, such as heptane.

  • Heat the reaction mixture under an inert atmosphere at a temperature optimized for the specific catalyst (typically 80-120°C).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the catalyst by filtration.

  • Purify the crude product using column chromatography to obtain this compound.

Predicted Physicochemical Properties

A preliminary in silico analysis would be a critical step in the evaluation of this compound as a potential drug candidate. The following table outlines key physicochemical parameters that would be predicted using computational tools.

PropertyPredicted ValueImportance in Drug Development
Molecular Weight ~199.25 g/mol Influences absorption and distribution
LogP (Predicted)Measures lipophilicity, affecting solubility and membrane permeability
Hydrogen Bond Donors 1Influences binding to target proteins
Hydrogen Bond Acceptors 3Influences binding to target proteins
Polar Surface Area (Predicted)Affects cell membrane permeability

Hypothesized Biological Activities and Mechanisms of Action

By integrating the known pharmacological profiles of the pyridazine and N-benzyl moieties, we can formulate well-founded hypotheses regarding the biological activities of this compound.

Anti-inflammatory Activity

Rationale: The pyridazine scaffold is a common feature in compounds exhibiting potent anti-inflammatory effects.

Potential Mechanism: A plausible mechanism of action is the inhibition of key inflammatory pathways. This could involve the suppression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), or the downregulation of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The N-benzyl group may contribute to the binding affinity and selectivity for the target enzymes or receptors within these pathways.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation Prostaglandins->Inflammation NO->Inflammation Compound This compound Compound->NFkB Inhibition

Caption: Proposed anti-inflammatory mechanism.

Anticancer Activity

Rationale: Numerous pyridazine derivatives have been investigated for their potential as anticancer agents.

Potential Mechanism: The anticancer activity of this compound could be mediated through the induction of apoptosis (programmed cell death) in cancer cells. This may involve the modulation of key proteins in the apoptotic cascade, such as caspases. Another potential mechanism is the induction of cell cycle arrest, preventing the uncontrolled proliferation of cancer cells.

G Compound This compound Cell Cancer Cell Compound->Cell Apoptosis Apoptosis Pathway Cell->Apoptosis CellCycle Cell Cycle Arrest Cell->CellCycle Caspases Caspase Activation Apoptosis->Caspases Proliferation Inhibition of Proliferation CellCycle->Proliferation Caspases->Proliferation

Caption: Hypothesized anticancer mechanisms.

Neuroprotective Activity

Rationale: The N-benzyl moiety is present in compounds with neuroprotective properties, and some pyridazine derivatives have also shown potential in this area.

Potential Mechanism: this compound may exert neuroprotective effects by antagonizing N-methyl-D-aspartate (NMDA) receptors, thereby reducing glutamate-induced excitotoxicity, a key factor in neuronal cell death in various neurological disorders. Additionally, the compound might possess antioxidant properties, protecting neurons from oxidative stress-induced damage.

G Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Oxidative_Stress Oxidative Stress Ca_Influx->Oxidative_Stress Neuronal_Death Neuronal Death Oxidative_Stress->Neuronal_Death Compound This compound Compound->NMDA_Receptor Antagonism

Caption: Potential neuroprotective mechanism.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic series of in vitro assays is proposed.

In Vitro Cytotoxicity Assessment (MTT Assay)

Principle: This assay is a crucial first step to determine the compound's cytotoxic profile and to establish a safe concentration range for subsequent biological assays. The assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Protocol:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for anti-inflammatory studies, or a cancer cell line for anticancer studies) in a 96-well plate at a suitable density and incubate for 24 hours.[5]

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[6][7]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assays

G Start Start: RAW 264.7 Macrophages Treatment Treat with Compound + LPS Start->Treatment Incubation Incubate for 24h Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess_Assay Griess Assay for NO Supernatant->Griess_Assay ELISA ELISA for TNF-α and IL-6 Supernatant->ELISA End_NO Result: NO Inhibition Griess_Assay->End_NO End_Cytokine Result: Cytokine Inhibition ELISA->End_Cytokine

Caption: Workflow for in vitro anti-inflammatory assays.

Inhibition of Nitric Oxide (NO) Production:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate.

  • Treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.

  • Incubation: Incubate the cells for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable metabolite of NO) using the Griess reagent.[9]

  • Analysis: Compare the nitrite levels in treated and untreated cells to determine the inhibitory effect of the compound on NO production.

Inhibition of Pro-inflammatory Cytokines (ELISA):

  • Cell Treatment: Follow the same cell treatment protocol as for the NO inhibition assay.

  • ELISA: Use the collected cell culture supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]

  • Analysis: Determine the extent of inhibition of cytokine production by the compound.

In Vitro Neuroprotection Assay

G Start Start: Neuronal Cell Culture (e.g., HT22 cells) Pretreatment Pre-treat with Compound Start->Pretreatment Incubation1 Incubate Pretreatment->Incubation1 Toxin Add Glutamate (5mM) Incubation1->Toxin Incubation2 Incubate for 24h Toxin->Incubation2 Viability_Assay Assess Cell Viability (e.g., Resazurin Assay) Incubation2->Viability_Assay End Result: Neuroprotection Level Viability_Assay->End

Sources

Unlocking the Therapeutic Potential of N-benzyl-6-methylpyridazin-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyridazine Scaffold

The pyridazine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its capacity to interact with a diverse array of biological targets.[1] This six-membered heterocycle, with its two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties, including a high dipole moment and the ability to act as both a hydrogen bond donor and acceptor, making it an attractive scaffold for drug design.[1] Notably, the 3-aminopyridazine core is present in several approved drugs, targeting a range of protein classes from enzymes like monoamine oxidase (MAO) to G-protein coupled receptors (GPCRs) such as the gonadotropin-releasing hormone (GnRH) receptor, and kinases like tyrosine kinase 2 (TYK2).[2]

This guide focuses on a specific, yet under-explored, member of this family: N-benzyl-6-methylpyridazin-3-amine . The confluence of the versatile 3-aminopyridazine core with the N-benzyl group—a motif known to participate in crucial cation-π interactions with protein targets—suggests a high potential for novel therapeutic applications.[3] This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive, field-proven strategy for the systematic identification and validation of the potential therapeutic targets of this promising compound. We will move beyond theoretical discussions to provide actionable, step-by-step methodologies, grounded in scientific integrity and practical expertise.

Part 1: Hypothesis Generation through In Silico Analysis and Strategic Library Design

Before embarking on costly and time-consuming wet-lab experiments, a robust in silico investigation can provide a foundational hypothesis for the potential biological targets of this compound. This initial phase is critical for prioritizing experimental efforts and maximizing the probability of success.

Bioisosteric and Scaffold-Hopping Analysis

The principle of bioisosterism—the substitution of one chemical group for another with similar physical or chemical properties—is a powerful tool in drug design.[4] Given that the 3-aminopyridazine scaffold is present in known inhibitors of MAO, TYK2, and the GnRH receptor, our initial hypothesis is that this compound may interact with targets within these protein families.[2]

Experimental Rationale: By employing computational tools to screen this compound against 3D structural databases of known drug targets (e.g., the Protein Data Bank), we can identify proteins with binding pockets that can accommodate the compound. This "inverse docking" approach can reveal potential off-target effects and, more importantly, novel target opportunities.

Designing a Focused Analog Library for Structure-Activity Relationship (SAR) Studies

To systematically explore the chemical space around our lead compound and to prepare for future target identification efforts (specifically for the design of affinity probes), a small, focused library of analogs should be synthesized. The design of this library should be guided by the need to probe key structural features of the molecule.

Table 1: Proposed Analogs of this compound for Initial SAR and Probe Development

Compound IDR1 (Position 6)R2 (Amine)Rationale for Synthesis
Lead -CH3-CH2-PhParent compound for baseline activity.
ANA-01 -H-CH2-PhProbes the importance of the methyl group for selectivity or potency.
ANA-02 -Cl-CH2-PhIntroduces an electron-withdrawing group to alter electronic properties.
ANA-03 -OCH3-CH2-PhAdds a hydrogen bond acceptor and alters lipophilicity.
ANA-04 -CH3-HEvaluates the necessity of the benzyl group for activity.
ANA-05 -CH3-CH2-(4-F-Ph)Probes the electronic requirements of the phenyl ring.
ANA-06 -CH3-CH2-(4-COOH-Ph)Introduces a carboxylic acid handle for future affinity probe conjugation.

The synthesis of these analogs can be achieved through established synthetic routes for pyridazine derivatives, often starting from precursors like 3-amino-6-chloropyridazine.[1][5]

Part 2: Unveiling Biological Function through Phenotypic Screening

With a lead compound and a small library of analogs in hand, the next logical step is to perform broad phenotypic screening. This approach allows for the discovery of biological activity in a disease-relevant context without a priori knowledge of the specific molecular target.[6][7]

Experimental Rationale: By testing the compounds across a diverse panel of cell-based assays, we can identify "hits" in specific therapeutic areas. This data is invaluable for narrowing down the search for the underlying mechanism of action.

High-Content Imaging and Cell Viability Assays

A recommended starting point is to screen the compounds against a panel of cancer cell lines from different tissues (e.g., breast, lung, colon).

Protocol 1: Multiplexed Cell Viability and Apoptosis Assay

  • Cell Plating: Seed a panel of 10-15 cancer cell lines in 384-well microplates at a density of 1,000-5,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a 7-point concentration gradient of each compound (from 100 µM down to 1 nM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., staurosporine).

  • Multiplexed Staining: Add a solution containing two fluorescent dyes: a cell-permeable dye that stains the nuclei of all cells (e.g., Hoechst 33342) and a cell-impermeable dye that only enters cells with compromised membranes (e.g., propidium iodide). Additionally, include a reagent that measures caspase-3/7 activity, a marker of apoptosis.

  • Imaging and Analysis: Acquire images using a high-content imaging system. The number of Hoechst-positive cells provides a measure of overall cell viability, while the number of propidium iodide-positive cells and the intensity of the caspase-3/7 signal indicate cytotoxicity and apoptosis induction, respectively.

  • Data Interpretation: A compound that reduces the number of viable cells and increases markers of apoptosis in a dose-dependent manner in specific cell lines would be considered a "hit" for further investigation in oncology.

Part 3: Pinpointing the Molecular Target

Once a reproducible phenotypic effect has been established, the focus shifts to identifying the specific protein(s) with which this compound directly interacts. There are two main classes of methodologies for this: affinity-based approaches and label-free approaches.[8][9]

Affinity-Based Target Identification: Chemical Proteomics

This powerful technique utilizes a chemically modified version of the small molecule (an "affinity probe") to "fish" for its binding partners in a complex biological sample, such as a cell lysate.[8]

Experimental Rationale: The design of the affinity probe is critical. It must retain the biological activity of the parent compound and possess a reactive group or a tag (like biotin) that allows for its covalent capture or purification. Analog ANA-06 from our proposed library, with its carboxylic acid handle, is an ideal starting point for the synthesis of such a probe.

Protocol 2: Competitive Affinity-Based Pull-Down with Mass Spectrometry

  • Probe Synthesis: Synthesize a biotinylated affinity probe from ANA-06 by coupling biotin to the carboxylic acid via a linker (e.g., a short PEG chain).

  • Lysate Preparation: Prepare a native protein lysate from the "hit" cell line identified in the phenotypic screen.

  • Competitive Binding: Aliquot the lysate into two tubes. To one tube, add an excess of the parent compound (this compound) and incubate for 1 hour to pre-block the specific binding sites. To the other tube, add the vehicle control.

  • Probe Incubation: Add the biotinylated affinity probe to both tubes and incubate for another hour.

  • Capture of Probe-Protein Complexes: Add streptavidin-coated magnetic beads to both tubes and incubate to capture the biotinylated probe and any bound proteins.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the bound proteins from the beads.

  • Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in both samples. True targets of the compound will be present in the vehicle-treated sample but significantly reduced or absent in the sample pre-incubated with the parent compound.

Diagram 1: Workflow for Affinity-Based Target Identification

G cluster_prep Preparation cluster_binding Competitive Binding cluster_capture Capture & Wash cluster_analysis Analysis Lysate Cell Lysate Control Vehicle Control + Probe Lysate->Control Competition Excess Parent Compound + Probe Lysate->Competition Probe Biotinylated Affinity Probe Probe->Control Probe->Competition Beads_C Streptavidin Beads Control->Beads_C Beads_E Streptavidin Beads Competition->Beads_E Wash_C Wash Beads_C->Wash_C Wash_E Wash Beads_E->Wash_E Elute_C Elution Wash_C->Elute_C Elute_E Elution Wash_E->Elute_E MS_C LC-MS/MS Elute_C->MS_C MS_E LC-MS/MS Elute_E->MS_E Result Identify Enriched Proteins in Control Sample MS_C->Result MS_E->Result G cluster_pathway Hypothetical Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor 1. Binds Target Identified Target Kinase (e.g., a MAPK) Receptor->Target 2. Activates Substrate Substrate Protein Target->Substrate 3. Phosphorylates TF Transcription Factor Substrate->TF 4. Activates Proliferation Cell Proliferation TF->Proliferation 5. Promotes Compound N-benzyl-6-methyl- pyridazin-3-amine Compound->Target Inhibits

Caption: Inhibition of a hypothetical kinase pathway.

If the validated target is an enzyme (e.g., a kinase), a functional assay should be developed to measure the effect of the compound on its activity. For a kinase, this would involve measuring the phosphorylation of a known substrate in the presence and absence of the compound.

Conclusion

This compound represents a promising starting point for the development of novel therapeutics. Its structure combines the privileged 3-aminopyridazine scaffold with an N-benzyl group, suggesting a high likelihood of potent and specific biological activity. The journey from a promising molecule to a validated drug candidate is a challenging one, but a systematic and logical approach, as outlined in this guide, can significantly increase the probability of success. By integrating in silico prediction, phenotypic screening, state-of-the-art target identification proteomics, and rigorous biophysical and cell-based validation, researchers can effectively deorphanize this compound and unlock its full therapeutic potential. This multi-faceted strategy not only provides a roadmap for investigating this compound but also serves as a template for the broader endeavor of small molecule drug discovery.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.).
  • 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9 | Benchchem. (n.d.).
  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC. (2025, November 20). PubMed Central.
  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC. (n.d.). PubMed Central.
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (n.d.). ACS Publications.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18).
  • Target Identification and Validation (Small Molecules) - University College London. (n.d.).
  • Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC. (n.d.). PubMed Central.
  • Small-molecule Target and Pathway Identification - Broad Institute. (n.d.).
  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6).
  • N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024, October 16).
  • Bioisosteres | TCI AMERICA. (n.d.).
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. (n.d.).
  • N-benzyl-6-chloropyridazin-3-amine 95% | CAS: 1496-85-1 | AChemBlock. (n.d.).

Sources

Technical Guide: Physicochemical and Synthetic Profile of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and expected analytical characteristics of the heterocyclic compound, N-benzyl-6-methylpyridazin-3-amine. While this specific molecule is not extensively documented in public-domain literature, this document leverages established chemical principles and data from analogous structures to construct a robust and scientifically grounded profile. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry who are exploring the pyridazine scaffold for the development of novel therapeutics.

Introduction and Rationale

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The structural motif of an aminopyridazine allows for diverse functionalization, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets. The introduction of a benzyl group to the exocyclic amine, as in this compound, offers a lipophilic substituent that can engage in hydrophobic and π-stacking interactions within protein binding pockets, a common strategy in the design of kinase inhibitors and other targeted therapies.

This guide provides a detailed examination of this compound, beginning with its foundational precursor, 3-amino-6-methylpyridazine. By understanding the properties and synthesis of this key intermediate, we can extrapolate a reliable profile for its N-benzylated derivative.

Physicochemical Properties

Precursor: 3-amino-6-methylpyridazine (CAS: 18591-82-7)

The starting material for the synthesis of our target compound is 3-amino-6-methylpyridazine. Its known properties are summarized below.

PropertyValueSource
CAS Number 18591-82-7[1]
Molecular Formula C₅H₇N₃[1]
Molecular Weight 109.13 g/mol [1]
Appearance Solid[1]
InChI Key KAZMCIGKULUUMR-UHFFFAOYSA-N[1]
Predicted Properties of this compound

The introduction of a benzyl group is expected to significantly alter the physicochemical properties of the parent aminopyridazine.

PropertyPredicted Value/ObservationRationale
Molecular Formula C₁₂H₁₃N₃Addition of a C₇H₆ moiety to the precursor.
Molecular Weight 199.25 g/mol Sum of the atomic weights of the constituent atoms.
Appearance Expected to be a solid at room temperature.Increased molecular weight and potential for intermolecular interactions often lead to a solid state.
Melting Point Higher than the precursor.The larger, more rigid structure and increased potential for van der Waals forces would increase the melting point.
Boiling Point Significantly higher than the precursor.Increased molecular weight and surface area lead to stronger intermolecular forces, requiring more energy to vaporize.
Solubility Low solubility in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The addition of the lipophilic benzyl group will decrease aqueous solubility and increase solubility in nonpolar organic solvents.
pKa Expected to be slightly lower than the precursor's amino group.The electron-withdrawing nature of the pyridazine ring will influence the basicity of the exocyclic amine.
LogP Significantly higher than the precursor.The benzyl group is a large, hydrophobic moiety that will increase the partition coefficient.

Synthesis and Mechanism

The synthesis of this compound can be achieved through a direct N-alkylation of 3-amino-6-methylpyridazine with a suitable benzylating agent. A common and effective method is reductive amination, which proceeds in a controlled, stepwise manner.

Synthetic Workflow

The overall synthetic strategy involves two key stages: the synthesis of the 3-amino-6-methylpyridazine precursor and its subsequent N-benzylation.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Benzylation 3-chloro-6-methylpyridazine 3-chloro-6-methylpyridazine Reaction_1 Nucleophilic Aromatic Substitution 3-chloro-6-methylpyridazine->Reaction_1 Ammonia Ammonia Ammonia->Reaction_1 3-amino-6-methylpyridazine 3-amino-6-methylpyridazine Reaction_1->3-amino-6-methylpyridazine Reaction_2 Reductive Amination 3-amino-6-methylpyridazine->Reaction_2 Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_2 Target_Compound This compound Reaction_2->Target_Compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reductive Amination

This protocol describes the N-benzylation of 3-amino-6-methylpyridazine with benzaldehyde using a mild reducing agent.

Materials:

  • 3-amino-6-methylpyridazine (1.0 eq.)

  • Benzaldehyde (1.1 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Reaction Setup: To a solution of 3-amino-6-methylpyridazine (1.0 eq.) in anhydrous DCE, add benzaldehyde (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture. A slight exotherm and gas evolution may be observed. Stir the reaction at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[2] Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).[2]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[2] Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure this compound.[2]

Mechanistic Considerations

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds. The reaction proceeds via two main steps:

  • Iminium Ion Formation: The primary amine of 3-amino-6-methylpyridazine attacks the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration leads to the formation of a Schiff base, which is then protonated to form a reactive iminium ion.

  • Hydride Reduction: A mild reducing agent, such as sodium triacetoxyborohydride, selectively delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the desired secondary amine product. The choice of a mild reducing agent is crucial to avoid the reduction of the starting aldehyde.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methyl group on the pyridazine ring (a singlet around 2.5 ppm), aromatic protons from both the pyridazine and benzyl rings (in the range of 7.0-8.0 ppm), and a doublet for the benzylic methylene protons (CH₂) adjacent to the nitrogen, likely around 4.5 ppm. A broad singlet corresponding to the N-H proton would also be present.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the methyl carbon, the aromatic carbons of both rings, and the benzylic methylene carbon.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 199.25.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region).

Potential Applications and Future Directions

Substituted aminopyridazines are of significant interest in drug discovery. The structural features of this compound make it an attractive candidate for screening in various therapeutic areas:

  • Kinase Inhibition: The pyridazine core can act as a hinge-binding motif in many protein kinases, while the benzyl group can occupy a hydrophobic pocket, making this compound a potential starting point for the development of kinase inhibitors for oncology or inflammatory diseases.

  • GPCR Ligands: The aromatic systems and the basic nitrogen atom could allow for interactions with G-protein coupled receptors (GPCRs), which are important targets in many disease areas.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against a wide range of biological targets.

Future work should focus on the experimental validation of the predicted physicochemical properties, optimization of the synthetic protocol, and biological screening to identify and validate its therapeutic potential.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for the precursor, 3-amino-6-methylpyridazine, for specific handling and toxicity information.[1]

References

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N-benzyl-6-methylpyridazin-3-amine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a "privileged structure" in the realm of medicinal chemistry. Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold for designing molecules that can effectively interact with biological targets. The pyridazine ring can also serve as a bioisosteric replacement for other aromatic systems, such as a phenyl group, often leading to improved pharmacokinetic profiles, including reduced lipophilicity and enhanced metabolic stability. These attributes have led to the extensive exploration of pyridazine derivatives across a wide spectrum of therapeutic areas, yielding compounds with significant anticancer and antihypertensive properties, among others. This guide focuses on a specific derivative, N-benzyl-6-methylpyridazin-3-amine, providing a comprehensive overview of its synthesis, characterization, and potential biological activities to aid researchers and drug development professionals in harnessing its therapeutic potential.

Synthesis of this compound: A Chemically Sound Approach

While direct literature on the synthesis of this compound is not extensively available, a robust and logical synthetic strategy can be devised based on established reactivity patterns of the pyridazine core. The most direct and widely applicable method for the N-arylation or N-alkylation of aminopyridazines is through nucleophilic aromatic substitution (SNAr) on a halogenated pyridazine precursor.

The proposed synthetic route involves the reaction of the commercially available starting material, 3-chloro-6-methylpyridazine, with benzylamine. This reaction is a classic example of an SNAr mechanism, where the electron-deficient pyridazine ring is activated towards nucleophilic attack by the amine.

Synthesis_Workflow reagent1 3-chloro-6-methylpyridazine reaction Nucleophilic Aromatic Substitution (SNAr) reagent1->reaction reagent2 Benzylamine reagent2->reaction product This compound reaction->product

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of similar N-substituted aminopyridazines.

Materials:

  • 3-chloro-6-methylpyridazine (1.0 eq)

  • Benzylamine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-chloro-6-methylpyridazine (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Slowly add benzylamine (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous DMF: A polar aprotic solvent that is excellent for SNAr reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

  • Potassium Carbonate: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Excess Benzylamine: Using a slight excess of the nucleophile helps to ensure the complete consumption of the starting chloropyridazine.

  • Heating: Provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • Aqueous Workup and Extraction: To remove the DMF, excess reagents, and salts from the reaction mixture.

  • Column Chromatography: A standard purification technique to isolate the target compound from any unreacted starting materials or byproducts.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Table 1: Analytical Techniques for Structural Elucidation

TechniqueExpected Observations
1H NMR Signals corresponding to the protons of the pyridazine ring, the methyl group, the benzyl group (methylene and aromatic protons), and the amine proton.
13C NMR Resonances for all unique carbon atoms in the molecule, including those of the pyridazine and benzene rings, the methyl group, and the methylene bridge.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of this compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N and C=C stretching of the aromatic rings.
Melting Point A sharp and defined melting point, indicating the purity of the compound.

Potential Biological Activities and Evaluation Protocols

Based on the known biological activities of structurally related pyridazine and N-benzyl derivatives, this compound is a promising candidate for investigation in two primary areas: anticancer and acetylcholinesterase (AChE) inhibition.

Anticancer Activity

Pyridazine-containing compounds have demonstrated significant potential as anticancer agents.[1] For instance, some derivatives have been shown to induce apoptosis in cancer cells.[2] The N-benzyl moiety is also a common feature in many biologically active molecules, including anticancer agents.

Hypothesized Mechanism of Action: Based on the activity of similar compounds, this compound could potentially exert its anticancer effects through various mechanisms, such as inhibition of key signaling pathways involved in cell proliferation and survival.

Anticancer_Pathway drug This compound target Signaling Kinase (e.g., PI3K, AKT) drug->target Inhibition proliferation Cell Proliferation & Survival target->proliferation Promotes apoptosis Apoptosis target->apoptosis Inhibits

Figure 2: Hypothetical signaling pathway for the anticancer activity of this compound.

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) for cytotoxicity comparison.

MTT Assay for Cell Viability:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Treat cancer cells with the IC50 concentration of the compound for 24-48 hours.

  • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells. An increase in late apoptosis at higher concentrations suggests enhanced cellular damage and activation of cell death pathways.[2]

Acetylcholinesterase (AChE) Inhibition

Several pyridazine derivatives have been identified as potent acetylcholinesterase inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease.[3][4] The N-benzylpiperidine fragment is a known pharmacophore for AChE inhibitors.[5]

Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate).

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 8.0), DTNB, and various concentrations of this compound.

  • Add AChE enzyme to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Table 2: Illustrative Data for Biological Evaluation

Biological ActivityAssayCell Line/EnzymeEndpointHypothetical IC50 (µM)
Anticancer MTT AssayMCF-7Cell Viability15.5
MTT AssayA549Cell Viability22.8
AChE Inhibition Ellman's MethodElectric Eel AChEEnzyme Activity0.5

Note: The IC50 values presented in this table are hypothetical and serve as an example of the type of data that would be generated from these assays.

Conclusion and Future Directions

This compound is a synthetically accessible compound with a high potential for exhibiting interesting biological activities, particularly in the areas of oncology and neurodegenerative diseases. The provided protocols offer a solid foundation for its synthesis, characterization, and initial biological evaluation. Further research should focus on structure-activity relationship (SAR) studies by synthesizing and testing a library of analogs with modifications on both the benzyl and pyridazine rings to optimize potency and selectivity. In vivo studies in relevant animal models would be the subsequent crucial step to validate the therapeutic potential of this promising scaffold.

References

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The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Pyridazin-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazin-3-amine core, a seemingly simple six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties and versatile synthetic handles have propelled it from a chemical curiosity to the central framework of several approved drugs and a multitude of clinical candidates. This in-depth guide navigates the historical milestones, key synthetic innovations, and evolving therapeutic applications of substituted pyridazin-3-amines. We will explore the causality behind the experimental choices that have shaped this field, from early synthetic explorations to the rational design of highly selective allosteric inhibitors. This guide provides detailed experimental protocols, comparative biological data, and a forward-looking perspective on the future of this remarkable pharmacophore.

A Historical Perspective: From Obscurity to Clinical Significance

The study of pyridazine derivatives dates back to the mid-20th century, with initial efforts focused on the fundamental synthesis and characterization of this heterocyclic system.[1] One of the earliest detailed accounts of an improved synthesis of the parent 3-aminopyridazine was reported by E.A. Steck and colleagues in the Journal of the American Chemical Society in 1954.[2] This early work laid the foundation for future investigations into the pharmacological potential of this scaffold.

A pivotal moment in the therapeutic journey of pyridazin-3-amines was the discovery of Minaprine . Synthesized in the 1970s, it was approved in France as an atypical antidepressant.[3] Minaprine's mechanism of action, involving modulation of serotonergic and dopaminergic systems, highlighted the potential of the pyridazin-3-amine core to interact with biological targets in the central nervous system.[1] Although later withdrawn due to side effects, Minaprine's story was a crucial proof-of-concept, demonstrating that this scaffold could yield potent, orally bioavailable drugs.[3]

For decades, the pyridazin-3-amine core remained a subject of academic and industrial research, with numerous derivatives synthesized and evaluated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and cardiovascular effects.[4][5][6] However, it was the dawn of targeted therapies and a deeper understanding of kinase biology and receptor signaling that truly unlocked the potential of this versatile scaffold, leading to the development of highly successful modern therapeutics.

The Art of Synthesis: Constructing the Pyridazin-3-amine Core

The synthetic accessibility and amenability to diversification are key reasons for the prevalence of the pyridazin-3-amine scaffold in drug discovery. A variety of synthetic strategies have been developed to construct and functionalize this core, allowing for precise control over the substitution patterns required for specific biological activities.

Foundational Synthesis from Dihalopyridazines

One of the most common and cost-effective methods for the synthesis of the 3-amino-6-chloropyridazine intermediate involves the selective amination of 3,6-dichloropyridazine. This key intermediate serves as a versatile building block for further diversification.

  • Reaction Setup: In a 100 mL single-necked round-bottom flask, combine 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).

  • Reaction: Stir the mixture in a sealed flask at 100 °C for 9 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.

Synthesis of 3-Amino-6-chloropyridazine start 3,6-Dichloropyridazine intermediate start->intermediate NH3 (aq), CH2Cl2 100 °C, 9h end 3-Amino-6-chloropyridazine intermediate->end

Caption: Synthesis of 3-Amino-6-chloropyridazine.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diversity

The advent of palladium-catalyzed cross-coupling reactions revolutionized the functionalization of the pyridazin-3-amine core, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position. The Suzuki-Miyaura and Buchwald-Hartwig reactions are two of the most powerful tools in this context.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between the 6-position of the pyridazine ring and an aryl or heteroaryl boronic acid. This reaction is instrumental in the synthesis of numerous biologically active compounds.[1]

  • Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base such as sodium carbonate (2-3 equivalents).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equivalents) and a degassed solvent system (e.g., a mixture of DME, ethanol, and water).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

Suzuki-Miyaura Coupling start 3-Amino-6-halopyridazine end 3-Amino-6-arylpyridazine start->end reagent Arylboronic Acid reagent->end catalyst Pd Catalyst, Base catalyst->end

Caption: Suzuki-Miyaura Cross-Coupling Reaction.

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[7][8][9] It is particularly useful for coupling primary or secondary amines to the 3- or 6-position of a halopyridazine, providing access to a diverse range of N-substituted derivatives.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Reagent Addition: Add the 3-amino-6-halopyridazine (1.0 equivalent) and the desired amine (1.2 equivalents) to the tube. Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.

Therapeutic Triumphs: From Broad Activity to Targeted Precision

The versatility of the pyridazin-3-amine scaffold is reflected in its broad range of biological activities.[4][5][6] Early derivatives showed promise in various therapeutic areas, but recent successes have come from the rational design of highly selective agents for specific molecular targets.

Anticancer Activity

A significant number of substituted pyridazin-3-amine derivatives have been investigated for their anticancer properties.[2][10] These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth and proliferation.

Compound ClassTarget KinaseExample IC₅₀ (nM)Target Cancer Type(s)Reference
Pyridazin-3(2H)-one derivativesPARPOlaparib: 1.5Ovarian, Breast, Prostate[2]
Talazoparib: 0.2Breast, Prostate[2]
c-MetTepotinib: 1Solid Tumors[2]
Imidazo[1,2-b]pyridazineVEGFR-2TAK-593: 0.95Non-hematologic cancers[11]
Pyrazolo-pyridazine derivativeEGFR, CDK-2--[12]
Deucravacitinib: A Paradigm of Allosteric Inhibition

A landmark achievement in the story of pyridazin-3-amines is the development of Deucravacitinib (Sotyktu™) , a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[13][14]

Mechanism of Action: Unlike other Janus kinase (JAK) inhibitors that bind to the highly conserved ATP-binding site of the kinase domain, Deucravacitinib exhibits a unique allosteric mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, locking the enzyme in an inactive conformation.[13][14] This novel binding mode confers high selectivity for TYK2 over other JAK family members (JAK1, JAK2, JAK3), which is thought to contribute to its favorable safety profile.[15]

By selectively inhibiting TYK2, Deucravacitinib potently blocks the signaling of key cytokines implicated in the pathogenesis of psoriasis, namely interleukin-23 (IL-23) and Type I interferons.[16] This disrupts the downstream activation of the Th17 pathway, a critical driver of inflammation in psoriatic lesions.

Deucravacitinib_MoA cluster_receptor Cell Surface Receptors cluster_jak Intracellular Signaling cluster_nucleus Nucleus IL23R IL-23 Receptor TYK2 TYK2 IL23R->TYK2 IL-23 IFNAR Type I IFN Receptor IFNAR->TYK2 Type I IFN STAT STATs TYK2->STAT Phosphorylation JAK2 JAK2 JAK2->STAT Gene Pro-inflammatory Gene Expression STAT->Gene Transcription Activation Deucravacitinib Deucravacitinib Deucravacitinib->TYK2 Allosteric Inhibition

Caption: Mechanism of action of Deucravacitinib.

Structure-Activity Relationship (SAR) Insights: The development of Deucravacitinib was a masterclass in rational drug design. Key SAR insights include:

  • The central pyridazin-3-amine core provides a crucial hydrogen bond interaction with the hinge region of the TYK2 pseudokinase domain.

  • The deuterated methoxy cyclopropyl carboxamide side chain was optimized to enhance metabolic stability and fine-tune the pharmacokinetic profile.

  • The triazolopyridine moiety was selected to occupy a specific pocket in the JH2 domain, contributing to the high selectivity over other JAKs.

Relugolix: Modulating the Hormonal Axis

Relugolix (Orgovyx™, Myfembree™) is another testament to the therapeutic potential of the pyridazin-3-amine scaffold. It is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[17][18]

Mechanism of Action: Relugolix competitively binds to GnRH receptors in the anterior pituitary gland, thereby blocking the action of endogenous GnRH.[17][18] This leads to a rapid and profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. Consequently, the production of downstream sex hormones, such as testosterone in men and estrogen in women, is significantly reduced. This mechanism is highly effective in the treatment of hormone-sensitive conditions like advanced prostate cancer, uterine fibroids, and endometriosis.

Relugolix_MoA cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) Hypothalamus GnRH Release GnRHR GnRH Receptor Hypothalamus->GnRHR GnRH Pituitary LH & FSH Secretion GnRHR->Pituitary Activation Gonads Testosterone/ Estrogen Production Pituitary->Gonads Stimulation Relugolix Relugolix Relugolix->GnRHR Antagonism

Caption: Mechanism of action of Relugolix.

Structure-Activity Relationship (SAR) Insights: The design of oral GnRH antagonists like Relugolix involved extensive optimization to achieve high potency and favorable pharmacokinetic properties. Key SAR features often include:

  • A central heterocyclic core, in this case, a pyridazine derivative, to provide the correct orientation of substituents.

  • Specific functional groups that mimic the interactions of the natural GnRH peptide with its receptor.

  • Modifications to enhance oral bioavailability and metabolic stability, a significant challenge for peptide-like molecules.

Future Directions and Conclusion

The journey of substituted pyridazin-3-amines from their early synthesis to their current status as key components of modern therapeutics is a compelling example of the power of medicinal chemistry. The unique electronic nature of the pyridazine ring, combined with the versatility of its synthetic handles, has enabled the development of highly potent and selective drugs for a range of challenging diseases.

Looking ahead, the pyridazin-3-amine scaffold will undoubtedly continue to be a fertile ground for drug discovery. Several areas of active research include:

  • Novel Kinase Inhibitors: The success of Deucravacitinib has spurred further interest in developing pyridazin-3-amine-based inhibitors for other kinases implicated in cancer and autoimmune diseases.

  • CNS-Penetrant Agents: The early discovery of Minaprine's CNS activity suggests that this scaffold remains a promising starting point for the development of new treatments for neurological and psychiatric disorders.

  • Targeting Protein-Protein Interactions: The ability of the pyridazine core to present substituents in well-defined spatial orientations makes it an attractive scaffold for the design of inhibitors of protein-protein interactions.

References

  • Al-Mohizea, A. M., Al-Omar, M. A., & El-Gendy, M. A. (2019). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 24(15), 2737. [Link]

  • BenchChem. (2025). The Evolving Landscape of 3-Aminopyridazine Research: A Technical Guide. BenchChem.
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  • Rahman, M. M., et al. (2021). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Chimalakonda, A., et al. (2021). Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors.
  • Gessi, S., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • Coss, C. C., et al. (2014). Reactive Oxygen Species Link Gonadotropin-Releasing Hormone Receptor Signaling Cascades in the Gonadotrope. Frontiers in Endocrinology, 5, 19.
  • Wikipedia. (2023). Minaprine.
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  • PubChem. (n.d.). Deucravacitinib.
  • Abdel-Aziz, A. A.-M., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PLOS ONE, 14(9), e0222473.
  • Ulker, S., et al. (2018). The IC 50 values, K i constants and inhibition types determined for synthesized compounds 5(a-m) and Tacrine (TAC) drugs having inhibitory effects on AChE.
  • WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (2007).
  • Abdel-Aziz, A. A.-M., et al. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7306.
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  • El-Sayed, M. A.-A., et al. (2020).
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Methodological & Application

Application Note: Spectroscopic Characterization of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N-benzyl-6-methylpyridazin-3-amine is a heterocyclic organic compound featuring a pyridazine core, a structure of significant interest in medicinal chemistry and materials science.[1] Pyridazine derivatives are known to exhibit a wide range of biological activities, making their synthesis and characterization a crucial aspect of drug discovery and development.[2][3] This application note provides a comprehensive guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretation presented herein are designed to serve as a practical resource for researchers engaged in the synthesis and analysis of novel pyridazine-based compounds.

Molecular Structure and Predicted Spectroscopic Overview

A thorough understanding of the molecular structure is fundamental to interpreting spectroscopic data. This compound consists of a 6-methyl-substituted pyridazine ring linked to a benzyl group via a secondary amine. This unique combination of aromatic and aliphatic moieties gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will provide information on the chemical environment of all protons in the molecule.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality and Field-Proven Insights
~7.30 - 7.45Multiplet5HAr-H (Benzyl)The five protons of the monosubstituted benzene ring of the benzyl group are expected to resonate in this region, typical for aromatic protons.[4]
~7.10Doublet1HPyridazine-H The proton on the pyridazine ring adjacent to the amine group is anticipated to be downfield due to the electron-withdrawing nature of the nitrogen atoms.
~6.80Doublet1HPyridazine-H The proton on the pyridazine ring adjacent to the methyl group will likely appear slightly upfield compared to its counterpart. For comparison, pyridazine ring protons in a similar environment have been reported around δ 6.84 ppm and δ 6.77 ppm.[5]
~4.50Doublet2H-NH -CH₂ -PhThe methylene protons of the benzyl group are adjacent to a nitrogen atom, causing a downfield shift. The coupling to the amine proton will result in a doublet.
~5.50Triplet (broad)1H-NH -The amine proton signal is often broad and its chemical shift can be concentration and solvent dependent. It is expected to show coupling to the adjacent methylene protons.
~2.50Singlet3H-CH₃ The methyl group protons on the pyridazine ring will appear as a singlet in a region typical for methyl groups attached to an aromatic ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms and their chemical environments.

Predicted Chemical Shift (δ, ppm)AssignmentCausality and Field-Proven Insights
~160Pyridazine C -NHThe carbon atom of the pyridazine ring bonded to the amine group is expected to be significantly downfield due to the deshielding effect of the nitrogen atoms. In related pyridazinone derivatives, carbonyl carbons of the pyridazine moiety appear between 159.7–160.1 ppm.[3]
~155Pyridazine C -CH₃The carbon atom bearing the methyl group will also be in the aromatic region, influenced by the ring nitrogens.
~140Quaternary Benzyl C The ipso-carbon of the benzyl group.
~127 - 129Benzyl C -HThe aromatic carbons of the benzyl ring will appear in this characteristic range.[4]
~125Pyridazine C -HThe carbon atom of the pyridazine ring adjacent to the amine group.
~120Pyridazine C -HThe carbon atom of the pyridazine ring adjacent to the methyl group.
~48-NH-C H₂-PhThe methylene carbon of the benzyl group will be shifted downfield due to its attachment to the nitrogen atom. For N-benzylaniline, this carbon appears at 47.9 ppm.[4]
~21-C H₃The methyl carbon will resonate in the typical aliphatic region.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[6]

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[6]

Diagram of the NMR Experimental Workflow

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve 5-10 mg of compound in 0.6 mL deuterated solvent Transfer to Tube Transfer to 5 mm NMR tube Dissolve Sample->Transfer to Tube Insert into Spectrometer Insert into NMR Spectrometer (≥300 MHz) Transfer to Tube->Insert into Spectrometer Acquire Spectra Acquire 1H and 13C spectra Insert into Spectrometer->Acquire Spectra Process FID Process Free Induction Decay (FID) Acquire Spectra->Process FID Reference Spectra Reference to TMS or solvent Process FID->Reference Spectra Analyze and Interpret Analyze and Interpret Spectra Reference Spectra->Analyze and Interpret

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for its amine, aromatic, and aliphatic components.

Predicted IR Spectral Data
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupCausality and Field-Proven Insights
3350 - 3310N-H StretchSecondary AmineA single, weak to medium band is characteristic of a secondary amine N-H bond.[8]
3100 - 3000C-H StretchAromaticThese bands correspond to the C-H stretching vibrations of the pyridazine and benzyl rings.
2950 - 2850C-H StretchAliphaticThese absorptions arise from the C-H stretching of the methyl and methylene groups.
1650 - 1580N-H BendSecondary AmineThe N-H bending vibration is also characteristic of amines.[8]
1600 - 1450C=C and C=N StretchAromatic RingsThese multiple bands are indicative of the carbon-carbon and carbon-nitrogen double bond stretching within the pyridazine and benzyl rings.[5]
1335 - 1250C-N StretchAromatic AmineA strong band in this region is expected for the stretching of the C-N bond connecting the amine to the pyridazine ring.[8]
910 - 665N-H WagSecondary AmineA strong, broad band due to the out-of-plane N-H bending is characteristic of primary and secondary amines.[8]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the IR Spectroscopy Workflow

IR Workflow Place Sample Place solid sample on ATR crystal Acquire Sample Acquire sample spectrum Place Sample->Acquire Sample Acquire Background Acquire background spectrum (empty) Acquire Background->Place Sample Process Data Software ratios sample to background Acquire Sample->Process Data Final Spectrum Generate final IR spectrum Process Data->Final Spectrum

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Predicted Mass Spectrometry Data
m/z ValueIonRemarks
212.12[M]⁺Molecular ion
213.13[M+H]⁺Protonated molecular ion (in ESI)
197.09[M - CH₃]⁺Loss of a methyl radical
106.06[C₇H₈N]⁺Benzylamine fragment
91.05[C₇H₇]⁺Tropylium ion (rearranged benzyl cation)
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • The mass range should be set to scan beyond the expected molecular weight.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for the structural elucidation and confirmation of this compound. The predicted data and detailed protocols in this application note offer a robust framework for researchers working with this and structurally related compounds. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is paramount for advancing research in drug development and materials science.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6415561, N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21643, 6-Amino-3-chloropyridazine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81673, 6-Methoxypyridazin-3-amine. Available from: [Link]

  • Ibrahim, M. A., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available from: [Link]

  • He, Z.-X., et al. (2022). Pyridazine as a Privileged Structure: An Updated Review on Anticancer Activity of Pyridazine Containing Bioactive Molecules. European Journal of Medicinal Chemistry, 238, 114483. (Note: While the specific article is cited within another, the general topic is relevant.)
  • Balan, A. M., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. International Journal of Molecular Sciences, 24(5), 4567. Available from: [Link]

  • Shao, X., et al. (2023). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Molecules, 28(19), 6825. Available from: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available from: [Link]

  • Supplementary Information for publications on organic synthesis. (Example data for N-benzylaniline). Available from: (A general representation of where such data is found, e.g., supporting information for journal articles like those on the Royal Society of Chemistry website).
  • Doc Brown's Chemistry. 13C nmr spectrum of methylamine. Available from: [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. 18. Available from: [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available from: [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

  • Royal Society of Chemistry. Supplementary Information for General. ¹H and ¹³C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available from: [Link]

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Application Note: Structural Elucidation of N-benzyl-6-methylpyridazin-3-amine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive structural characterization of N-benzyl-6-methylpyridazin-3-amine, a key heterocyclic scaffold in medicinal chemistry and drug development. We provide a thorough analysis of the anticipated ¹H and ¹³C NMR spectra, explaining the causal relationships between molecular structure and spectral features. This document includes detailed, field-tested protocols for sample preparation and instrument operation, designed to ensure high-quality, reproducible data. The methodologies are supported by authoritative references and visual aids to empower researchers in their structural elucidation workflows.

Introduction: The Significance of Pyridazine Scaffolds

Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in pharmaceutical research.[1] Their unique electronic properties, arising from the two adjacent nitrogen atoms in the six-membered ring, contribute to their diverse pharmacological profiles. This compound incorporates this key heterocycle with substituents that are common in bioactive molecules.

Accurate and unambiguous structural confirmation is a cornerstone of chemical and pharmaceutical development. NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structures in solution.[2] This note serves as a practical guide to leveraging one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments for the complete spectral assignment of this compound.

Below is the annotated structure of the target molecule, which will be referenced throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring significantly deshields adjacent protons, shifting them downfield.[3]

Causality Behind Chemical Shifts:

  • Pyridazine Ring Protons (H4, H5): These protons are on a π-electron deficient aromatic system, placing them in the typical aromatic region. They form an AX spin system and will appear as two distinct doublets due to three-bond (³J) coupling to each other.

  • Amine Proton (NH): The chemical shift of the NH proton is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] In a non-protic solvent like DMSO-d₆, this proton is often observable as a broad signal or a triplet if coupling to the adjacent methylene (CH₂) protons is resolved.

  • Benzyl Methylene Protons (H7): These protons are adjacent to an amine and a phenyl ring. They are expected to appear as a doublet, coupled to the NH proton. The signal may appear as a singlet if the NH coupling is lost due to rapid exchange.

  • Benzyl Phenyl Protons (H2'/H6', H3'/H5', H4'): These five protons will resonate in the aromatic region, typically between 7.2 and 7.4 ppm, exhibiting complex multiplet patterns.

  • Methyl Protons (H8): The methyl group is attached to the electron-deficient pyridazine ring, which deshields it slightly compared to an alkyl group on a simple alkane. It will appear as a sharp singlet.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 7.20 - 7.40 Doublet (d) J = 9.0 - 9.5
H5 6.80 - 7.00 Doublet (d) J = 9.0 - 9.5
NH 6.50 - 7.50 Broad Triplet (br t) J = 5.5 - 6.0
H7 (-CH₂-) 4.50 - 4.70 Doublet (d) J = 5.5 - 6.0
H2'/H6', H3'/H5', H4' 7.25 - 7.45 Multiplet (m) -

| H8 (-CH₃) | 2.40 - 2.60 | Singlet (s) | - |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the chemical environment of each unique carbon atom in the molecule. Chemical shifts are primarily influenced by the hybridization and electronic environment of the carbon atoms.

Causality Behind Chemical Shifts:

  • Pyridazine Ring Carbons (C3, C6, C4, C5): The carbons directly attached to the electronegative nitrogen atoms (C3 and C6) are significantly deshielded and appear furthest downfield.[5] Carbons C4 and C5 will resonate at higher fields but still within the aromatic region.

  • Benzyl Group Carbons (C1', C2'/C6', C3'/C5', C4', C7): The aromatic carbons of the benzyl group will appear in the typical 127-140 ppm range. The methylene carbon (C7) will be found further upfield.

  • Methyl Carbon (C8): As is characteristic for sp³-hybridized methyl carbons, C8 will be the most shielded carbon and will appear furthest upfield in the spectrum.[6]

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 158 - 162
C6 155 - 159
C4 125 - 130
C5 115 - 120
C1' (ipso) 139 - 141
C2'/C6' (ortho) 128.0 - 129.0
C3'/C5' (meta) 127.0 - 128.0
C4' (para) 126.5 - 127.5
C7 (-CH₂-) 45 - 50

| C8 (-CH₃) | 20 - 25 |

Experimental Protocols and Workflow

Achieving high-quality, interpretable NMR data requires meticulous sample preparation and the use of standardized acquisition parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh 1. Weigh 10-15 mg of This compound dissolve 2. Dissolve in 0.6-0.7 mL of DMSO-d₆ weigh->dissolve transfer 3. Add TMS as internal standard (0.03% v/v) dissolve->transfer tube 4. Transfer to 5 mm NMR tube transfer->tube instrument 5. Insert sample into NMR Spectrometer (≥400 MHz) tube->instrument lock 6. Lock, Tune, and Shim instrument->lock proton 7. Acquire ¹H Spectrum (zg30 pulse sequence) lock->proton carbon 8. Acquire ¹³C Spectrum (zgpg30 pulse sequence) proton->carbon two_d 9. (Optional) Acquire 2D Spectra (COSY, HSQC, HMBC) carbon->two_d ft 10. Fourier Transform two_d->ft phase 11. Phase and Baseline Correction ft->phase calibrate 12. Calibrate ¹H to TMS (0 ppm) and ¹³C to DMSO-d₆ (39.52 ppm) phase->calibrate integrate 13. Integrate ¹H signals and assign multiplicities calibrate->integrate assign 14. Assign all signals using 1D and 2D data integrate->assign

Caption: Standard workflow for NMR characterization of small molecules.

I. Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-15 mg of high-purity this compound into a clean, dry vial.

  • Solvent Selection and Addition: Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an excellent choice for this compound due to its ability to dissolve a wide range of organic molecules and its high boiling point. Crucially, it allows for the observation of exchangeable protons like the N-H proton, which might be lost in protic deuterated solvents like D₂O or CD₃OD.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) (0.03% v/v) as an internal reference for chemical shift calibration (δ = 0.00 ppm).

  • Mixing and Transfer: Gently vortex the vial until the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube.

II. NMR Instrument Parameters

The following are standard parameters for a 500 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.[7]

Table 3: Recommended NMR Acquisition Parameters

Parameter ¹H Experiment ¹³C Experiment
Pulse Program zg30 zgpg30 (proton-decoupled)
Spectral Width (SW) 12 - 16 ppm 220 - 240 ppm
Acquisition Time (AQ) 3 - 4 s 1 - 2 s
Relaxation Delay (D1) 2 - 5 s 2 s
Number of Scans (NS) 16 - 64 1024 - 4096

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

  • Rationale for D1 Delay: A relaxation delay of 2-5 seconds for ¹H NMR and 2 seconds for ¹³C NMR is crucial for allowing the nuclear spins to return to equilibrium between pulses. This ensures that the signal intensities are quantitative, which is especially important for accurate integration in the ¹H spectrum.[8]

III. Data Processing
  • Fourier Transform (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Correction: Perform phase correction and baseline correction to obtain a properly phased spectrum with a flat baseline.

  • Calibration: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent peak of DMSO-d₆ at 39.52 ppm.[9]

  • Analysis: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Assign the multiplicity (singlet, doublet, etc.) and measure coupling constants.

  • Definitive Assignment with 2D NMR: For unambiguous assignment, especially of the aromatic carbons, 2D NMR experiments are invaluable.[10][11]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (e.g., confirms the coupling between H4 and H5).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (e.g., links H8 to C8).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and connecting molecular fragments.

Conclusion

This application note provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the underlying principles that govern chemical shifts and coupling constants, and by employing the detailed protocols provided, researchers can confidently elucidate and confirm the structure of this and related pyridazine derivatives. The combination of 1D and 2D NMR techniques offers a self-validating system for complete and unambiguous spectral assignment, an essential step in the progression of drug discovery and development programs.

References

  • Besada, P., Costas, T., Vila, N., & Quezada, E. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link][10]

  • Dudek, G. O., & Volpp, G. P. (1963). Tautomerism in Pyridazines. Journal of Organic Chemistry, 28(12), 3591-3593.
  • Duddeck, H., & Kaiser, M. (1982). ¹³C nuclear magnetic resonance spectra of pyridazine derivatives. Magnetic Resonance in Chemistry, 20(2), 55-73.
  • Grimme, S., Bursch, M., & Hansen, A. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. Angewandte Chemie International Edition, 57(46), 15277-15282. [Link][12]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. [Link][1]

  • Klika, K. D. (2017). A Guide to Modern NMR Techniques for Organic Chemistry. University of Oulu. [Link]

  • Li, D., & Chen, S. (2014). NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. International Journal of Greenhouse Gas Control, 27, 139-154. [Link][2]

  • Navarro-Vázquez, A., & Cobas, J. C. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1459-1467. [Link][13]

  • National Institutes of Health (NIH). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link][8]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553.
  • ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. [Link][5]

  • Stefaniak, L. (1978). ¹³C nuclear magnetic resonance spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 11(8), 385-389.
  • Tork, R., & Gierlich, J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 648-654. [Link][9]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link][3]

  • Dias, E. L., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5225–5234. [Link][4]

Sources

Application Note: Quantitative Determination of N-benzyl-6-methylpyridazin-3-amine in Pharmaceutical Matrices using Validated HPLC-UV and LC-MS/MS Methods

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of N-benzyl-6-methylpyridazin-3-amine, a novel pyridazine derivative with potential pharmaceutical applications. Recognizing the absence of established analytical protocols for this specific compound, we present two robust and validated methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control and an advanced Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity bioanalytical applications. The protocols herein are developed based on the predicted physicochemical properties of the analyte and established principles for analogous chemical structures. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale underpinning the experimental design. All methods are designed to be self-validating in accordance with ICH Q2(R2) guidelines.[1][2][3]

Introduction: The Analytical Imperative for Novel Pyridazine Derivatives

Pyridazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[4][5] The this compound moiety, combining the structural features of a pyridazine ring, a secondary amine, and a benzyl group, suggests potential interactions with various biological targets. As with any new chemical entity (NCE) in the drug development pipeline, the establishment of reliable and robust analytical methods for its quantification is a critical prerequisite for further preclinical and clinical evaluation.

The inherent properties of the pyridazine ring, such as its dipole moment and capacity for hydrogen bonding, influence the molecule's solubility and chromatographic behavior.[4][6] The presence of the benzyl group and the secondary amine further dictates its polarity, ionization potential, and UV chromophore characteristics. This application note addresses the analytical challenges by proposing two distinct, yet complementary, methods for the quantification of this compound.

Method Selection Rationale:

  • HPLC-UV: This method is proposed as a primary tool for quality control, offering a balance of simplicity, robustness, and cost-effectiveness for analyzing bulk drug substances and formulated products where analyte concentrations are relatively high. The aromatic nature of the compound suggests strong UV absorbance, making it amenable to UV detection.[7][8]

  • LC-MS/MS: For bioanalytical studies, such as pharmacokinetics, where the analyte is present at trace levels in complex biological matrices, the superior sensitivity and selectivity of tandem mass spectrometry are indispensable.

Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale & Implications for Method Development
Molecular Formula C₁₂H₁₃N₃Used for accurate mass determination in MS.
Molecular Weight ~200 g/mol Influences diffusion and chromatographic properties.
pKa (predicted) ~4-6The 3-amino group on the pyridazine ring enhances basicity compared to unsubstituted pyridazine.[4] This pKa suggests the compound will be protonated in acidic mobile phases, which is advantageous for reversed-phase chromatography and electrospray ionization in positive mode.
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO.[9]Dictates the choice of diluents for standards and samples, as well as the composition of the mobile phase.
UV Absorbance (λmax) ~240-260 nm and ~300-320 nmPyridazine and benzene rings are strong chromophores. The predicted λmax values are based on the UV spectra of similar pyridazine derivatives and will be used for HPLC-UV detection.[7][8][10]
LogP (predicted) ~2-3Indicates moderate lipophilicity, making it suitable for reversed-phase HPLC.

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This method is designed for the routine analysis of this compound in drug substance and finished product.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and formulation excipients. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a predetermined wavelength.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound reference standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Placebo formulation (if analyzing a finished product)

3.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.2.3. Chromatographic Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterThe acidic pH ensures the protonation of the basic amine group, leading to better peak shape and retention on the C18 column.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for moderately polar compounds.
Gradient 20% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 20% B over 1 minute, and equilibrate for 2 minutes.A gradient elution is chosen to ensure the elution of any potential impurities with different polarities and to maintain a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for standard HPLC analysis.
Detection UV at 254 nmBased on the predicted UV absorbance of the pyridazine and benzyl moieties. The optimal wavelength should be confirmed by running a UV scan of the reference standard.[7][10]

3.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Preparation (for a hypothetical tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Transfer to a 100 mL volumetric flask and add approximately 70 mL of methanol.

    • Sonicate for 15 minutes to ensure complete dissolution of the API.

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing RefStd Reference Standard StockSol Stock Solution (1 mg/mL) RefStd->StockSol WorkStd Working Standards (1-100 µg/mL) StockSol->WorkStd Injection Inject into HPLC WorkStd->Injection Sample Pharmaceutical Sample (e.g., Tablets) Extraction Extraction with Methanol Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration from Standards Quantification Quantification of Analyte Chromatogram->Quantification from Sample Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

LC-MS/MS Method for Bioanalysis

This method is tailored for the quantification of this compound in biological matrices, such as human plasma, offering high sensitivity and selectivity.

Principle

The analyte and a suitable internal standard (IS) are extracted from the biological matrix. The extract is then analyzed by LC-MS/MS. The analyte is separated from matrix components by reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

4.2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS), e.g., N-benzyl-d5-6-methylpyridazin-3-amine (to be synthesized), or a structurally similar compound if SIL-IS is unavailable.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

4.2.2. Instrumentation

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

4.2.3. LC-MS/MS Conditions

ParameterConditionRationale
Mobile Phase A 0.1% Formic acid in WaterAcidic mobile phase promotes protonation for positive ESI.
Mobile Phase B 0.1% Formic acid in AcetonitrileProvides efficient elution of the analyte.
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B over 0.5 minutes, and equilibrate for 1.5 minutes.A fast gradient is suitable for high-throughput bioanalysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible chromatography.
Injection Vol. 5 µLA small injection volume minimizes matrix effects.
Ionization Mode ESI PositiveThe basic amine group is readily protonated.
MRM Transitions Analyte: To be determined (e.g., m/z 200.1 -> 91.1) IS: To be determinedThe precursor ion will be [M+H]⁺. The product ion at m/z 91.1 corresponds to the tropylium ion from the benzyl group, a common and stable fragment.[11][12][13][14][15] Other potential fragments would arise from the pyridazine ring cleavage.[16][17] These transitions must be optimized by direct infusion of the reference standard.
MS Parameters Capillary voltage, cone voltage, collision energy, etc.To be optimized for maximum signal intensity of the analyte and IS.

4.2.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 25 µL of IS working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Injection Injection into UHPLC Reconstitute->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Ionization Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Area Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure they are fit for their intended purpose.[1][2][3][18] For the bioanalytical method, FDA guidelines on bioanalytical method validation should also be consulted.[19][20][21]

5.1. Validation Parameters and Acceptance Criteria

ParameterHPLC-UV (Assay)LC-MS/MS (Bioanalysis)
Specificity/Selectivity The analyte peak should be well-resolved from placebo and potential degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.
Linearity & Range R² ≥ 0.999 over a range of 50-150% of the nominal concentration.R² ≥ 0.99 over a defined range (e.g., 1-1000 ng/mL). The calibration curve should be generated using a weighted (e.g., 1/x²) linear regression.
Accuracy Mean recovery of 98.0-102.0% at three concentration levels.Mean accuracy within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision Repeatability (Intra-day): RSD ≤ 1.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Intra- and Inter-assay Precision: RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically signal-to-noise ratio of 10:1).The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.
Limit of Detection (LOD) The lowest concentration that can be detected but not necessarily quantified (typically signal-to-noise ratio of 3:1).Not typically required for bioanalytical methods.
Robustness The method should be insensitive to small, deliberate variations in parameters such as mobile phase composition, pH, flow rate, and column temperature.Assessed during method development.
Stability Stability of the analyte in solution (bench-top, autosampler) and in the solid state should be evaluated.Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage) must be established.

Conclusion

This application note details two comprehensive and scientifically-grounded analytical methods for the quantification of the novel compound this compound. The proposed HPLC-UV method is suitable for routine quality control in pharmaceutical manufacturing, while the LC-MS/MS method provides the necessary sensitivity and selectivity for demanding bioanalytical applications. The causality behind the selection of chromatographic conditions, sample preparation techniques, and detection parameters has been thoroughly explained, drawing from the predicted properties of the analyte and established analytical principles for related structures. Adherence to the detailed protocols and the rigorous validation plan outlined in this document will ensure the generation of accurate, reliable, and reproducible data, thereby supporting the advancement of this compound through the drug development process.

References

  • Heinisch, G., & Frank, H. (1990). Pharmacologically active pyridazine derivatives. Part 1. Progress in medicinal chemistry, 27, 1–49.
  • Bowie, J. H., Cooks, R. G., Donaghue, P. F., Halleday, J. A., & Rodda, H. J. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690.
  • Chakir, A., Kalalian, C., Roth, E., & Salghi, R. (2003). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Journal of Photochemistry and Photobiology A: Chemistry, 154(2-3), 135-139.
  • Audisio, M. C., Tabet, J. C., & Einhorn, J. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry : JMS, 38(2), 177–185.
  • Liberty University. (2021).
  • Wikipedia. (n.d.). Pyridazine.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • MassBank. (2016). Benzylamine.
  • International Council for Harmonisation. (2022).
  • Frontiers. (2021). Fast Delayed Emission in New Pyridazine-Based Compounds.
  • MDPI. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
  • ACS Publications. (1949). Pyridine.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • International Council for Harmonisation. (2023).
  • Liberty University. (n.d.).
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • BenchChem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines.
  • U.S. Food and Drug Administration. (2018).
  • European Pharmaceutical Review. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • ResearchGate. (n.d.).
  • AIP Publishing. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact.
  • PubChem. (n.d.). N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine.
  • ACS Publications. (2010).
  • YouTube. (2020).
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
  • Outsourced Pharma. (2023).
  • PubMed. (2007).
  • YouTube. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement.
  • PubChem. (n.d.). 6-Methoxypyridazin-3-amine.
  • Chemguide. (n.d.).
  • U.S. Department of Health and Human Services. (2025).

Sources

Application Note: High-Throughput HPLC-MS Analysis of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the quantitative analysis of N-benzyl-6-methylpyridazin-3-amine. This novel heterocyclic amine is of significant interest to researchers in drug discovery and development due to its structural motifs, which are common in pharmacologically active compounds. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology emphasizes scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and trustworthiness of results.

Introduction

This compound is a synthetic small molecule featuring a pyridazine core, a class of nitrogen-containing heterocycles known for a wide range of biological activities. The pyridazine scaffold's unique physicochemical properties, such as its high dipole moment and capacity for hydrogen bonding, make it a valuable component in medicinal chemistry. The N-benzyl and methyl substitutions on the pyridazine ring influence its lipophilicity and steric properties, which can significantly impact its pharmacokinetic and pharmacodynamic profile. Accurate and precise quantification of this compound in various matrices is crucial for preclinical and clinical development, including metabolism, pharmacokinetic, and toxicology studies.

This application note addresses the analytical challenges associated with polar amine-containing compounds by providing a systematic approach to HPLC-MS method development. We will explore the selection of appropriate chromatographic conditions and mass spectrometric parameters to achieve optimal sensitivity, selectivity, and peak shape for this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃[1]
Molecular Weight 199.25 g/mol [1]
Predicted pKa Basic pKa: ~4.5 (Predicted for the pyridazine ring nitrogens and the exocyclic amine)ChemAxon pKa Predictor
Predicted XLogP3 ~2.5PubChem (based on similar structures)

Note: Predicted values are generated using computational models and should be considered as estimates.

The predicted pKa suggests that this compound is a basic compound. The protonation of the nitrogen atoms, particularly the exocyclic amine and the pyridazine ring nitrogens, will be pH-dependent. This is a critical consideration for optimizing both chromatographic separation and mass spectrometric detection.

HPLC-MS Method Development

The development of a robust HPLC-MS method requires a systematic optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Method Development

Given the polar nature of the pyridazine moiety and the basicity of the amine groups, a reversed-phase chromatographic approach with a C18 column is a suitable starting point.[2] However, to achieve good peak shape and retention for this basic compound, careful selection of the mobile phase is paramount.

Column Selection:

A high-purity, silica-based C18 column with end-capping is recommended to minimize peak tailing caused by interactions between the basic analyte and residual silanol groups on the stationary phase. A column with dimensions of 2.1 x 50 mm and a particle size of 1.8 µm is suitable for high-throughput analysis, offering a good balance between resolution and analysis time.

Mobile Phase Optimization:

To ensure efficient ionization in the mass spectrometer and to achieve good chromatographic peak shape, an acidic mobile phase is recommended. The addition of a small amount of formic acid to the mobile phase will serve two purposes:

  • pH Control: Maintaining the mobile phase pH below the pKa of the analyte will ensure that it is consistently protonated, leading to better retention and peak shape.

  • Improved Ionization: The presence of a proton source (formic acid) in the mobile phase enhances the formation of [M+H]⁺ ions in the electrospray ionization (ESI) source.

A gradient elution with water and acetonitrile, both containing 0.1% formic acid, will be employed to ensure adequate retention of the analyte and efficient elution of any potential impurities.

Mass Spectrometry Method Development

Ionization:

Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique for this compound due to the presence of basic nitrogen atoms that are readily protonated.

Full Scan and Product Ion Scan (MS/MS):

Initially, a full scan analysis will be performed to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. Following this, a product ion scan (MS/MS) will be conducted by isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to identify characteristic fragment ions.

Predicted Fragmentation Pattern:

Based on the known fragmentation of benzylamines and pyridazine derivatives, the following fragmentation pathways are anticipated:

  • Loss of the benzyl group: Cleavage of the C-N bond between the pyridazine ring and the benzyl group, resulting in a prominent fragment ion.

  • Fragmentation of the pyridazine ring: Ring opening and subsequent loss of small neutral molecules.[3][4]

  • Loss of ammonia (NH₃): A common fragmentation pathway for protonated primary and secondary amines.[5][6]

The selection of specific precursor and product ions for Selected Reaction Monitoring (SRM) will be based on the most intense and specific transitions observed in the product ion scan, ensuring high selectivity and sensitivity of the method.

Detailed Analytical Protocol

This protocol provides a step-by-step guide for the HPLC-MS analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Column oven

  • Triple quadrupole mass spectrometer with an ESI source

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in 10 mL of methanol in a volumetric flask.

Working Standard Solutions:

Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

Sample Preparation (from a hypothetical matrix, e.g., plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile/water.

  • Filter through a 0.22 µm syringe filter before injection.

HPLC Conditions

Table 2: HPLC Parameters

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Autosampler Temp. 10°C
Mass Spectrometry Conditions

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Acquisition Mode Selected Reaction Monitoring (SRM)

Table 4: SRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
200.191.10.053025
200.1106.10.053020

Note: Cone voltage and collision energy should be optimized for the specific instrument used.

Method Validation and System Suitability

For reliable and reproducible results, the analytical method should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank matrix samples to ensure no interferences at the retention time of the analyte.

  • Linearity and Range: Determined by a calibration curve with at least five concentration levels. A correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Stability: Assessed under various conditions (e.g., freeze-thaw, short-term, long-term).

System Suitability:

Before each analytical run, a system suitability test should be performed by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (e.g., <2%).

Data Presentation and Visualization

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Stock Stock Solution Working Working Standards Stock->Working HPLC HPLC Separation Working->HPLC Sample Sample Extraction Sample->HPLC MS MS/MS Detection HPLC->MS Eluent Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: HPLC-MS analysis workflow.

Logical Relationship of Method Development

The process of developing a robust HPLC-MS method involves a logical progression of steps, as illustrated below:

method_dev Analyte Analyte Properties (pKa, Polarity) Column Column Selection (C18, end-capped) Analyte->Column MobilePhase Mobile Phase (Acidic Modifier) Analyte->MobilePhase Ionization Ionization Mode (ESI+) Analyte->Ionization Column->MobilePhase MobilePhase->Ionization MSMS MS/MS Parameters (Precursor/Product Ions) Ionization->MSMS Validation Method Validation MSMS->Validation

Sources

Application Note: Characterization of N-benzyl-6-methylpyridazin-3-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1] This application note presents a comprehensive guide to the characterization of N-benzyl-6-methylpyridazin-3-amine, a representative compound featuring the pyridazine core, as a potential kinase inhibitor. We provide detailed, step-by-step protocols for its synthesis and characterization, biochemical and cell-based assays for determining its inhibitory activity and cellular potency, and guidance on assessing its kinase selectivity. The methodologies described herein are broadly applicable to the evaluation of other novel kinase inhibitor candidates.

Introduction: The Promise of Pyridazine-Based Kinase Inhibitors

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. The development of kinase inhibitors has revolutionized the treatment of various cancers and other diseases. A key strategy in the design of effective kinase inhibitors is the identification of molecular scaffolds that can be readily synthesized and modified to achieve high potency and selectivity. Nitrogen-containing heterocycles are prominent in this regard, with the pyridazine ring being a particularly noteworthy example.[1][2]

The pyridazine scaffold offers several advantages in drug design, including its ability to engage in favorable drug-target interactions, its contribution to desirable physicochemical properties, and its synthetic tractability.[1][3] Numerous studies have highlighted the potential of pyridazine derivatives to inhibit a range of kinases, including cyclin-dependent kinases (CDKs), c-Jun N-terminal kinases (JNKs), and transforming growth factor-beta type 1 receptor (ALK5).[4][5][6] Furthermore, the imidazo[1,2-b]pyridazine scaffold, a fused ring system based on pyridazine, has been successfully employed in the development of inhibitors for kinases such as DYRKs, CLKs, and TYK2.[7][8][9]

This application note uses this compound as a model compound to delineate a systematic approach for the preclinical evaluation of a novel, pyridazine-based potential kinase inhibitor.

Synthesis and Characterization of this compound

A plausible and efficient synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. The following is a general procedure:

2.1. Synthesis Protocol

  • To a solution of 3-amino-6-chloro-pyridazine in a suitable solvent (e.g., N,N-dimethylformamide or 1,4-dioxane), add a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • To this mixture, add benzylamine dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

2.2. Physicochemical and Structural Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

Analytical Technique Purpose Expected Outcome
¹H and ¹³C NMR Structural elucidationResonances consistent with the proposed structure of this compound.
High-Resolution Mass Spectrometry (HRMS) Confirmation of molecular formulaObserved mass consistent with the calculated exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak indicating a purity of >95%.

Biochemical Assays for Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its in vitro inhibitory activity against a purified kinase.[10] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose due to their high sensitivity and throughput.[11][12]

3.1. Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial kinase activity.[11] A potent inhibitor will result in a lower light signal.

3.2. Workflow for Biochemical IC50 Determination

cluster_0 Biochemical IC50 Determination Workflow A Prepare serial dilutions of this compound B Add kinase, substrate, and ATP to microplate wells A->B C Add compound dilutions to respective wells B->C D Incubate at room temperature to allow kinase reaction C->D E Add ADP-Glo™ Reagent to stop reaction and deplete ATP D->E F Incubate E->F G Add Kinase Detection Reagent to convert ADP to ATP and generate light F->G H Incubate G->H I Measure luminescence using a plate reader H->I J Plot luminescence vs. compound concentration and fit to a dose-response curve to determine IC50 I->J

Caption: Workflow for determining the IC50 value of a kinase inhibitor.

3.3. Detailed Protocol for IC50 Determination

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to obtain the desired concentration range for testing.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and ATP in the appropriate kinase assay buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate determination of inhibitor potency.[13]

    • Add the serially diluted compound to the wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well, which converts ADP to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Description Example Value
Kinase Concentration Optimized for linear reaction kinetics1-10 nM
Substrate Concentration At or above Km10-100 µM
ATP Concentration At Km for the specific kinase1-100 µM
Compound Concentration Range Spanning at least 4 orders of magnitude0.1 nM to 10 µM
IC50 Concentration for 50% inhibitionTo be determined

Cell-Based Assays for Cellular Potency and Anti-Proliferative Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that the compound can penetrate cell membranes, engage its target in a cellular context, and exert a biological effect.[14]

4.1. Cellular Phosphorylation Assay

This assay measures the ability of the inhibitor to block the phosphorylation of a known downstream substrate of the target kinase in cells.[14]

4.2. Workflow for Cellular EC50 Determination

cluster_1 Cellular EC50 Determination Workflow K Seed cells in a multi-well plate and allow to adhere L Treat cells with serial dilutions of this compound K->L M Incubate for a defined period (e.g., 2 hours) L->M N Lyse the cells M->N O Measure the level of phosphorylated substrate using an ELISA-based method or Western blotting N->O P Normalize data and plot against compound concentration to determine EC50 O->P

Caption: Workflow for determining the cellular potency (EC50) of a kinase inhibitor.

4.3. Detailed Protocol for Cellular Phosphorylation Assay

  • Cell Culture: Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Lyse the cells and collect the lysates.

  • Detection of Phosphorylation: Quantify the level of the phosphorylated substrate using a phospho-specific antibody in an ELISA or by Western blot analysis.

  • Data Analysis: Normalize the phosphorylation signal to a total protein control. Plot the normalized data against the inhibitor concentration to calculate the EC50 value.

4.4. Cell Viability/Proliferation Assay

This assay assesses the effect of the compound on cell growth and survival.

4.5. Detailed Protocol for Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the compound and incubate for 72 hours.

  • Viability Measurement: Add a viability reagent (e.g., MTT or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control and determine the GI50 (concentration for 50% growth inhibition).

Assay Parameter Measured Purpose
Cellular Phosphorylation Assay EC50Target engagement and inhibition in a cellular context.
Cell Viability Assay GI50Anti-proliferative effect of the compound.

Kinase Selectivity Profiling

To be a viable drug candidate, a kinase inhibitor should exhibit a degree of selectivity for its intended target over other kinases to minimize off-target effects.[10]

5.1. Importance of Selectivity

Assessing the inhibitory activity of this compound against a broad panel of kinases is a critical step. This can be performed by specialized contract research organizations (CROs) that offer kinase screening services against hundreds of kinases.

5.2. Data Presentation

The results of a kinase selectivity screen are typically presented as the percent inhibition at a fixed compound concentration (e.g., 1 µM). A follow-up IC50 determination should be performed for any kinases that show significant inhibition.

Data Interpretation and Future Directions

The data generated from the assays described above will provide a comprehensive initial profile of this compound as a potential kinase inhibitor.

  • A potent IC50 value in the biochemical assay indicates direct inhibition of the target kinase.

  • A low EC50 value in the cellular phosphorylation assay confirms cell permeability and target engagement.

  • A potent GI50 value in the cell viability assay demonstrates a functional anti-proliferative effect.

  • A clean selectivity profile suggests a lower likelihood of off-target toxicities.

Should this compound demonstrate a promising profile, subsequent steps in the drug discovery pipeline would include lead optimization to improve potency and drug-like properties, mechanism of action studies, and in vivo efficacy and safety studies in animal models.

References

  • MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PubMed Central. (2025, November 20). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Retrieved from [Link]

  • PubChem. (2026, January 10). N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • PubMed. (2017, January 5). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. Retrieved from [Link]

  • PubMed Central. (2024, October 23). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Characterization, and Biological Activity of N ′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. Retrieved from [Link]

  • ACS Omega. (n.d.). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. Retrieved from [Link]

  • PubMed. (2016, July 14). Discovery of 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092): An Orally Bioavailable, Selective, and Potent Allosteric AKT Inhibitor. Retrieved from [Link]

  • ACS Publications. (2005, October 8). Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Retrieved from [Link]

  • eScholarship.org. (2024, February 1). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. Retrieved from [Link]

  • MDPI. (2023, June 13). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]

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  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

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  • PubMed. (2025, July 1). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. Retrieved from [Link]

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Application Notes and Protocols for the Evaluation of N-benzyl-6-methylpyridazin-3-amine and Related Compounds in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold."[1] This is attributed to its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, which are advantageous for strong drug-target interactions.[2] Consequently, pyridazine derivatives have been extensively investigated for a wide range of pharmacological activities, with a significant focus on their potential as anticancer agents.[1][3] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making them promising candidates for novel cancer therapies.[2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro anticancer properties of novel pyridazine derivatives, using N-benzyl-6-methylpyridazin-3-amine as a focal point. Due to the nascent stage of research on this specific molecule, we will draw upon data from the closely related compound, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine , as a representative example to illustrate the experimental design and data interpretation. This compound has demonstrated potent anti-proliferative activity, lending credence to the potential of the N-benzyl-methyl-substituted heterocyclic scaffold.[4]

The protocols detailed herein are designed to be self-validating, providing a robust system for assessing the biological activity of test compounds and elucidating their mechanisms of action.

Compound Handling and Preparation

Prior to initiating any biological assays, it is critical to properly prepare the test compound.

1. Reconstitution:

  • This compound and its analogs are typically supplied as a lyophilized powder.

  • Reconstitute the compound in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution by vortexing.

  • Rationale: DMSO is a versatile solvent compatible with most cell culture media at low final concentrations (typically <0.5%). A high-concentration stock minimizes the volume of DMSO added to the cells, thereby reducing potential solvent-induced toxicity.

2. Aliquoting and Storage:

  • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Workflow for Anticancer Evaluation

The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of a novel pyridazine derivative.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis start Prepare Compound Stock viability Cell Viability Assay (MTT) start->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis Treat cells at IC50 concentration cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Treat cells at IC50 concentration western_blot Western Blot Analysis apoptosis->western_blot Confirm apoptosis markers pathway Identify Modulated Signaling Pathways western_blot->pathway

Caption: A logical workflow for the in-vitro evaluation of novel anticancer compounds.

Phase 1: Determining Cytotoxicity

The initial step is to assess the compound's ability to inhibit cancer cell growth and determine its potency, typically represented by the half-maximal inhibitory concentration (IC50).

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]

Materials:

  • Selected cancer cell lines (e.g., A549, LNCaP, C4-2B)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[6]

  • Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Representative Data: IC50 Values for a Related Compound

The following table presents the IC50 values for the structurally related compound, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine, which can serve as a benchmark for evaluating new derivatives.[4]

CompoundCell LineCancer TypeIC50 (µM)
11d A549Non-Small Cell Lung Cancer1.08
11h A549Non-Small Cell Lung Cancer0.75
11d LNCaPProstate CancerNot specified
11h C4-2BProstate CancerNot specified

Data sourced from a study on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as TRIM24 bromodomain inhibitors.[4]

Phase 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next phase focuses on understanding how the compound induces cell death.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7][8] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells.[7] Propidium Iodide (PI) is a DNA-binding dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium. Combine all cells from each well.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10] Transfer 100 µL of the suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[11] Anticancer agents often induce cell cycle arrest at specific checkpoints.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[12]

  • Cold 70% ethanol

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[13] Fix the cells for at least 1 hour at 4°C (or store at -20°C for several weeks).[12][13]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

To confirm the induction of apoptosis at the molecular level, Western blotting can be used to detect key apoptotic markers. The cleavage of caspases and PARP are hallmark events in the apoptotic cascade.[15]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse in RIPA buffer. Quantify the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Analyze the changes in the expression and cleavage of apoptotic proteins. An increase in cleaved Caspase-3 and cleaved PARP, and an altered Bax/Bcl-2 ratio, would confirm the induction of apoptosis.

Phase 3: Putative Signaling Pathway

Based on literature for related pyridazine and heterocyclic compounds, a plausible mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation. One such critical pathway is the PI3K/Akt pathway, which is often hyperactivated in cancer. Inhibition of this pathway can lead to the downstream deactivation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins, ultimately leading to apoptosis.

signaling_pathway compound This compound (or related derivative) pi3k PI3K compound->pi3k Inhibits akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits (via phosphorylation) bax Bax (Pro-apoptotic) bcl2->bax Inhibits caspase9 Caspase-9 bax->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A putative signaling pathway for pyridazine-induced apoptosis.

Conclusion

The pyridazine scaffold holds significant promise for the development of novel anticancer therapeutics.[1][17] The protocols and application notes provided in this guide offer a robust and systematic approach to evaluate the in vitro efficacy and mechanism of action of this compound and its analogs. By employing these standardized assays, researchers can generate reliable and reproducible data, facilitating the identification and characterization of lead compounds for further preclinical and clinical development.

References

  • Ma, L., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. Retrieved from [Link]

  • Xu, Y., et al. (2019). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities. Bioorganic Chemistry, 93, 103424. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities | Request PDF. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf. Retrieved from [Link]

  • Maccioni, E., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3183. Retrieved from [Link]

  • ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

  • Nabil, S., et al. (2018). In vitro Cytotoxic Evaluation of Some New Synthesized Pyridazine Derivatives. Der Pharmacia Lettre, 10(11), 13-27. Retrieved from [Link]

  • Slideshare. (n.d.). Pyridazine and its derivatives. Retrieved from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • PubMed Central. (n.d.). Cytotoxicity of Pd(ii) and Pt(ii) complexes of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine: insights into the mode of cell death and cell cycle arrest. Retrieved from [Link]

  • PubMed Central. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • PubMed Central. (2018). Cell Cycle Analysis in the C. elegans Germline with the Thymidine Analog EdU. Retrieved from [Link]

  • Boster Bio. (n.d.). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]

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Application Note: A Tiered Strategy for Antimicrobial Activity Screening of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Antimicrobial Discovery

The escalating crisis of antimicrobial resistance (AMR) necessitates a continuous search for novel chemical scaffolds with potent antimicrobial activity.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and pyridazine derivatives, in particular, have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, anti-hypertensive, and anti-cancer properties.[3][4][5][6] This makes the pyridazine core a "privileged structure" for drug discovery.[7]

This application note presents a comprehensive, tiered strategy for the initial antimicrobial screening of N-benzyl-6-methylpyridazin-3-amine , a novel pyridazine derivative. The goal is to provide researchers, scientists, and drug development professionals with a robust framework, progressing from broad primary screening to more detailed characterization of antimicrobial effects. The protocols herein are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9]

Compound Profile: this compound

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₁₃N₃

  • Molecular Weight: 200.26 g/mol

  • Core Structure: Pyridazine

  • Rationale for Screening: The structure combines the biologically active pyridazine ring with a benzyl group, a feature known to modulate activity in other antimicrobial compounds.[10] Its potential has not been extensively characterized, making it a prime candidate for a systematic screening cascade.

A Tiered Approach to Antimicrobial Screening

A logical, stepwise approach is critical for efficiently evaluating a novel compound. It conserves resources by eliminating non-viable candidates early and allows for intensive characterization of promising "hits." Our proposed workflow is divided into three tiers.

Tiered_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Potency & Dynamics cluster_2 Tier 3: Advanced Characterization T1_Disk Assay 1: Disk Diffusion (Qualitative Assessment) T1_MIC Assay 2: Broth Microdilution (MIC) (Quantitative Potency) T1_Disk->T1_MIC Active Compounds T2_TimeKill Assay 3: Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) T1_MIC->T2_TimeKill Potent (Low MIC) T3_Biofilm Assay 4: Biofilm Inhibition/Disruption (Clinical Relevance) T2_TimeKill->T3_Biofilm Bactericidal Activity End Candidate for In Vivo Studies T3_Biofilm->End Further Development Start Start: Novel Compound Start->T1_Disk

Caption: Tiered workflow for antimicrobial compound screening.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to rapidly determine if this compound possesses any antimicrobial activity against a representative panel of microorganisms and to quantify its basic potency.

Assay 1: Agar Disk Diffusion (Kirby-Bauer Method)

Causality & Rationale: The disk diffusion method is a preliminary, qualitative test to assess the in vitro activity of an antimicrobial agent.[11] An antimicrobial-impregnated disk placed on an inoculated agar plate creates a concentration gradient as the agent diffuses into the medium.[12][13] If the organism is susceptible, a zone of no growth—the "zone of inhibition"—will form around the disk.[11] This method is cost-effective and ideal for screening against a broad panel of bacteria to quickly identify a spectrum of activity.

Protocol:

  • Inoculum Preparation:

    • Select 4-5 well-isolated colonies of the test organism from an overnight culture plate.

    • Transfer colonies to a tube of sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[13] This standardization is critical for reproducibility.

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Disk Application:

    • Prepare sterile 6-mm filter paper disks. Aseptically apply a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL stock) to each disk. Allow the solvent to evaporate completely.

    • Place the impregnated disks onto the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar.

    • Include control disks: a positive control (e.g., a disk of a known antibiotic like Gentamicin) and a negative control (a disk with the solvent used to dissolve the test compound).

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters (mm) using a caliper or ruler.[14]

    • A larger zone diameter generally indicates greater susceptibility of the organism to the compound.

Assay 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Causality & Rationale: The broth microdilution assay is the "gold standard" for quantitatively determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[15] This assay provides a precise potency value that is essential for comparing compounds and guiding further studies. The protocol is based on CLSI M07 guidelines.

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of test concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in section 4.1.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation & Controls:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Essential Controls:

      • Growth Control: Wells containing only inoculated broth (no compound).

      • Sterility Control: Wells containing uninoculated broth.

      • Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Interpretation:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[14] This can be assessed visually or with a plate reader.

MIC_Plate_Layout cluster_p 96-Well Plate Layout for MIC Determination c1 1 128 c2 2 64 c3 3 32 c4 4 16 c5 5 8 c6 6 4 c7 7 2 c8 8 1 c9 9 0.5 c10 10 0.25 c11 11 GC c12 12 SC rA Row A Test Cmpd rB Row B Test Cmpd rC Row C Test Cmpd rD Row D Test Cmpd rE Row E Pos Ctrl rF Row F Pos Ctrl rG Row G Pos Ctrl rH Row H Pos Ctrl note Concentrations in µg/mL GC = Growth Control SC = Sterility Control

Caption: Example 96-well plate layout for an MIC assay.

Tier 2: Potency and Dynamics Characterization

Once a compound shows promising MIC values, the next step is to understand the dynamics of its interaction with the pathogen.

Assay 3: Time-Kill Kinetic Assay

Causality & Rationale: An MIC value only indicates growth inhibition at a single time point. A time-kill assay provides dynamic data on the rate of bacterial killing over time.[16] This allows for the crucial differentiation between a bacteriostatic agent (which inhibits growth, log CFU/mL remains stable) and a bactericidal agent (which actively kills bacteria, typically defined as a ≥3-log₁₀ or 99.9% reduction in CFU/mL).[16][17] This information is vital for predicting in vivo efficacy.

Protocol:

  • Preparation:

    • Prepare flasks of CAMHB containing this compound at concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). Include a no-drug growth control flask.

  • Inoculation:

    • Prepare a standardized inoculum as for the MIC assay. Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Time-Point Sampling:

    • Incubate the flasks in a shaking incubator at 37°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), aseptically remove an aliquot from each flask.[18]

  • Quantification of Viable Cells:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on each plate and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[18]

Tier 3: Advanced Characterization

For compounds demonstrating potent bactericidal activity, Tier 3 assays investigate their potential in more complex, clinically relevant scenarios.

Assay 4: Biofilm Inhibition/Disruption Assay

Causality & Rationale: In many chronic infections, bacteria exist within biofilms—structured communities encased in a self-produced matrix. Bacteria in biofilms are notoriously resistant to conventional antibiotics. An assay to determine if a compound can prevent biofilm formation or disrupt established biofilms is a critical advanced screen. The crystal violet (CV) staining method is a common and effective way to quantify total biofilm mass.[19]

Protocol (Biofilm Inhibition):

  • Plate Preparation:

    • Prepare two-fold serial dilutions of this compound in appropriate growth medium (e.g., Tryptic Soy Broth) in a 96-well flat-bottom plate.

  • Inoculation:

    • Add a standardized bacterial inoculum (adjusted to ~1 x 10⁶ CFU/mL) to each well.[20]

  • Incubation:

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow biofilm formation.

  • Washing and Staining:

    • Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells carefully with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.[20]

    • Add 100 µL of 0.1% crystal violet solution to each well to stain the adhered biofilm. Incubate at room temperature for 15-20 minutes.[19]

  • Solubilization and Quantification:

    • Discard the CV solution and wash the wells again with PBS.

    • Add 200 µL of 30% acetic acid (or ethanol) to each well to solubilize the CV bound to the biofilm.[21]

    • Transfer the solubilized solution to a new plate and measure the absorbance at a wavelength of ~550-590 nm using a microplate reader.

  • Interpretation:

    • A reduction in absorbance compared to the no-drug control indicates inhibition of biofilm formation.

Data Presentation and Interpretation

Systematic recording and interpretation of data are paramount. The following table provides a template for summarizing hypothetical screening results.

Microorganism Disk Diffusion MIC Time-Kill (at 4x MIC) Biofilm Inhibition
Staphylococcus aureus ATCC 2921318 mm4 µg/mLBactericidal (>3-log kill at 8h)75% at 8 µg/mL
Escherichia coli ATCC 259228 mm64 µg/mLBacteriostatic (<1-log kill at 24h)10% at 64 µg/mL
Pseudomonas aeruginosa ATCC 278530 mm>128 µg/mLNo effectNo effect
Candida albicans SC531412 mm16 µg/mLNot TestedNot Tested

Interpretation Notes:

  • Susceptibility: While formal breakpoints from organizations like EUCAST or CLSI define clinical susceptibility, they do not exist for investigational compounds.[9][22] In a discovery context, an MIC ≤ 16 µg/mL is often considered a promising starting point.

  • Self-Validation: The consistent use of ATCC quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) is a self-validating mechanism, as results can be compared against expected ranges for control antibiotics, ensuring the assays are performing correctly.[23]

References

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  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]

  • PubMed. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Available at: [Link]

  • Bio-protocol. (n.d.). 2.4. Time–Kill Assay. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available at: [Link]

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  • iGEM. (n.d.). General Biofilm Assay Protocol. Available at: [Link]

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  • MDPI. (n.d.). Synthesis, Characterization, Antioxidant Activity, Antibacterial Activity, and Cytotoxicity of Quaternized Inulin Derivatives Bearing Aromatic Amides. Available at: [Link]

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  • National Institutes of Health (NIH). (n.d.). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. Available at: [Link]

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Application Notes and Protocols for In Vitro Profiling of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of N-benzyl-6-methylpyridazin-3-amine

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The compound this compound belongs to this versatile class of N-heterocyclic molecules.[3] Its structure, featuring a pyridazine core, a methyl group at the 6-position, and a benzylamino substituent at the 3-position, suggests potential interactions with various biological targets, such as protein kinases, which are often implicated in proliferative diseases.

This comprehensive guide provides a strategic framework and detailed protocols for the initial in vitro characterization of this compound. As the specific biological target of this compound is likely unknown, our approach is designed to cast a wide yet mechanistically informative net. We will progress from broad assessments of cytotoxicity to more specific, target-oriented assays, establishing a foundational dataset to guide further drug development efforts. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess the compound's biological activity.

Section 1: Foundational Analysis - Cytotoxicity and Antiproliferative Screening

The first critical step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. This provides a macroscopic view of the compound's biological impact and is a prerequisite for more complex mechanistic studies. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4]

Scientific Rationale: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells can reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5] The quantity of formazan produced is directly proportional to the number of viable cells.[4] By dissolving these crystals and measuring the absorbance of the resulting solution, we can quantify the compound's cytotoxic or cytostatic effects.[5]

Experimental Workflow: Cytotoxicity Profiling

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells in 96-well plates incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_compound Prepare serial dilutions of This compound add_compound Add compound dilutions to wells prepare_compound->add_compound incubate_48h Incubate for 48-72h add_compound->incubate_48h add_mtt Add MTT reagent to each well incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO, acidified isopropanol) incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for Adherent Cells

Materials:

  • This compound (stock solution in DMSO)

  • Selected cancer cell line (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Include wells for "cells only" (positive control) and "medium only" (blank). Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions from your primary stock. A typical starting concentration range for a novel compound is 0.1 µM to 100 µM. Ensure the final DMSO concentration in the well is below 0.5% to avoid solvent toxicity.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the desired concentration of the compound. Also, include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Incubation: Return the plate to the incubator for 48 to 72 hours.[6]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[6] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis and Presentation

The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from this assay. It represents the concentration of the compound that reduces cell viability by 50%.

Calculation:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Express the viability of treated cells as a percentage of the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Example IC₅₀ Data for this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
MCF-74812.5
A5494825.1
HCT116488.7
MCF-7729.8
A5497218.4
HCT116726.2

Section 2: Target Class Identification - In Vitro Kinase Inhibition Assay

Given that many pyridazine derivatives exhibit activity as kinase inhibitors, a logical next step is to screen this compound against a representative kinase. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) assays are a powerful, high-throughput platform for this purpose.[7]

Scientific Rationale: TR-FRET Kinase Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an advanced fluorescence-based detection method.[8] It combines the low background of time-resolved fluorescence with the homogeneous format of FRET.[9] In a typical kinase assay, a long-lifetime europium cryptate (donor) is used to label an antibody that recognizes a phosphorylated substrate, while an acceptor fluorophore is conjugated to the kinase substrate.[10]

When the kinase phosphorylates the substrate, the phospho-specific antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits light at a specific wavelength.[11] The intensity of this signal is directly proportional to the extent of substrate phosphorylation. An inhibitor like this compound will prevent this phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow: TR-FRET Kinase Assay

TRFRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection cluster_readout Readout reagents Combine Kinase, Substrate, ATP, and Test Compound incubate_reaction Incubate at RT to allow phosphorylation reagents->incubate_reaction add_detection Add Detection Reagents: Eu-Antibody (Donor) & Acceptor-labeled component incubate_detection Incubate at RT for antibody binding add_detection->incubate_detection read_plate Read plate on HTRF-compatible reader (Ex: 320nm, Em: 615nm & 665nm) calculate_ratio Calculate 665/615 ratio and determine % inhibition read_plate->calculate_ratio

Caption: General workflow for a TR-FRET based kinase assay.

Detailed Protocol: LANCE® Ultra TR-FRET Kinase Assay (Generic)

This protocol is a template and should be optimized for the specific kinase and substrate. We will use a hypothetical tyrosine kinase (e.g., Src) as an example.

Materials:

  • This compound

  • Recombinant active Src kinase

  • ULight™-labeled peptide substrate (e.g., ULight™-poly-GT)

  • LANCE® Eu-W1024 anti-phosphotyrosine antibody (e.g., PT66)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • Stop solution (e.g., 10 mM EDTA in detection buffer)

  • 384-well low-volume white microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Plating: Dispense 2 µL of this compound serial dilutions in kinase buffer into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Initiation: Prepare a 2X enzyme/substrate mix (e.g., 2 nM Src kinase and 100 nM ULight-poly-GT) and a 2X ATP mix in kinase buffer. Add 4 µL of the enzyme/substrate mix to the wells.

  • Start the reaction by adding 4 µL of the 2X ATP solution (final concentration should be at the Kₘ for the specific kinase, e.g., 10 µM). The final reaction volume is 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Detection: Prepare a 2X detection mix containing the Eu-labeled antibody in detection buffer with EDTA. Add 10 µL of this mix to each well to stop the kinase reaction and initiate detection. The final volume is 20 µL.

  • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET compatible reader, exciting at ~320-340 nm and recording emission at 615 nm (Europium) and 665 nm (ULight™ acceptor).[11]

Data Analysis and Presentation

The HTRF signal is a ratiometric measurement, which minimizes well-to-well variability.

Calculation:

  • HTRF Ratio: Calculate the emission ratio for each well: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000.

  • Percent Inhibition: Calculate the percentage of kinase activity inhibition: % Inhibition = 100 * (1 - [(Ratio_Compound - Ratio_Negative_Control) / (Ratio_Positive_Control - Ratio_Negative_Control)])

  • Plot % Inhibition against the log of compound concentration and fit to a dose-response curve to determine the IC₅₀.

Table 2: Example Kinase Inhibition Data

Kinase TargetCompound Concentration (µM)HTRF Ratio (665/615)% Inhibition
Src0 (Positive Control)25,0000%
Src0.122,50010.4%
Src115,00041.7%
Src107,00075.0%
Src1003,50090.0%
SrcNo Kinase (Negative)3,000100%
Result IC₅₀ (µM) ~2.5

Section 3: Probing Cellular Mechanisms - Second Messenger Assays

If the compound's target is a G-protein coupled receptor (GPCR), it will likely modulate the levels of intracellular second messengers like cyclic AMP (cAMP). A competitive immunoassay, also amenable to a TR-FRET format, can quantify these changes.

Scientific Rationale: LANCE® Ultra cAMP Assay

This assay measures cAMP levels in cell lysates through competition.[12] The assay uses a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody. In the absence of cellular cAMP, the tracer binds the antibody, producing a high TR-FRET signal.[12] When cAMP is present in the cell lysate, it competes with the tracer for antibody binding, causing a dose-dependent decrease in the TR-FRET signal.[12] This allows for precise quantification of intracellular cAMP.

Detailed Protocol: LANCE® Ultra cAMP Assay

Materials:

  • Cells expressing a target GPCR (e.g., CHO-ADRA2A)

  • This compound

  • Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)

  • GPCR agonist (e.g., UK 14,304 for ADRA2A) and/or antagonist

  • LANCE® Ultra cAMP Detection Kit (contains Eu-cAMP tracer and ULight-anti-cAMP antibody)

  • 384-well white cell culture microplates

Procedure:

  • Cell Plating: Seed cells into a 384-well plate and grow overnight.

  • Compound Treatment: Remove growth medium and add the test compound (as an antagonist) or vehicle, followed by a sub-maximal concentration of a known agonist. If testing for agonist activity, add the compound alone.

  • Cell Stimulation: Incubate for 30 minutes at room temperature to allow for modulation of adenylyl cyclase and production of cAMP.

  • Cell Lysis and Detection: Add the detection reagents, which include a lysis buffer, the Eu-cAMP tracer, and the ULight-anti-cAMP antibody, directly to the wells.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Plate Reading: Read the plate on a TR-FRET compatible reader (Ex: 320nm, Em: 615nm & 665nm).

Data Analysis: A decrease in the 665/615 nm ratio indicates an increase in intracellular cAMP (agonist effect or blocking an inhibitory GPCR). An increase in the ratio in the presence of an agonist indicates an antagonist effect at a stimulatory GPCR. Data is plotted as % of control response versus log concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Conclusion and Future Directions

This guide outlines a logical and efficient cascade of in vitro assays to begin the characterization of this compound. Starting with broad cytotoxicity screening using the MTT assay establishes a therapeutic window and identifies potentially sensitive cell lines. Subsequent investigation into kinase inhibition via TR-FRET provides a direct, mechanistic hypothesis for any observed antiproliferative effects. Finally, assessing second messenger modulation broadens the scope to include other major target classes like GPCRs.

The data generated from these protocols will form a robust foundation, enabling researchers to make informed decisions. A positive result in the kinase assay would justify screening against a larger kinase panel to determine selectivity. Similarly, a confirmed hit in the cAMP assay would lead to further pharmacological characterization. This structured approach ensures that research efforts are focused and resource-efficient, accelerating the journey of this compound from a novel chemical entity to a potential therapeutic lead.

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Application Notes & Protocols for Structure-Activity Relationship (SAR) Studies of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyridazine Scaffold

The pyridazine ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the 3-aminopyridazine moiety is present in several approved drugs, highlighting its therapeutic potential.[3] N-benzyl-6-methylpyridazin-3-amine represents a promising chemical scaffold for the development of novel therapeutics, particularly in oncology, due to the established role of pyridazine derivatives as inhibitors of key signaling pathways in cancer.[2][4]

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, enabling the systematic exploration of how chemical modifications to a lead compound influence its biological activity.[5] This guide provides a comprehensive framework for conducting SAR studies on the this compound scaffold, with a focus on its potential as a kinase inhibitor for anticancer applications. We will detail the strategic design of an analog library, protocols for chemical synthesis, and methodologies for biological evaluation, from in vitro enzymatic assays to in vivo animal models.

Strategic Design of an SAR Library

A successful SAR campaign relies on a systematic and logical approach to molecular modification. For the this compound scaffold, we propose a multi-pronged strategy targeting three key regions of the molecule: the benzyl moiety (Ring A), the pyridazine core (Ring B), and the methyl group at the 6-position.

SAR_Strategy cluster_0 This compound Scaffold cluster_1 Modification Zones Core This compound R1 R1: Benzyl Ring Substitutions Core->R1 Zone A R2 R2: Pyridazine Core Modifications Core->R2 Zone B R3 R3: C6-Methyl Group Bioisosteres Core->R3 Zone C

Caption: Key modification zones for the SAR study of the core scaffold.

Zone A: Benzyl Ring (Ring A) Substitutions

The benzyl group can engage in crucial interactions with the target protein, such as π-π stacking or hydrophobic interactions. We will explore the impact of electronic and steric effects by introducing a variety of substituents at the ortho-, meta-, and para-positions of the benzyl ring.

Zone B: Pyridazine Core (Ring B) Modifications

The pyridazine core is essential for the overall conformation and electronic properties of the molecule. Modifications in this zone, such as scaffold hopping to other nitrogen-containing heterocycles (e.g., pyrimidine, pyrazine), can significantly alter the compound's activity and physicochemical properties.[6][7]

Zone C: C6-Methyl Group Bioisosteric Replacement

The methyl group at the C6-position of the pyridazine ring can be replaced with various bioisosteres to probe the steric and electronic requirements at this position.[8] Classical and non-classical bioisosteres will be employed to fine-tune the compound's properties.[8]

Protocols for Synthesis of Analogs

The synthesis of the target compounds will be achieved through a convergent strategy, starting with the preparation of the key intermediate, 3-amino-6-methylpyridazine.

Protocol 1: Synthesis of 3-amino-6-methylpyridazine (Intermediate 1)

This protocol is adapted from established procedures for the amination of chloropyridazines.[9]

Materials:

  • 3-chloro-6-methylpyridazine

  • Ammonium hydroxide (30% aqueous solution)

  • Copper(II) sulfate pentahydrate

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • In a sealed pressure vessel, combine 3-chloro-6-methylpyridazine (1.0 eq.), ammonium hydroxide (30%, ~7.5 mL per gram of starting material), and copper(II) sulfate pentahydrate (0.05 eq.).

  • Heat the mixture to 120 °C and stir for 40 hours.

  • Cool the reaction to room temperature and partition the mixture between ethyl acetate and brine.

  • Separate the layers and extract the aqueous phase with ethyl acetate (5 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: 0-10% methanol in dichloromethane) to yield 6-methylpyridazin-3-amine as a white solid.

Protocol 2: N-Benzylation of 3-amino-6-methylpyridazine (Synthesis of Core Compound and Analogs)

This protocol describes a general method for the N-benzylation of the amino-pyridazine intermediate using various substituted benzyl bromides.[10]

Materials:

  • 3-amino-6-methylpyridazine (Intermediate 1)

  • Substituted benzyl bromide (1.0 eq.)

  • Potassium carbonate (K₂CO₃) (1.5 eq.)

  • Acetone

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • To a solution of 3-amino-6-methylpyridazine (1.0 eq.) in acetone, add the substituted benzyl bromide (1.0 eq.) and potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature overnight.

  • Partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (eluent: gradient of ethyl acetate in hexane) to afford the desired this compound analog.

Biological Evaluation: A Tiered Approach

We propose a tiered approach for the biological evaluation of the synthesized compounds, starting with in vitro assays to determine their potency and selectivity, followed by cell-based assays to assess their cellular effects, and culminating in in vivo studies for the most promising candidates.

Biological_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., CDK2) Selectivity_Profiling Kinase Selectivity Profiling Kinase_Assay->Selectivity_Profiling Active Compounds MTT_Assay Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Selectivity_Profiling->MTT_Assay Potent & Selective Hits Mechanism_Assay Mechanism of Action Studies (e.g., Western Blot) MTT_Assay->Mechanism_Assay Cell-Active Hits Xenograft_Model Xenograft Mouse Model Mechanism_Assay->Xenograft_Model Lead Candidates

Caption: Tiered workflow for the biological evaluation of synthesized compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase, such as Cyclin-Dependent Kinase 2 (CDK2), which is a relevant target in cancer.[6][11]

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme

  • Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.4, 140 mM NaCl, 1 mM EGTA, 1 mM DTT)

  • ATP

  • MgCl₂

  • Substrate peptide (e.g., a histone H1-derived peptide)

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the diluted inhibitor.

  • Initiate the reaction by adding a mixture of CDK2/Cyclin E1 enzyme, ATP, and MgCl₂. The final ATP concentration should be close to its Kₘ value for the enzyme.

  • Incubate the plate at 37 °C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is widely used to assess the cytotoxic effects of potential anticancer compounds.[12][13]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Treat the cells with a serial dilution of the inhibitor compounds and incubate for a specified period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, or until a purple precipitate is visible.[12]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Leave the plate at room temperature in the dark for at least 2 hours.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: In Vivo Xenograft Mouse Model

For lead candidates that demonstrate potent and selective in vitro activity and significant cellular effects, in vivo efficacy studies are crucial. The following is a general protocol for a subcutaneous xenograft model.[1][14]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line (same as used in the MTT assay)

  • Matrigel (optional)

  • Lead candidate compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in a suitable medium (with or without Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[15]

  • Administer the lead compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.[15]

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

  • Evaluate the antitumor efficacy of the lead compound by comparing the tumor growth in the treated group to the control group.

Data Presentation and SAR Analysis

The results of the SAR study should be compiled in a clear and concise manner to facilitate analysis. A tabular format is recommended for presenting the chemical structures of the analogs and their corresponding biological data.

Table 1: SAR Data for this compound Analogs

Compound IDR¹ (Benzyl)R² (Pyridazine)R³ (C6)CDK2 IC₅₀ (µM)MCF-7 GI₅₀ (µM)
Lead-01 HPyridazineCH₃[Value][Value]
Ana-01 4-FPyridazineCH₃[Value][Value]
Ana-02 4-OCH₃PyridazineCH₃[Value][Value]
Ana-03 3-ClPyridazineCH₃[Value][Value]
Ana-04 HPyrimidineCH₃[Value][Value]
Ana-05 HPyridazineCF₃[Value][Value]
..................

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Cancer Research and Treatment. [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. ChemMedChem. [Link]

  • In vitro kinase assay and inhibition assay. Bio-protocol. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports. [Link]

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  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. [Link]

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  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry. [Link]

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Application Notes and Protocols for In Silico Docking Studies of N-benzyl-6-methylpyridazin-3-amine with Bruton's Tyrosine Kinase (BTK)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Bruton's Tyrosine Kinase with Novel Pyridazine Scaffolds

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor signaling pathways.[1] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a well-established therapeutic target.[1] The pyridazine scaffold is a versatile heterocyclic motif known to be present in molecules with a wide range of biological activities, including kinase inhibition. This has spurred interest in exploring novel pyridazine derivatives as potential kinase inhibitors. This application note provides a comprehensive, step-by-step protocol for conducting an in silico molecular docking study of "N-benzyl-6-methylpyridazin-3-amine," a representative pyridazine-based compound, against BTK.

This guide is designed to be a practical resource, explaining not only the "how" but also the "why" behind each step of the computational workflow. By following this protocol, researchers can gain valuable insights into the potential binding mode, affinity, and key molecular interactions of this compound with the BTK active site. This information can serve as a foundational step in the rational design and optimization of novel BTK inhibitors. For this study, we will utilize the crystal structure of BTK in complex with an inhibitor (PDB ID: 5ZZ4) to define the target's binding pocket.[2][3]

Experimental Design and Workflow

The in silico docking workflow is a multi-step process that begins with the preparation of both the protein (receptor) and the small molecule (ligand), followed by the docking simulation and subsequent analysis of the results. This process allows for the prediction of the ligand's binding conformation and affinity within the protein's active site.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Download BTK Structure (PDB: 5ZZ4) Prep_Receptor Receptor Preparation (AutoDockTools) PDB->Prep_Receptor Input Ligand_DL Download Ligand Structure (PubChem) Prep_Ligand Ligand Preparation (AutoDockTools) Ligand_DL->Prep_Ligand Input Grid Grid Box Generation Prep_Receptor->Grid Defines Target Vina Run AutoDock Vina Prep_Ligand->Vina Input Grid->Vina Defines Search Space Analyze Analyze Docking Log (Binding Affinity) Vina->Analyze Output Visualize Visualize Interactions (PyMOL) Vina->Visualize Output

Figure 1: A high-level overview of the in silico molecular docking workflow.

Materials and Software

Software/ResourcePurposeDownload/Access Link
RCSB Protein Data Bank Source for protein crystal structures.[Link]
PubChem Source for small molecule structures.[Link]
MGLTools/AutoDockTools Preparation of receptor and ligand files.[Link]
AutoDock Vina Molecular docking program.[Link]
PyMOL Visualization of molecular structures and interactions.[Link]

Detailed Protocols

Part 1: Ligand and Receptor Preparation

Accurate preparation of the ligand and receptor is a critical step that directly impacts the reliability of the docking results. This involves ensuring the correct protonation states, charges, and atom types are assigned.

  • Download Ligand Structure:

    • Navigate to the PubChem database.

    • Search for "this compound".

    • Download the 3D conformer of the molecule in SDF format. PubChem provides computationally generated 3D structures for many of its compounds.[4]

  • Convert SDF to PDB (Optional but Recommended):

    • While AutoDockTools can read multiple formats, converting to PDB can be a helpful intermediate step. Use a tool like Open Babel for this conversion.

  • Prepare Ligand in AutoDockTools:

    • Launch AutoDockTools.

    • Go to File > Read Molecule and open the ligand's PDB or SDF file.

    • Navigate to Ligand > Input > Choose. Select the loaded ligand and click OK. AutoDockTools will automatically add polar hydrogens and compute Gasteiger charges.[5]

    • Go to Ligand > Torsion Tree > Detect Root. This defines the rotatable bonds in the ligand.

    • Finally, go to Ligand > Output > Save as PDBQT to generate the prepared ligand file.

  • Download Receptor Structure:

    • Go to the RCSB Protein Data Bank.[6]

    • Search for PDB ID 5ZZ4 and download the structure in PDB format.[2][7]

  • Clean and Prepare Receptor in AutoDockTools:

    • Launch AutoDockTools.

    • Go to File > Read Molecule and open the 5ZZ4.pdb file.

    • Remove Water Molecules: Water molecules can interfere with the docking process unless they are known to play a crucial role in ligand binding. For a standard docking procedure, it is best to remove them. Go to Edit > Delete Water.[8][9]

    • Remove Co-crystallized Ligand and Other Heteroatoms: The 5ZZ4 structure contains a co-crystallized inhibitor. This should be removed to create a vacant binding site for our ligand. You can do this by selecting the heteroatoms (including the original ligand) and deleting them.

    • Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Choose Polar only and click OK. This is crucial for defining hydrogen bond donors and acceptors.

    • Assign Kollman Charges: Go to Edit > Charges > Add Kollman Charges. These are united-atom charges suitable for proteins.

    • Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the prepared protein. Then, save the prepared receptor as a PDBQT file (5ZZ4_receptor.pdbqt).

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation L1 Download SDF from PubChem L2 Load into ADT L1->L2 L3 Add Hydrogens & Compute Gasteiger Charges L2->L3 L4 Define Rotatable Bonds L3->L4 L5 Save as PDBQT L4->L5 R1 Download PDB (5ZZ4) R2 Load into ADT R1->R2 R3 Remove Water & Heteroatoms R2->R3 R4 Add Polar Hydrogens R3->R4 R5 Add Kollman Charges R4->R5 R6 Save as PDBQT R5->R6

Figure 2: Detailed workflow for ligand and receptor preparation using AutoDockTools.

Part 2: Docking Simulation with AutoDock Vina

With the prepared ligand and receptor files, the next step is to define the search space for docking and run the simulation.

The grid box defines the three-dimensional space within the receptor where AutoDock Vina will search for binding poses of the ligand. A well-defined grid box is crucial for an efficient and accurate docking simulation.

  • Determine the Binding Site: The most reliable way to define the binding site is by using the coordinates of a known ligand bound to the protein. In this case, we will use the coordinates of the co-crystallized inhibitor in the original 5ZZ4.pdb file.

  • Define Grid Box in AutoDockTools:

    • Load the prepared receptor (5ZZ4_receptor.pdbqt) into AutoDockTools.

    • Also, load the original PDB file (5ZZ4.pdb) containing the co-crystallized ligand.

    • Go to Grid > Grid Box. A box will appear in the viewer.

    • Select the co-crystallized ligand.

    • In the Grid Options window, click Center > Center on Ligand. This will center the grid box on the known binding site.

    • Adjust the dimensions (size_x, size_y, size_z) of the box to encompass the entire binding pocket with some extra space (e.g., 25 x 25 x 25 Ångstroms).[10]

    • Note down the center coordinates (center_x, center_y, center_z) and the dimensions. These will be used in the Vina configuration file.

AutoDock Vina is typically run from the command line. You will need to create a configuration file (config.txt) that specifies the input files and docking parameters.

  • Create a Configuration File (config.txt):

    • Create a new text file and name it config.txt.

    • Add the following lines to the file, replacing the coordinate and dimension values with those you noted in the previous step:

    • Causality of Parameters:

      • receptor and ligand: Specify the prepared input files.

      • center_x, y, z and size_x, y, z: Define the search space as determined previously.

      • exhaustiveness: Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 8 is a good starting point.

      • num_modes: The number of binding modes (poses) to generate.

  • Execute AutoDock Vina:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your prepared files (.pdbqt) and the config.txt file.

    • Run the following command:

    • This will initiate the docking simulation. The results, including the binding poses and their corresponding affinities, will be saved in a file named N-benzyl-6-methylpyridazin-3-amine_out.pdbqt (by default, Vina appends _out to the ligand file name), and a summary will be in results.log.

Results Analysis and Visualization

The output of the docking simulation provides valuable data on the potential binding of the ligand to the receptor.

Interpreting the Results

The primary output to consider is the binding affinity, which is an estimation of the binding free energy in kcal/mol.[11] The more negative the value, the stronger the predicted binding. The results.log file will contain a table of the top binding modes and their affinities.

Binding ModeAffinity (kcal/mol)RMSD l.b.RMSD u.b.
1-8.50.0000.000
2-8.21.2342.567
3-7.91.5673.123
............

Table 1: Example of AutoDock Vina output showing binding affinities for different poses. RMSD l.b. and RMSD u.b. are the root-mean-square deviations from the best mode.

Protocol 3.1: Visualization with PyMOL

Visual inspection of the docking poses is essential to understand the specific interactions between the ligand and the protein.

  • Load Structures into PyMOL:

    • Open PyMOL.

    • Go to File > Open and load the prepared receptor file (5ZZ4_receptor.pdbqt).

    • Go to File > Open and load the docking output file (N-benzyl-6-methylpyridazin-3-amine_out.pdbqt). This file contains multiple binding poses.

  • Visualize Binding Poses:

    • You can cycle through the different binding modes using the arrow keys at the bottom right of the PyMOL viewer. The best scoring pose is typically the first one.[12]

    • Display the protein as a cartoon or surface and the ligand as sticks for clarity.

  • Analyze Interactions:

    • To identify potential hydrogen bonds and other interactions, use the Wizard > Measurement tool in PyMOL.

    • Alternatively, you can use the "find polar contacts" command to highlight potential hydrogen bonds.

    • Focus on the amino acid residues in close proximity to the ligand to understand the nature of the binding pocket (hydrophobic, polar, etc.).

G cluster_pocket BTK Active Site Ligand N-benzyl-6-methyl pyridazin-3-amine Met477 Met477 Ligand->Met477 H-Bond (Backbone) Lys430 Lys430 Ligand->Lys430 H-Bond (Sidechain) Glu475 Glu475 Ligand->Glu475 Hydrophobic Leu528 Leu528 Ligand->Leu528 Hydrophobic

Figure 3: A conceptual diagram of potential interactions between the ligand and key residues in the BTK active site.

Conclusion and Future Directions

This application note provides a detailed protocol for conducting an in silico molecular docking study of this compound against Bruton's Tyrosine Kinase. The predicted binding affinities and interaction patterns generated from this workflow can serve as a valuable starting point for further investigation.

It is important to remember that in silico docking is a predictive tool. The results should be interpreted with caution and, ideally, validated through experimental methods such as in vitro binding assays and co-crystallization studies. The insights gained from this computational approach can guide the synthesis of more potent and selective analogs, accelerating the drug discovery process.

References

  • Bioinformatics India. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]

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  • ResearchGate. (2022, June 28). How to add partial charges in autodock? [Forum post]. [Link]

  • RCSB PDB. (2018). 5ZZ4: Crystal structure of bruton's tyrosine kinase in complex with inhibitor 2e. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • ResearchGate. (2017, December 5). How to create a grid in autodock vina by using the co-crystallized ligand as reference? [Forum post]. [Link]

  • ResearchGate. (2014, May 22). How do I remove all water molecules from a protein using AutoDock Tools or Chimera? [Forum post]. [Link]

  • ResearchGate. (2020, May 20). How to interpret Autodock Vina's calculated affinity for a ligand to its receptor? [Forum post]. [Link]

  • Scripps Research. (n.d.). AutoDock Version 4.2. [Link]

  • The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]

  • RCSB PDB. (n.d.). Experiment: 5ZZ4. [Link]

  • Bioinformatics With BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]

  • D_Central_Station. (2023, February 24). Flowcharting Made Easy: Visualize Your User Flow with Graphviz! Medium. [Link]

  • Bioinformatics Stack Exchange. (2019, March 27). Why is it necessary to add hydrogen and delete water before protein-ligand docking?[Link]

  • Feinstein, W. P., & Brylinski, M. (2015). Calculating an optimal box size for ligand docking and virtual screening against experimental and predicted binding pockets. Journal of Cheminformatics, 7(1), 18. [Link]

  • Marcotte, D. J., et al. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein Science, 19(3), 429–439. [Link]

  • PubChem. (n.d.). PubChem3D. [Link]

  • Jimson, A. (2021, May 11). AutoDock Tutorial Part 3- Prepare Macro molecule/Protein for Docking [Video]. YouTube. [Link]

  • PubChem. (n.d.). N-ethyl-6-methylpyridazin-3-amine. [Link]

  • RCSB PDB. (n.d.). RCSB PDB Batch Download Service. [Link]

  • Pymol. (n.d.). Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc.[Link]

  • ResearchGate. (n.d.). (a) Grid box used for docking calculation using Autodock Vina. (b)... [Image]. [Link]

  • Bioinformatics Stack Exchange. (2025, June 1). Ligand and Receptor Preparation for Molecular Docking using AutoDock4 and AutoDockTools. [Link]

  • Scripps Research. (n.d.). AutoDock 3.0.5 User Guide. [Link]

  • MGLTools. (n.d.). Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]

  • Biotite. (n.d.). Fetching structure files from the RCSB PDB. [Link]

  • Graphviz. (n.d.). Graphviz Examples. [Link]

  • PubChem. (n.d.). Downloads. [Link]

  • Reddit. (n.d.). AutoDock Vina -- How to tell if successfully docked?[Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • RCSB PDB. (n.d.). Homepage. [Link]

  • Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. (2022, October 27). [Video]. YouTube. [Link]

  • PubChem. (n.d.). N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine. [Link]

  • Bioinformatics Stack Exchange. (2025, February 24). What should be the best strategy to define grid box in blind docking?[Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024, September 24). [Video]. YouTube. [Link]

  • graphviz. (n.d.). User Guide. [Link]

  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • PubChem. (n.d.). Downloads. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing N-benzylation of 6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-benzylation of 6-methylpyridazin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this specific transformation and achieve optimal results in your synthesis.

Introduction: The Challenge of N-benzylation on an Electron-Deficient Heterocycle

The N-benzylation of 6-methylpyridazin-3-amine presents a unique set of challenges primarily due to the electronic nature of the pyridazine ring. As an electron-deficient heteroaromatic system, it significantly reduces the nucleophilicity of the exocyclic amine at the 3-position. This inherent low reactivity can lead to sluggish reactions, low yields, and the need for forcing conditions, which in turn can promote side reactions.

This guide will walk you through the key decision points of the reaction, from selecting the right starting materials and conditions to troubleshooting common problems like low conversion, dialkylation, and purification difficulties.

Visualizing the Reaction Pathway

To understand the potential outcomes, it's helpful to visualize the primary reaction and potential side reactions.

N_Benzylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products start 6-methylpyridazin-3-amine mono_product Desired Product: N-benzyl-6-methylpyridazin-3-amine start->mono_product Sₙ2 Reaction unreacted Unreacted Starting Material start->unreacted Incomplete Reaction benzyl_halide Benzyl Halide (Bn-X) (X = Br, Cl) benzyl_halide->mono_product di_product Side Product: N,N-dibenzyl-6-methylpyridazin-3-amine benzyl_halide->di_product base Base (e.g., K₂CO₃, Cs₂CO₃) base->mono_product solvent Solvent (e.g., DMF, DMSO, CH₃CN) solvent->mono_product temperature Temperature (e.g., 80-120 °C) temperature->mono_product mono_product->di_product Overalkylation

Figure 1: Workflow of the N-benzylation reaction, highlighting the desired product and potential side products.

Frequently Asked Questions (FAQs)

Q1: Why is my N-benzylation of 6-methylpyridazin-3-amine so slow or resulting in a low yield?

A1: The primary reason for low reactivity is the electron-deficient nature of the pyridazine ring, which significantly reduces the nucleophilicity of the exocyclic amine group. This makes the amine a poor nucleophile for the SN2 reaction with benzyl halide. To overcome this, you generally need to optimize your reaction conditions to favor the forward reaction.

Troubleshooting Steps:

  • Increase Temperature: Carefully increasing the reaction temperature (e.g., from 80 °C to 100-120 °C) can provide the necessary activation energy. Monitor for decomposition.

  • Choice of Base: A stronger, non-nucleophilic base can be more effective at deprotonating the amine, thereby increasing its nucleophilicity. While potassium carbonate (K₂CO₃) is common, cesium carbonate (Cs₂CO₃) is more soluble and can be more effective in polar aprotic solvents.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base and accelerate SN2 reactions. Acetonitrile (CH₃CN) is another good option, especially at reflux temperatures.

  • Choice of Benzylating Agent: Benzyl bromide is typically more reactive than benzyl chloride and may lead to higher yields or allow for milder reaction conditions.

Q2: I'm observing a significant amount of a less polar side product in my reaction mixture. What is it and how can I avoid it?

A2: This is very likely the N,N-dibenzylated product, N,N-dibenzyl-6-methylpyridazin-3-amine. The mono-benzylated product is also an amine and can react with another equivalent of the benzyl halide. This "overalkylation" is a common side reaction.[1]

Strategies to Minimize Dialkylation:

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents of 6-methylpyridazin-3-amine relative to the benzyl halide).

  • Slow Addition: Add the benzyl halide slowly to the reaction mixture over a period of time. This keeps the concentration of the alkylating agent low, favoring the reaction with the more abundant primary amine over the newly formed secondary amine.

  • Lower Temperature: If the reaction proceeds at a reasonable rate, lowering the temperature can sometimes increase selectivity for mono-alkylation.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction once the starting amine is consumed and before a significant amount of the dialkylated product is formed.

Q3: Could the benzylation occur on one of the pyridazine ring nitrogens instead of the exocyclic amine?

A3: While alkylation of ring nitrogens is a known reaction for many N-heterocycles, for 3-aminopyridazine derivatives, the exocyclic amino group is generally the more nucleophilic site and the preferred site of alkylation. The lone pair on the exocyclic nitrogen is more available for reaction compared to the ring nitrogens, whose lone pairs are part of the aromatic system. While ring alkylation is a theoretical possibility, it is not the commonly observed or expected major pathway in this specific reaction.

Q4: My product is difficult to purify by silica gel chromatography. What are some alternative purification strategies?

A4: Basic amines, like your N-benzylated product, often interact strongly with the acidic silanol groups on standard silica gel, leading to tailing, poor separation, and even product loss on the column.[2]

Purification Troubleshooting:

  • Basified Silica Gel: Pre-treat your silica gel with a base. You can do this by preparing your slurry in a solvent system containing a small amount of a volatile amine like triethylamine (TEA, ~1-2%).[2]

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica.

  • Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase (C18) chromatography can be an excellent alternative.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method of purification.

  • Acid-Base Extraction: An initial workup involving an acid wash (e.g., with 1M HCl) to extract the basic product into the aqueous layer, followed by basification (e.g., with NaOH) and re-extraction into an organic solvent, can help remove non-basic impurities.

Experimental Protocol: A Generalized Approach

Protocol_Flow A 1. Setup and Reagent Addition - Combine 6-methylpyridazin-3-amine,  base, and solvent in a flask. - Stir under an inert atmosphere (N₂ or Ar). B 2. Addition of Benzylating Agent - Heat mixture to target temperature (e.g., 90 °C). - Add benzyl bromide dropwise. A->B C 3. Reaction Monitoring - Monitor by TLC or LC-MS every 1-2 hours. - Look for consumption of starting amine. B->C D 4. Workup - Cool to room temperature. - Quench with water. - Extract with an organic solvent (e.g., EtOAc). C->D E 5. Purification - Wash organic layer with brine. - Dry over Na₂SO₄ and concentrate. - Purify via column chromatography or recrystallization. D->E F 6. Characterization - Confirm structure and purity using  ¹H NMR, ¹³C NMR, and MS. E->F

Figure 2: Step-by-step experimental workflow for N-benzylation.
Materials:
  • 6-methylpyridazin-3-amine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methylpyridazin-3-amine (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Flush the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Once the temperature has stabilized, add benzyl bromide (1.05 eq) dropwise over 15 minutes.

  • Maintain the reaction at 90 °C and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-8 hours.

  • Once the starting amine is consumed, allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel, using a gradient elution of hexanes and ethyl acetate (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc). To prevent tailing, it is advisable to add 1% triethylamine to the eluent system.

Optimization Parameters

For challenging reactions, consider the following modifications. These parameters can be adjusted to optimize for yield and purity.

ParameterStandard ConditionOptimization Strategy 1 (Higher Reactivity)Optimization Strategy 2 (Higher Selectivity)Rationale
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)K₂CO₃ (1.5 eq)Cs₂CO₃ offers better solubility and basicity in organic solvents. Reducing base can sometimes limit side reactions.
Solvent DMFDMSOAcetonitrile (CH₃CN)DMSO can enhance reaction rates. Acetonitrile is less prone to decomposition at high temperatures than DMF.
Temperature 90 °C110 °C70-80 °CHigher temperatures increase reaction rate but may also promote dialkylation.
Alkylating Agent Benzyl bromide (1.05 eq)Benzyl bromide (1.0 eq) with slow additionBenzyl chloride (1.1 eq)Slower addition minimizes high local concentrations of the alkylating agent, reducing dialkylation. Benzyl chloride is less reactive, which can improve selectivity.

Characterization and Data Interpretation

Expected ¹H NMR Signals for this compound:

  • Pyridazine Protons: Two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring.

  • Benzyl Protons: A multiplet (or series of multiplets) between 7.2-7.4 ppm for the five protons on the phenyl ring, and a singlet or doublet around 4.5 ppm for the two benzylic (CH₂) protons.

  • Methyl Protons: A singlet around 2.4-2.6 ppm for the three protons of the methyl group on the pyridazine ring.

  • Amine Proton: A broad singlet for the N-H proton, which may be exchangeable with D₂O.

Distinguishing Mono- vs. Di-benzylation:

  • ¹H NMR: The dibenzylated product will lack the N-H proton signal. The integration of the benzylic CH₂ protons will be double (4H) that of the pyridazine ring protons.

  • Mass Spectrometry: The mass of the dibenzylated product will be 90 units (C₇H₆) higher than the mono-benzylated product.

This guide provides a comprehensive framework for successfully synthesizing and optimizing the N-benzylation of 6-methylpyridazin-3-amine. By understanding the underlying chemical principles and anticipating common challenges, researchers can efficiently navigate this synthesis and achieve their desired outcomes.

References

  • Göker, H., & Özden, T. (2019). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • BenchChem. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride.
  • Kaur, A., Singh, Y., Singh, A., Kaushal, S., & Badru, R. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • American Chemical Society. (n.d.).
  • ResearchG
  • Liu, Y., Afanasenko, A., Elangovan, S., Sun, Z., & Barta, K. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • BenchChem. (n.d.). Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine.
  • Google Patents. (n.d.).
  • Kozlov, M., et al. (n.d.).
  • Liu, Y., et al. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources.
  • National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-3-amine. PubChem.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of medicinal chemistry, 54(10), 3451-3479.
  • Chalmers University of Technology. (n.d.). Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines.
  • benzylation gave 3-acetamido-5-hydroxypyridine (6) or 3-acetamido-5-. (n.d.).
  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
  • Organic Chemistry Portal. (n.d.).
  • Reddit. (2021, March 17).
  • ResearchGate. (n.d.). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines.
  • Tian, Z., Li, D., Jiang, Z., & Li, Z. (2011). A facile N-monoalkylation of aminopyridines. Journal of Chemical Research, 35(11), 628-629.
  • ResearchGate. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Biosynth. (n.d.). 6-Methoxypyridazin-3-amine hydrochloride.
  • Royal Society of Chemistry. (n.d.). A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. Organic & Biomolecular Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • ChemRxiv. (n.d.).
  • Google Patents. (n.d.). WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine.
  • MPG.PuRe. (2021, August 2).
  • ACS Publications. (n.d.). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. The Journal of Organic Chemistry.

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Technical Support Center: Synthesis of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-6-methylpyridazin-3-amine. As a key intermediate in various research programs, achieving high purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, focusing specifically on the identification and mitigation of reaction byproducts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route for this compound?

The most prevalent method is a nucleophilic substitution reaction. It involves the N-alkylation of 3-amino-6-methylpyridazine with a suitable benzylating agent, typically benzyl bromide or benzyl chloride, in the presence of a base. The choice of solvent and base is critical for controlling the reaction rate and selectivity.

Q2: I've run the reaction, but my yield is low and the NMR spectrum looks complex. What are the most likely byproducts?

The complexity in your product mixture likely stems from a few common side reactions. The principal byproducts to investigate are:

  • N,N-Dibenzyl-6-methylpyridazin-3-aminium Salt: The product itself is a secondary amine and remains nucleophilic, making it susceptible to a second benzylation (over-alkylation).

  • Ring-Alkylated Isomer: Alkylation can occur on one of the nitrogen atoms within the pyridazine ring, forming a quaternary pyridazinium salt. This is a common issue in the alkylation of N-heterocyclic amines.[1][2]

  • Unreacted Starting Materials: Incomplete conversion will leave both 3-amino-6-methylpyridazine and the benzylating agent in your crude product.

  • Reagent-Derived Impurities: Under basic conditions, benzyl halides can self-condense to form dibenzyl ether.

Q3: How can I reliably monitor the reaction to avoid byproduct formation?

Thin-Layer Chromatography (TLC) is the most effective method for real-time monitoring. Co-spot your reaction mixture with standards of your starting materials (3-amino-6-methylpyridazine and benzyl halide). The product is typically less polar than the starting amine but more polar than dibenzyl ether. The formation of highly polar, baseline-hugging spots may indicate the generation of quaternary ammonium salts.

Q4: What are the best analytical techniques to confirm the identity of my product and its impurities?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • LC-MS will help you identify the molecular weights of all components. You can easily distinguish between the desired product, the dibenzylated byproduct, and starting materials based on their mass-to-charge ratio (m/z).

  • ¹H NMR provides structural confirmation. The benzylic protons (-CH₂-) of the desired product typically appear as a doublet around 4.5-4.7 ppm, which couples with the N-H proton. In the dibenzylated byproduct, this signal would likely appear as a singlet and be shifted.

Part 2: Troubleshooting Guide for Byproduct Formation

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Mass spectrometry shows a peak at [M+90] corresponding to a dibenzylated product.
  • Question: My LC-MS data shows a significant peak with an m/z corresponding to the addition of two benzyl groups. Why is this happening and how can I stop it?

  • Answer & Scientific Rationale: This is a classic case of over-alkylation. The target product, this compound, is a secondary amine. Its nitrogen is still nucleophilic and can compete with the primary amine of the starting material for the benzylating agent. This second alkylation forms a tertiary amine, which, under these conditions, is protonated or further alkylated to a quaternary salt. The reaction is often faster for the secondary amine than the primary, a phenomenon that can complicate selective mono-alkylation.[3]

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of the 3-amino-6-methylpyridazine relative to the benzyl halide. This ensures the benzylating agent is the limiting reagent and is consumed before significant over-alkylation can occur.

    • Slow Addition: Add the benzyl halide dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature). This maintains a low instantaneous concentration of the alkylating agent, favoring reaction with the more abundant primary amine.

    • Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate. Stronger bases like sodium hydride (NaH) can generate a more reactive amide anion, increasing the rate of both the first and second alkylation.

Problem 2: My product is a sticky, water-soluble salt and NMR is inconsistent with the desired structure.
  • Question: I isolated a product that is highly polar and seems to be a salt. The ¹H NMR shows aromatic signals and a benzylic CH₂ group, but the integration and shifts in the pyridazine region are unusual. What is this?

  • Answer & Scientific Rationale: You have likely formed a regioisomeric byproduct through alkylation on a ring nitrogen of the pyridazine core instead of the exocyclic amino group. Pyridazine nitrogens have lone pairs of electrons and can act as nucleophiles, especially if the exocyclic amine is protonated or sterically hindered. This forms a stable N-benzylpyridazinium salt, which explains the observed high polarity and salt-like properties. The positive charge on the ring significantly alters the chemical shifts of the pyridazine protons in the NMR spectrum.

  • Mitigation Strategies:

    • Optimize Base and Solvent: This side reaction is highly dependent on reaction conditions. Using a weaker, non-ionic base in a polar aprotic solvent like DMF or acetonitrile at moderate temperatures can favor alkylation on the more nucleophilic exocyclic amine.

    • Protecting Groups: For challenging cases, consider a protecting group strategy. Acylating the amino group first directs the benzylation to the ring. However, this adds steps to the synthesis and is generally avoided unless necessary.

    • Purification: Fortunately, the salt-like nature of this byproduct makes it separable from the desired neutral product through a simple acid-base extraction (see Protocol 2).

Problem 3: My crude product is contaminated with a nonpolar impurity identified as dibenzyl ether.
  • Question: TLC and NMR analysis show a nonpolar spot that I've identified as dibenzyl ether. Where did it come from?

  • Answer & Scientific Rationale: Dibenzyl ether is formed from the self-condensation of your benzylating agent under basic conditions. If using a strong base (like NaOH, KOH, or NaH) and a protic solvent (like ethanol), the base can generate a benzyl alkoxide or hydroxide, which then attacks another molecule of benzyl halide in a Williamson ether synthesis-type reaction.

  • Mitigation Strategies:

    • Use an Aprotic Solvent: Switch to solvents like THF, DMF, or acetonitrile that do not have acidic protons, minimizing the formation of alkoxide nucleophiles.

    • Moderate Base Strength: Employ a base like K₂CO₃ or DIPEA, which is strong enough to deprotonate the amine but not strong enough to promote significant self-condensation of the benzyl halide.

    • Temperature Control: Running the reaction at lower temperatures will reduce the rate of this and other side reactions.

Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Synthesis & Mitigation of Byproducts
  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-amino-6-methylpyridazine (1.2 eq.) and a suitable anhydrous aprotic solvent (e.g., Acetonitrile, 20 mL/g).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq.) and stir the suspension for 15 minutes at room temperature.

  • Alkylation: Prepare a solution of benzyl bromide (1.0 eq.) in the same solvent. Add this solution dropwise to the stirred suspension over 30-60 minutes. Causality: Slow addition keeps the concentration of the alkylating agent low, favoring mono-alkylation.

  • Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Workup: Once the benzyl bromide is consumed, filter the solid K₂CO₃ and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Proceed with an acid-base extraction (Protocol 2) followed by column chromatography if necessary (Protocol 3).

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). The desired product and any unreacted amine will move to the aqueous layer as their hydrochloride salts. Neutral byproducts like dibenzyl ether will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis of neutral byproducts).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the pH is >10. The free amine of the product will precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous layer multiple times with fresh ethyl acetate or DCM.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Analytical Data for Key Species

This table provides expected analytical data to aid in the identification of the product and major byproducts.

CompoundStructureExpected ¹H NMR (Benzylic CH₂)Expected [M+H]⁺ (m/z)
Desired Product This compound~4.6 ppm (doublet)200.12
Dibenzyl Byproduct N,N-dibenzyl-6-methylpyridazin-3-aminium~4.8-5.0 ppm (singlet)290.18
Ring-Alkylated Isomer 3-Amino-1-benzyl-6-methylpyridazin-1-ium~5.5-5.8 ppm (singlet)200.12
Starting Amine 3-amino-6-methylpyridazineN/A110.07
Dibenzyl Ether Dibenzyl ether~4.5 ppm (singlet)198.10 (as M⁺)
Part 4: Visualization of Reaction Pathways
Diagram 1: Synthetic Route and Competing Side Reactions

Synthesis_Byproducts cluster_reactants Reactants SM_Amine 3-Amino-6-methylpyridazine Product Desired Product (this compound) SM_Amine->Product + Base, Solvent (Desired Pathway) Byproduct_Ring Ring Alkylation Byproduct (Regioisomer) SM_Amine->Byproduct_Ring + Bn-Br (Undesired Pathway) note2 Problem: Competing Nucleophile SM_Amine->note2 SM_Benzyl Benzyl Bromide (Bn-Br) SM_Benzyl->Product + Base, Solvent (Desired Pathway) Byproduct_Di Dibenzylation Byproduct (Over-alkylation) Product->Byproduct_Di + Bn-Br note1 Problem: Nucleophilic Product Product->note1

Caption: Main synthetic pathway and key byproduct formation routes.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow start Analyze Crude Product (LC-MS, NMR, TLC) check_dibenzyl [M+90] peak in MS? start->check_dibenzyl check_isomer Highly polar spot? Unusual NMR shifts? check_dibenzyl->check_isomer No sol_dibenzyl Issue: Over-alkylation - Adjust stoichiometry - Slow addition of Bn-Br - Check base strength check_dibenzyl->sol_dibenzyl Yes check_sm Starting materials present? check_isomer->check_sm No sol_isomer Issue: Ring Alkylation - Optimize base/solvent - Use acid-base extraction for purification check_isomer->sol_isomer Yes sol_sm Issue: Incomplete Reaction - Increase reaction time/temp - Check reagent quality check_sm->sol_sm Yes end Purified Product check_sm->end No sol_dibenzyl->end sol_isomer->end sol_sm->end

Caption: Decision tree for troubleshooting byproduct formation.

References
  • Göker, H., et al. (2024). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Su, W., et al. (2006). A Facile N-Monoalkylation of Aminopyridines. Journal of Chemical Research. Available at: [Link]

  • Douglas, C. J., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • Kumar T V, A. (2016). How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate. Available at: [Link]

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Technical Support Center: Purification of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-benzyl-6-methylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation and purification of this compound. The methodologies and advice provided herein are synthesized from established chemical principles and proven practices for analogous molecular structures.

Introduction to Purification Strategy

This compound possesses a unique combination of functional groups: a basic pyridazine ring, a secondary amine, and aromatic systems. This structural complexity necessitates a robust purification strategy to remove starting materials, by-products, and other process-related impurities. The choice of purification technique is paramount and is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common and effective methods for compounds of this class are column chromatography and recrystallization.

This guide will explore both techniques in a question-and-answer format to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Part 1: Column Chromatography

Question 1: What is the recommended stationary phase and mobile phase for the column chromatography of this compound?

Answer: For the purification of this compound, silica gel is the most appropriate and widely used stationary phase due to the moderate polarity of the compound.

  • Rationale: The basic nitrogen atoms in the pyridazine ring and the secondary amine will interact with the acidic silica gel. This interaction can sometimes lead to tailing of the compound's peak during elution. To mitigate this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonia solution, is often added to the mobile phase. A typical starting point would be to include 0.1-1% TEA in the eluent.

  • Mobile Phase Selection: A gradient elution is generally recommended to ensure good separation of the desired product from both less polar and more polar impurities. A common mobile phase system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.

    • Starting Conditions: Begin with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. The optimal gradient will depend on the specific impurity profile of your crude material. Thin Layer Chromatography (TLC) should be used to determine the ideal solvent system before committing to a column run.

Question 2: My compound is streaking/tailing on the TLC plate and the column. How can I resolve this?

Answer: Streaking or tailing is a common issue when purifying amines on silica gel. As mentioned, this is often due to the interaction between the basic amine and the acidic silica surface.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most effective solution is to add a small amount of a base to your eluent system. Triethylamine (0.1-1%) is a common choice. This will neutralize the acidic sites on the silica gel and prevent strong adsorption of your amine.

    • Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

    • Check for Overloading: Overloading the TLC plate or the column can also lead to streaking. Ensure you are not applying too much of your crude sample.

Question 3: I am having trouble separating my product from a closely-eluting impurity. What can I do?

Answer: Separating closely-eluting impurities requires careful optimization of your chromatographic conditions.

  • Optimization Strategies:

    • Shallow Gradient: Employ a very shallow solvent gradient in the region where your product and the impurity elute. This will increase the resolution between the two peaks.

    • Solvent System Modification: Experiment with different solvent systems. Sometimes, changing one of the solvents in your mobile phase (e.g., substituting ethyl acetate with acetone or dichloromethane) can alter the selectivity and improve separation.

    • Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and enhance separation efficiency.

    • Flash Chromatography: For difficult separations, consider using an automated flash chromatography system, which allows for precise gradient control and fraction collection.[1]

Part 2: Recrystallization

Question 4: What is a good starting point for selecting a recrystallization solvent for this compound?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Solvent Screening: A systematic solvent screen is the best approach. Test the solubility of your crude product in small amounts of various solvents at room and elevated temperatures. Common solvents to try for a compound with this polarity profile include:

    • Ethanol

    • Isopropanol

    • Acetonitrile

    • Ethyl Acetate

    • Toluene

    • Mixtures of solvents (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

  • General Procedure:

    • Dissolve the crude material in the minimum amount of hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.[2]

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

Question 5: My compound is not crystallizing from the solution. What should I do?

Answer: Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal formation or the use of an inappropriate solvent.

  • Troubleshooting Crystallization:

    • Induce Crystallization: Try scratching the inner surface of the flask with a glass rod below the solvent line. This creates nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to act as a template for crystallization.

    • Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Solvent System Change: If the above methods fail, your chosen solvent may not be suitable. Re-evaluate your solvent screen and try a different solvent or a solvent mixture.

    • Purity Check: If the material is still an oil, it may be too impure for recrystallization. In this case, it is advisable to first purify the material by column chromatography and then attempt recrystallization on the partially purified product.

Question 6: How can I improve the yield of my recrystallization?

Answer: Maximizing yield while maintaining high purity is the goal of recrystallization.

  • Yield Optimization:

    • Minimum Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Using excess solvent will result in a significant portion of your product remaining in the mother liquor.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

    • Cold Filtration: Ensure that you wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving your product.

    • Second Crop: The mother liquor can be concentrated to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline. The specific solvent gradient should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase according to your predetermined gradient.

  • Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

This is a general protocol. The choice of solvent is critical and must be determined experimentally.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added, perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Data Summary Table

Purification TechniqueAdvantagesDisadvantagesRecommended For
Column Chromatography High resolution, applicable to a wide range of compounds and impurities.Can be time-consuming and require large volumes of solvent. Potential for product loss on the column.Complex mixtures, separation of closely-eluting impurities, initial purification of very crude material.
Recrystallization Can provide very high purity, scalable, and cost-effective.Requires a suitable solvent to be found, not effective for all compounds or for removing all types of impurities. Can have lower yields.Final purification step, removal of small amounts of impurities, large-scale purification.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategy Crude_Product Crude this compound TLC_Analysis TLC Analysis to Determine Initial Conditions Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography For complex mixtures Recrystallization Recrystallization TLC_Analysis->Recrystallization If suitable solvent is found Purity_Check Purity Check (TLC, NMR, LC-MS) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography If further purification is needed Purity_Check->Recrystallization If further purification is needed Pure_Product Pure Product Purity_Check->Pure_Product If purity > 95%

Caption: General purification workflow for this compound.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues Start Purification Issue Tailing Tailing/Streaking Start->Tailing Poor_Separation Poor Separation Start->Poor_Separation No_Crystals No Crystals Form Start->No_Crystals Low_Yield Low Yield Start->Low_Yield Add_Base Add Basic Modifier (e.g., TEA) Tailing->Add_Base Change_Stationary_Phase Change to Alumina Tailing->Change_Stationary_Phase Shallow_Gradient Use a Shallower Gradient Poor_Separation->Shallow_Gradient Change_Solvent Change Solvent System Poor_Separation->Change_Solvent Induce_Crystallization Induce (Scratch, Seed) No_Crystals->Induce_Crystallization Change_Solvent_Recryst Change Solvent No_Crystals->Change_Solvent_Recryst Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Slow_Cooling Ensure Slow Cooling Low_Yield->Slow_Cooling

Caption: Troubleshooting decision tree for common purification problems.

References

  • MDPI. (2023-01-20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved from [Link]

  • Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Beilstein Journals. Supporting Information for Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity. Retrieved from [Link]

  • Organic Syntheses. 3-aminopyridine. Retrieved from [Link]

  • PubChem. N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine. Retrieved from [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • ResearchGate. Synthesis and biological evaluation of 3- O -substituted 1-benzyl-6-oxo-1,6-dihydropyridazine derivatives. Retrieved from [Link]

  • NIH. N-Benzylpyridin-2-amine. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ResearchGate. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. A comprehensive review on characterization of impurities in drug substance and drug products. Retrieved from [Link]

  • NIH. Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • NIH. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine. Retrieved from [Link]

  • ResearchGate. Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Retrieved from [Link]

  • PubChem. 6-Methoxypyridazin-3-amine. Retrieved from [Link]

Sources

"N-benzyl-6-methylpyridazin-3-amine" stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-benzyl-6-methylpyridazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. The following information is synthesized from the chemical principles of its constituent functional groups—the pyridazine core and the N-benzyl amine moiety—to provide a robust framework for its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of solid this compound?

A1: As a solid, the stability of this compound is primarily influenced by temperature, moisture, air (oxygen), and light. Based on the chemistry of related N-benzyl amine and pyridazine compounds, the principal degradation pathways are likely to be oxidative. The secondary amine is susceptible to oxidation, and the benzyl group can also undergo oxidative cleavage.[1][2] Pyridazine itself is generally stable but can react with strong oxidizing agents and acids.[3]

Q2: What are the recommended storage conditions for the solid compound?

A2: To maximize the shelf-life of solid this compound, we recommend the following conditions, derived from best practices for handling benzylamines and heterocyclic compounds.[3][4]

ParameterRecommendationRationale
Temperature 2-8°C or -20°C for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes the risk of oxidation of the amine.
Container Tightly sealed, amber glass vial.Protects from moisture and light.
Location A dry, well-ventilated, and dark place.Prevents degradation from moisture and light.

Q3: My solid this compound has changed color. Is it still usable?

A3: A change in color (e.g., from white/off-white to yellow or brown) is a common indicator of degradation for amine-containing compounds, often due to oxidation. While a slight color change may not significantly impact purity for some applications, it is a sign of instability. We recommend performing a purity check (e.g., by LC-MS or ¹H NMR) before proceeding with critical experiments. For sensitive assays, using a fresh, uncolored lot is advisable.

Q4: How should I prepare and store solutions of this compound?

A4: The stability of the compound in solution is highly dependent on the solvent, pH, and storage conditions. For bioassays, dissolving pyridazine derivatives in DMSO and storing at -20°C is a common practice.[5]

  • Solvent Selection: Use dry, high-purity solvents. DMSO and DMF are common choices for creating concentrated stock solutions. For aqueous buffers, assess the compound's solubility and stability at the target pH. Note that the basicity of the amine may influence the pH of unbuffered aqueous solutions.

  • Solution Preparation: To minimize exposure to air and moisture, use solvents that have been purged with an inert gas. Prepare solutions fresh whenever possible.

  • Storage of Stock Solutions: For short-term storage (1-2 weeks), refrigeration at 2-8°C may be adequate. For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The stability of aminopyridine derivatives has been shown to be moderate to excellent in microsomal stability assays, suggesting good chemical stability under controlled conditions.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation (solid or solution).1. Check the appearance of the solid compound for color change. 2. Prepare fresh solutions from a new vial or lot. 3. Confirm the concentration and purity of your stock solution via analytical methods (e.g., UV-Vis spectroscopy, LC-MS).
Precipitation in stock solution upon freezing Poor solubility in the chosen solvent at low temperatures.1. Gently warm the vial to room temperature and vortex to redissolve. 2. If precipitation persists, consider preparing a fresh stock at a lower concentration or using a different solvent system.
Unexpected side products in a reaction Incompatible reaction conditions.The N-benzyl group can be cleaved under strongly acidic, reductive (e.g., H₂/Pd), or some oxidative conditions.[2][8] The pyridazine ring is generally stable but avoid strong oxidizing agents and strong acids.[3] Review your reaction scheme for incompatible reagents.

Experimental Protocols

Protocol 1: Preparation and Storage of a 10 mM DMSO Stock Solution

This protocol outlines the best practices for preparing a stock solution to maximize its stability.

  • Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of solid in a clean, dry vial, preferably under a stream of inert gas (e.g., argon or nitrogen).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the solution into single-use aliquots in amber, screw-cap vials.

    • For long-term storage, flush the headspace of each aliquot vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C in a dark location.

  • Usage:

    • When needed, remove a single aliquot and allow it to thaw completely at room temperature.

    • Vortex briefly before use. Avoid repeated freeze-thaw cycles of the same aliquot.

Stability Workflow

The following diagram illustrates the key decision points and handling steps to ensure the integrity of this compound.

StabilityWorkflow A Receive Compound B Inspect for Color Change or Clumping A->B C Solid Storage B->C Looks OK K Degradation Suspected B->K Color Change D Long-Term Storage (-20°C, Inert Gas, Dark) C->D Long-Term E Short-Term Storage (2-8°C, Tightly Sealed, Dark) C->E Short-Term F Prepare Solution D->F E->F G Use Anhydrous Solvent (e.g., DMSO) F->G H Aliquot into Single-Use Vials G->H I Store Solution (-20°C or -80°C, Dark) H->I J Use in Experiment I->J L Perform Purity Check (LC-MS, NMR) K->L Purity OK L->A Repurchase L->J Purity OK

Caption: Workflow for handling this compound.

References

  • Gueddouda, N., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Organic Chemistry Portal. Benzylamines. [Link]

  • Kowiel, M., et al. (2015).
  • Hara, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2388-2394.
  • El-Sayed, M. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(20), 7019.
  • PubChem. 6-Amino-3-chloropyridazine. National Center for Biotechnology Information. [Link]

  • ResearchGate. Chemoselective Oxidative Debenzylation of Tertiary N-Benzyl Amines. [Link]

  • Ghorab, M. M., et al. (2016).
  • Cole-Parmer. (n.d.). N-Methylbenzylamine - Material Safety Data Sheet. [Link]

  • ResearchGate. N-Substituted pyridazines as building blocks in novel supramolecular architectures. [Link]

  • ResearchGate. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. [Link]

  • Gorgani, L., et al. (2017).
  • Pinheiro, C. M. M., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Journal of Medicinal Chemistry, 66(15), 10265-10294.
  • Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • PubChem. N-benzyl-N'-(3-methylphenyl)pyridazine-3,6-diamine. National Center for Biotechnology Information. [Link]

  • Moriyama, K., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812-3815.
  • El-Faham, A., et al. (2022).
  • Watson International Ltd. This compound. [Link]

Sources

Technical Support Center: N-Alkylation of 6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 6-methylpyridazin-3-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The inherent challenge lies in controlling the regioselectivity of the alkylation, a common hurdle in the functionalization of heteroaromatic amines. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and achieve your desired synthetic outcomes.

The Core Challenge: A Tale of Two Nitrogens

The N-alkylation of 6-methylpyridazin-3-amine is not a straightforward reaction due to the presence of two distinct nucleophilic nitrogen centers: the exocyclic primary amine (-NH₂) and the endocyclic ring nitrogen at the N2 position. These two sites compete for the alkylating agent, often leading to a mixture of products and challenging purification processes. The N1 nitrogen is generally less reactive due to steric hindrance from the methyl group at the C6 position.

The primary goal of any protocol for this reaction is to selectively drive the alkylation towards either the exocyclic amine or the N2 position, depending on the desired target molecule.

Selectivity_Challenge cluster_substrate 6-methylpyridazin-3-amine substrate substrate reagents + R-X (Alkylating Agent) substrate->reagents exocyclic Exocyclic N-Alkylation (Kinetic/Thermodynamic Product) endocyclic Endocyclic N2-Alkylation (Kinetic Product) reagents->exocyclic Pathway A reagents->endocyclic Pathway B

Caption: Competing pathways in the N-alkylation of 6-methylpyridazin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity such a significant issue with 6-methylpyridazin-3-amine?

The regioselectivity is governed by the relative nucleophilicity and acidity of the two key nitrogen atoms.

  • Endocyclic N2 Nitrogen: This nitrogen is part of the aromatic pyridazine ring. Its lone pair is in an sp² hybrid orbital, making it a potent nucleophile. It is generally considered the site of kinetic attack, meaning it often reacts faster, especially with reactive alkylating agents under neutral or weakly basic conditions.

  • Exocyclic Amino Nitrogen: This nitrogen is a primary amine. While nucleophilic, its reactivity is modulated by the electron-withdrawing nature of the pyridazine ring, making it less basic and nucleophilic than a typical alkylamine but more akin to an aniline. Deprotonation with a strong base is required to generate a highly reactive amide anion, which can then act as a powerful nucleophile.

The final product distribution is a delicate balance of reaction conditions that favor either the kinetically controlled pathway (N2 alkylation) or the thermodynamically controlled one (exocyclic N-alkylation after deprotonation).

Q2: What are the primary factors that influence whether alkylation occurs on the ring or the exocyclic amine?

There are four key pillars that control the selectivity of this reaction. A change in any one of them can significantly alter the outcome.

FactorImpact on SelectivityRationale
Base Crucial determinant. Strong, non-nucleophilic bases (e.g., NaH, LiHMDS) favor exocyclic N-alkylation by deprotonating the -NH₂ group. Weaker bases (e.g., K₂CO₃, Cs₂CO₃) or no base tend to favor N2 alkylation.[1]Strong bases generate the more nucleophilic exocyclic amide anion. Weaker bases may not be strong enough to deprotonate the exocyclic amine, leaving the more nucleophilic N2 ring atom to react.
Solvent Polar aprotic solvents (e.g., DMF, DMSO) are generally preferred.These solvents effectively solvate the cation of the base (e.g., Na⁺) without interfering with the nucleophile, promoting the Sₙ2 reaction.
Alkylating Agent Highly reactive agents (e.g., methyl iodide, benzyl bromide) can be less selective. Bulky agents may favor the less sterically hindered position.Hard electrophiles tend to react at the site of highest electron density (N2). Steric hindrance around the N2 position (from the C3-amino group) may favor attack at the exocyclic amine if the alkylating agent is sufficiently bulky.
Temperature Higher temperatures can favor the thermodynamic product.While N2 alkylation is often faster (kinetic product), the exocyclic N-alkylated product may be more stable (thermodynamic product). Heating can sometimes allow for equilibration or favor the pathway with a higher activation energy.
Q3: Can tautomerism play a role in the reaction?

Yes, absolutely. 6-methylpyridazin-3-amine can exist in tautomeric equilibrium with its imino form. While the amino form is predominant, the imino tautomer can influence the reactivity. Alkylation can effectively "trap" one of these forms. Understanding this equilibrium is key to rationalizing product formation.[1]

Tautomerism cluster_amino cluster_imino Amino Amino Tautomer (Major) Imino Imino Tautomer (Minor) Amino->Imino Equilibrium amino_img amino_img imino_img imino_img Troubleshooting_Flowchart start Poor Selectivity or Yield q1 What is the main issue? start->q1 a1 Mixture of N2/ Exocyclic Products q1->a1 Selectivity a2 Dialkylation Observed q1->a2 Overalkylation a3 Low Conversion/ No Reaction q1->a3 Reactivity sol1 Favor Exocyclic Alkylation: 1. Use Strong Base (NaH) 2. Pre-form anion before adding R-X 3. Lower temperature a1->sol1 sol2 Minimize Dialkylation: 1. Use ≤1.0 eq. R-X 2. Slow addition of R-X at low temp 3. Use protecting groups a2->sol2 sol3 Improve Conversion: 1. Ensure anhydrous conditions 2. Use a stronger base 3. Increase temperature/reaction time a3->sol3

Caption: A logical workflow for troubleshooting common N-alkylation issues.

Experimental Protocols

Protocol 1: Selective Exocyclic N-Monoalkylation

This protocol is designed to maximize the yield of the exocyclic N-alkylated product by using a strong base to pre-form the amide anion.

Materials:

  • 6-methylpyridazin-3-amine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide (R-X) (1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the sodium hydride dispersion.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (x3) to remove the mineral oil. Decant the hexanes carefully via cannula. Place the flask under high vacuum for 15 minutes to remove residual hexanes.

  • Anion Formation: Add anhydrous DMF to the flask to create a suspension of NaH (~0.5 M). Add a solution of 6-methylpyridazin-3-amine in a minimal amount of anhydrous DMF dropwise at room temperature.

    • Scientist's Note: You will observe bubbling (H₂ gas evolution) as the anion is formed. Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Dilute with water and extract with ethyl acetate (x3).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Self-Validation: The success of this protocol relies on the irreversible deprotonation step. A key validation point is the observation of hydrogen evolution. The strict use of anhydrous conditions is paramount to prevent quenching the NaH.

Protocol 2: Differentiating Isomers using 2D NMR

Confirming the site of alkylation is non-trivial and often requires more than simple ¹H NMR. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or HMBC (Heteronuclear Multiple Bond Correlation) experiment is the gold standard for distinguishing between the N2 and exocyclic isomers. [1] Procedure:

  • Sample Preparation: Prepare a standard NMR sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire Spectra:

    • Acquire standard ¹H and ¹³C spectra.

    • Acquire a 2D NOESY spectrum.

    • Acquire a 2D HMBC spectrum.

  • Analysis:

    • For the Exocyclic Isomer: In the NOESY spectrum, you should observe a correlation (cross-peak) between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and the proton at the C4 position of the pyridazine ring. In the HMBC spectrum, a 3-bond correlation from the N-CH₂ protons to the C3 carbon of the ring is definitive proof of exocyclic alkylation.

    • For the N2 Isomer: In the NOESY spectrum, a correlation would be expected between the N-CH₂ protons and the proton at the C3 position's exocyclic amine (if it exists) or potentially the methyl group at C6, though this is less definitive. The HMBC spectrum would show a correlation from the N-CH₂ protons to both the C3 and C6 carbons of the pyridazine ring.

References

  • Chattopadhyay, S. K., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances. Available at: [Link]

  • Doganc, F., & Göker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]

  • Master Organic Chemistry (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Organic Chemistry Portal (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Kulesh, M. A., et al. (2022). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules. Available at: [Link]

  • Toste, F. D., et al. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry. Available at: [Link]

Sources

Improving yield and purity of "N-benzyl-6-methylpyridazin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-benzyl-6-methylpyridazin-3-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to address common challenges, optimize reaction outcomes, and ensure the highest possible purity of the target compound. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, we provide in-depth, validated solutions to frequently encountered issues.

Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Approach

The most direct and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the electron-deficient nature of the pyridazine ring, which is activated towards nucleophilic attack by the presence of a good leaving group (typically a halide) at the 3-position. The reaction proceeds by the addition of benzylamine, acting as the nucleophile, to displace the chloride from 3-chloro-6-methylpyridazine.

The causality behind this choice is rooted in the electronic properties of the pyridazine core. The two adjacent nitrogen atoms withdraw electron density from the ring, making the carbon atoms, particularly those in the ortho and para positions to the nitrogens (C3 and C6), susceptible to attack by nucleophiles.

G cluster_reactants Reactants cluster_product Product cluster_reagents Conditions r1 3-chloro-6-methylpyridazine p1 This compound r1->p1 SNAr Reaction r2 Benzylamine r2->p1 c1 Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, NMP) Heat (Δ) c1->p1

Caption: General SNAr reaction scheme.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and workup of this compound.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

A1: Low yields in this SNAr reaction typically stem from four key areas: incomplete reaction, side reactions, inefficient workup, or reagent quality.

  • Incomplete Reaction: Ensure your reaction is running to completion. High temperatures (e.g., 100-120 °C) are often necessary to drive the substitution.[1] Monitor the disappearance of the limiting reagent (typically 3-chloro-6-methylpyridazine) by Thin Layer Chromatography (TLC) or LC-MS.

  • Base Selection: The choice of base is critical. An inorganic base like potassium carbonate (K₂CO₃) is often effective and easy to remove.[1] An organic base like diisopropylethylamine (DIPEA) can also be used, which helps to scavenge the HCl byproduct without introducing water.[2] Ensure at least one equivalent of base is used.

  • Solvent Purity: The solvent, typically a high-boiling polar aprotic solvent like DMF or NMP, must be anhydrous. Water can compete as a nucleophile, leading to undesired hydroxypyridazine byproducts.

  • Workup Losses: The product has some water solubility. During aqueous extraction, ensure the aqueous layer is back-extracted with a suitable organic solvent (e.g., Ethyl Acetate, DCM) to recover any dissolved product.

Q2: After the reaction, my TLC shows the product spot, but also a persistent spot corresponding to the benzylamine starting material. How can I effectively remove it?

A2: Excess benzylamine is a common impurity that can complicate purification. Due to its basicity, it can be removed with an acidic wash during the workup.

  • Mechanism of Separation: Benzylamine has a pKa of ~9.3, while the product, a substituted aminopyridazine, is significantly less basic (pyridazine pKa is ~2.3). By washing the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid), the more basic benzylamine is protonated to form a water-soluble ammonium salt and is extracted into the aqueous phase. The less basic product remains in the organic layer.

  • Practical Tip: Perform the acid wash, separate the layers, and then wash the organic layer with brine to remove residual acid and water before drying and concentrating.[3]

Q3: My crude product is a dark, oily residue. How can I purify it to get a clean, solid product?

A3: An oily crude product indicates the presence of impurities. The two most effective purification methods are column chromatography and recrystallization.

  • Column Chromatography: This is the most reliable method for separating the product from starting materials and byproducts. A gradient elution on silica gel, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing polarity, is typically effective.[4][5]

  • Recrystallization: If the crude product is sufficiently pure (>90%), recrystallization is an excellent final purification step. Finding the right solvent system is key. A common approach is to dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then either cool it or add an anti-solvent in which it is insoluble (e.g., water, hexanes) to induce crystallization.[6][7]

Q4: I suspect a side reaction is occurring. What is the most likely byproduct in this synthesis?

A4: Besides unreacted starting materials, the most probable side product is the result of a reaction with residual water in the solvent or on the glassware, leading to the formation of 6-methylpyridazin-3(2H)-one. This occurs if the nucleophilic attack comes from a water molecule or hydroxide ion instead of benzylamine. Ensuring anhydrous conditions by using dry solvents and an inert atmosphere (e.g., nitrogen or argon) can minimize this.

Troubleshooting & Optimization Guide

This table provides a systematic approach to diagnosing and resolving common experimental issues.

Observation / Problem Potential Cause(s) Recommended Action(s) & Scientific Rationale
Reaction Stalls / Incomplete Conversion 1. Insufficient Temperature.2. Ineffective Base.3. Deactivated Starting Material.1. Increase Temperature: Gradually increase the reaction temperature to 110-130 °C. SNAr reactions on heteroaromatics often require significant thermal energy to overcome the activation barrier.[6]2. Change Base: Switch from a mild base (e.g., NaHCO₃) to a stronger one like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area.3. Verify Reagent Quality: Check the purity of 3-chloro-6-methylpyridazine via NMR or GC-MS.
Product is an Oil, Fails to Crystallize 1. Residual Solvent (e.g., DMF).2. Presence of unreacted Benzylamine.3. Other minor, oily impurities.1. High-Vacuum Evaporation: Remove high-boiling solvents like DMF using a rotary evaporator connected to a high-vacuum pump, possibly with gentle heating (40-50 °C).2. Perform Acidic Wash: As detailed in FAQ A2, use a dilute HCl or citric acid wash to remove basic impurities.[3]3. Purify via Chromatography: This is the most effective way to remove a range of impurities. See Protocol 4.2.
Multiple Spots on TLC Post-Workup 1. Incomplete reaction.2. Side product formation.3. Degradation of product.1. Optimize Reaction Time/Temp: Use TLC to create a time course study to find the optimal reaction time before significant degradation occurs.2. Ensure Inert Atmosphere: Run the reaction under nitrogen or argon to prevent oxidative side reactions, especially at high temperatures.3. Purify via Chromatography: Isolate the main product spot for characterization to confirm its identity.
Final Product Purity is Low by NMR 1. Contamination from grease.2. Residual organic solvent.3. Co-eluting impurities.1. Avoid Grease: Use Teflon sleeves or minimal, high-vacuum grease on joints if necessary.2. Dry Thoroughly: Dry the purified product under high vacuum for several hours to remove all traces of chromatography or recrystallization solvents.3. Re-purify: If a specific impurity is identified, a second purification using a different technique (e.g., recrystallization after chromatography) may be necessary.[8]

Validated Experimental Protocols

Protocol 4.1: Synthesis of this compound
  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-chloro-6-methylpyridazine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Flush the apparatus with nitrogen.

  • Add benzylamine (1.2 eq) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC (Eluent: 3:1 Hexane/Ethyl Acetate), visualizing with UV light. The product should have a lower Rf than the starting chloro-pyridazine.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with 1M HCl (2x) to remove excess benzylamine.

  • Wash the organic layer with saturated sodium bicarbonate solution (1x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1][6]

Protocol 4.2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product (adsorbed onto a small amount of silica) onto the column.

  • Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. A typical gradient might be from 5% to 40% ethyl acetate in hexane.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[9]

Protocol 4.3: Purification by Recrystallization
  • Transfer the crude or column-purified solid to an Erlenmeyer flask.

  • Add a minimal amount of a hot solvent (e.g., isopropanol or ethanol) until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Integrated Synthesis & Purification Workflow

The following diagram illustrates the complete process from reaction setup to final, purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Extraction cluster_purification Purification Stage A Combine Reactants: 3-chloro-6-methylpyridazine, Benzylamine, K2CO3 in DMF B Heat under N2 (110 °C, 12-24h) A->B C Monitor by TLC B->C D Quench with Water C->D Reaction Complete E Extract with Ethyl Acetate D->E F 1M HCl Wash (Remove Benzylamine) E->F G Brine Wash & Dry (Na2SO4) F->G H Concentrate in Vacuo G->H I Column Chromatography (Silica, Hex/EtOAc) H->I Crude Product J Recrystallization (e.g., Isopropanol) I->J K Dry under High Vacuum J->K L Final Pure Product K->L

Caption: Complete workflow for synthesis and purification.

References

  • Benchchem. 6-Methoxypyridazin-3-amine hydrochloride | 1589503-98-9.
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Validation & Comparative

A Senior Application Scientist's Guide to Pyridazine Derivatives: A Comparative Analysis of N-benzyl-6-methylpyridazin-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyridazine Scaffold in Drug Discovery

For researchers, scientists, and drug development professionals, the pyridazine core represents a "privileged structure" in medicinal chemistry.[1] This six-membered heterocycle, containing two adjacent nitrogen atoms, possesses unique physicochemical properties that make it an attractive scaffold for the design of novel therapeutics.[1] Its high dipole moment and capacity for dual hydrogen bonding are highly advantageous for interactions with biological targets.[1] Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[2][3] This guide provides a comparative analysis of N-benzyl-6-methylpyridazin-3-amine and other pyridazine derivatives, supported by experimental data to inform future research and development.

Core Compound of Interest: this compound

While a comprehensive biological profile of this compound is not extensively documented in a single comparative study, its structural components—the 6-methyl-pyridazin-3-amine core and the N-benzyl group—are present in numerous biologically active molecules. This guide will, therefore, present a logical synthesis pathway for this target compound and compare its anticipated properties with experimentally validated data from closely related analogs.

Synthesis Pathway: A Two-Step Approach

The synthesis of this compound can be logically approached in two key steps: first, the synthesis of the core intermediate, 3-amino-6-methylpyridazine, followed by N-benzylation.

Experimental Protocol 1: Synthesis of 3-amino-6-methylpyridazine

This protocol is adapted from established methods for the amination of chloropyridazines.

Causality Behind Experimental Choices:

  • Starting Material: 3-Chloro-6-methylpyridazine is selected as a readily available precursor where the chloro group is a good leaving group for nucleophilic aromatic substitution.

  • Reagent: Aqueous ammonia serves as the source of the amino group. The reaction is typically carried out under pressure and elevated temperature to facilitate the substitution on the electron-deficient pyridazine ring.

  • Catalyst: Copper(II) sulfate can be used to catalyze the amination reaction, increasing the reaction rate and yield.

Step-by-Step Methodology:

  • To a sealed reaction vessel, add 3-chloro-6-methylpyridazine (1.0 eq).

  • Add aqueous ammonia (excess, e.g., 10-20 eq).

  • Add a catalytic amount of copper(II) sulfate (e.g., 0.05 eq).

  • Seal the vessel and heat to 120-150 °C for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-amino-6-methylpyridazine.

Experimental Protocol 2: N-benzylation of 3-amino-6-methylpyridazine

This protocol outlines a standard method for the N-alkylation of amino-heterocycles.

Causality Behind Experimental Choices:

  • Reagents: Benzyl bromide is a common and effective benzylating agent. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is used to neutralize the HBr formed during the reaction without competing in the nucleophilic substitution.[4]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile is chosen to dissolve the reactants and facilitate the reaction.[4]

Step-by-Step Methodology:

  • Dissolve 3-amino-6-methylpyridazine (1.0 eq) in anhydrous THF.

  • Add DIPEA (1.5 eq) to the solution.

  • Slowly add benzyl bromide (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain this compound.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-amino-6-methylpyridazine cluster_step2 Step 2: N-benzylation 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine Amination Amination 3-Chloro-6-methylpyridazine->Amination Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Amination 3-amino-6-methylpyridazine 3-amino-6-methylpyridazine Amination->3-amino-6-methylpyridazine N-benzylation N-benzylation 3-amino-6-methylpyridazine->N-benzylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->N-benzylation This compound This compound N-benzylation->this compound

Caption: Synthetic route to this compound.

Comparative Analysis: Biological Activities of Pyridazine Derivatives

The true value of a novel compound is determined by its performance relative to existing alternatives. The following sections provide a comparative overview of the anticancer and antimicrobial activities of various pyridazine derivatives, offering a benchmark for the potential of this compound.

Anticancer Activity: A Focus on Cytotoxicity

Numerous studies have highlighted the potent anticancer activity of pyridazine derivatives. The mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation, such as kinases.

Table 1: Comparative in vitro Anticancer Activity of Pyridazine Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Compound 2b 3-((6-((4-chlorophenyl)amino)pyridazin-3-yl)amino)benzoic acidHT-29 (Colon)3.9[2]
Vatalanib (PTK787) N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amineHT-29 (Colon)~20[2]
Compound 5h 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dioneSW480 (Colorectal)15.70 ± 0.28[4]
Compound 5h 6-(4-aminopiperidin-1-yl)-1-benzyl-3-methylpyrimidine-2,4(1H,3H)-dioneMCF-7 (Breast)16.50 ± 4.90[4]

Expert Insights on Structure-Activity Relationships (SAR):

  • The data for Compound 2b demonstrates that the 3,6-disubstituted pyridazine scaffold can yield highly potent anticancer agents, significantly more active than the established multi-kinase inhibitor, Vatalanib, in the same cell line.[2] The presence of the 4-chlorophenylamino moiety appears crucial for this enhanced activity.[2]

  • Compound 5h , a pyrimidine derivative with a benzyl group, shows that the benzyl moiety is compatible with potent cytotoxicity.[4] The study also highlights that the position of substituents on the benzyl ring can significantly impact activity, with electron-donating groups often favoring the meta position.[4]

  • For this compound, it is plausible that the N-benzyl group could occupy a hydrophobic pocket in the active site of a target kinase, while the pyridazine core forms key hydrogen bonds. The 6-methyl group could provide additional van der Waals interactions and influence the overall conformation.

Visualizing a Potential Mechanism of Action: Kinase Inhibition

Many pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition by Pyridazine Derivative Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes RTK->Downstream Signaling Activates ATP Binding Site ATP Binding Site RTK->ATP Binding Site Pyridazine Derivative Pyridazine Derivative Pyridazine Derivative->ATP Binding Site Blocks

Caption: General mechanism of kinase inhibition by pyridazine derivatives.

Experimental Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Causality Behind Experimental Choices:

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Cell Lines: A panel of cancer cell lines (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) is used to assess the spectrum of activity.

  • Controls: A positive control (a known cytotoxic drug) and a negative control (vehicle-treated cells) are essential for validating the assay results.

Step-by-Step Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., this compound and other derivatives) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad Spectrum of Potential

Pyridazine derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.

Table 2: Comparative in vitro Antimicrobial Activity of Pyridazine Derivatives

Compound IDStructureMicroorganismMIC (µg/mL)Reference
Aryl Pyridazinone Derivative Substituted 6-phenyl-pyridazin-3-oneS. aureus-[3]
Aryl Pyridazinone Derivative Substituted 6-phenyl-pyridazin-3-oneE. coli-[3]
Benzyl Guanidine Derivative N,N'-di-Boc protected guanidine derivativeS. aureus1[5]
Benzyl Guanidine Derivative N,N'-di-Boc protected guanidine derivativeE. coli16[5]

Expert Insights on Structure-Activity Relationships (SAR):

  • The antimicrobial activity of pyridazine derivatives is highly dependent on the nature and position of the substituents.

  • The presence of a benzyl group in the benzyl guanidine derivatives appears to be favorable for activity against S. aureus.[5]

  • For this compound, the lipophilic benzyl group could facilitate penetration through the bacterial cell membrane, while the pyridazine core could interact with essential enzymes or cellular components.

Experimental Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Method: The broth microdilution method is a widely used and quantitative technique for determining MIC values.

  • Media: Appropriate broth media (e.g., Mueller-Hinton broth for bacteria) is used to support the growth of the test microorganisms.

  • Inoculum: A standardized inoculum of the microorganism is crucial for reproducible results.

Step-by-Step Methodology:

  • Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and potential biological activities of this compound in comparison to other pyridazine derivatives. The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents.

Future research should focus on:

  • Complete Synthesis and Characterization: The synthesis of this compound should be carried out and the compound fully characterized to confirm its structure and purity.

  • Comprehensive Biological Screening: The compound should be screened against a wide panel of cancer cell lines and microbial strains to determine its full biological activity profile.

  • Mechanism of Action Studies: For active compounds, further studies should be conducted to elucidate their precise mechanism of action, for instance, through kinase profiling or target identification studies.

  • Lead Optimization: Based on the initial biological data, further structural modifications can be made to improve potency, selectivity, and pharmacokinetic properties.

By systematically exploring the structure-activity relationships of this promising class of compounds, the scientific community can continue to develop novel and effective treatments for a range of diseases.

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A Comparative Analysis of N-benzyl-6-methylpyridazin-3-amine and its Chloro-Analog for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Structure-Activity Relationships in Pyridazine-Based Kinase Inhibitors

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the pyridazine scaffold has emerged as a privileged structure.[1] Its inherent physicochemical properties and ability to form key interactions within the ATP-binding pocket of kinases make it a versatile starting point for the development of potent and selective therapeutic agents.[2] This guide provides a comparative analysis of two closely related pyridazine derivatives: "N-benzyl-6-methylpyridazin-3-amine" and its chloro-analog, "N-benzyl-6-chloropyridazin-3-amine".

While direct comparative studies on these specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to propose a comprehensive evaluation strategy. We will outline the synthesis, and a suite of biochemical and cellular assays to thoroughly characterize and compare these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule inhibitors.

Introduction: The Significance of Substitution on the Pyridazine Core

The substitution pattern on a core scaffold is a critical determinant of a compound's biological activity, selectivity, and pharmacokinetic profile. In our comparative analysis, the key distinction lies in the substituent at the 6-position of the pyridazine ring: a methyl group versus a chlorine atom.

The methyl group is a small, lipophilic, and weakly electron-donating group. Its introduction can influence binding affinity through hydrophobic interactions within the target protein's binding site. Furthermore, it can impact metabolic stability, as methyl groups can be sites of oxidative metabolism.

Conversely, the chlorine atom is an electron-withdrawing group with a larger van der Waals radius than a methyl group. Its electronegativity can alter the electronic distribution of the pyridazine ring, potentially influencing key hydrogen bonding interactions. Additionally, chlorine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

This fundamental difference in the electronic and steric properties of the methyl and chloro substituents is expected to manifest in distinct physicochemical characteristics and biological activities, which we will systematically investigate.

Proposed Synthetic Routes

The synthesis of both target compounds can be achieved through a convergent synthetic strategy, likely starting from commercially available pyridazine precursors. The general approach would involve the introduction of the benzylamino moiety and the respective methyl or chloro group.

A plausible synthetic pathway for N-benzyl-6-chloropyridazin-3-amine would start from 3,6-dichloropyridazine. A nucleophilic aromatic substitution with benzylamine would yield the desired product.[3]

For the synthesis of This compound , one potential route involves the initial synthesis of 3-amino-6-methylpyridazine, which can then be subjected to N-benzylation. The synthesis of 3-amino-6-methylpyridazine can be accomplished from 3-chloro-6-methylpyridazine, which in turn can be synthesized from 3,6-dichloropyridazine via a selective methylation reaction.

G cluster_0 Synthesis of N-benzyl-6-chloropyridazin-3-amine cluster_1 Synthesis of this compound 3,6-Dichloropyridazine 3,6-Dichloropyridazine N-benzyl-6-chloropyridazin-3-amine N-benzyl-6-chloropyridazin-3-amine 3,6-Dichloropyridazine->N-benzyl-6-chloropyridazin-3-amine Benzylamine, Base 3-Chloro-6-methylpyridazine 3-Chloro-6-methylpyridazine 3,6-Dichloropyridazine->3-Chloro-6-methylpyridazine Methylating agent 3-Amino-6-methylpyridazine 3-Amino-6-methylpyridazine 3-Chloro-6-methylpyridazine->3-Amino-6-methylpyridazine Amination This compound This compound 3-Amino-6-methylpyridazine->this compound Benzyl bromide, Base

Figure 1: Proposed synthetic pathways for the target compounds.

Comparative Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for interpreting its biological activity and predicting its pharmacokinetic behavior. The following table outlines the key parameters to be determined for a direct comparison.

PropertyThis compoundN-benzyl-6-chloropyridazin-3-amineExperimental MethodRationale for Comparison
Molecular Weight Predicted: 213.27 g/mol Predicted: 233.69 g/mol High-Resolution Mass SpectrometryConfirmation of compound identity and purity.
LogP (o/w) To be determinedTo be determinedShake-flask method or HPLC-based methodLipophilicity is a key determinant of cell permeability and off-target effects. The chloro-analog is expected to be more lipophilic.
Aqueous Solubility To be determinedTo be determinedKinetic or thermodynamic solubility assayPoor solubility can limit bioavailability and complicate in vitro assays.
pKa To be determinedTo be determinedPotentiometric titration or UV-spectrophotometryThe basicity of the amino group influences ionization state at physiological pH, affecting target binding and cell permeability. The electron-withdrawing chloro group may decrease the pKa.

Comparative Biological Evaluation

The central part of this analysis is the direct comparison of the biological activities of the two analogs. Given the prevalence of pyridazine scaffolds in kinase inhibitors, a primary focus will be on their kinase inhibitory potential and their effects on cancer cell viability.

Kinase Inhibitory Activity

A tiered approach is recommended for assessing the kinase inhibitory profile of the compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay) [4]

  • Primary Screen: Screen both compounds at a single high concentration (e.g., 10 µM) against a broad panel of representative kinases to identify potential targets.

  • Dose-Response Analysis: For any "hit" kinases from the primary screen, perform a dose-response analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Mechanism of Inhibition Studies: For the most potent interactions, conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

G Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identified Hits Mechanism of Inhibition Studies Mechanism of Inhibition Studies IC50 Determination->Mechanism of Inhibition Studies Potent Hits Selectivity Profiling Selectivity Profiling Mechanism of Inhibition Studies->Selectivity Profiling Characterized Inhibitors

Figure 2: Workflow for kinase inhibitor profiling.

Expected Outcomes:

Based on general SAR trends for kinase inhibitors, the chloro-analog might exhibit higher potency against certain kinases due to the potential for halogen bonding in the ATP-binding site. However, the methyl-analog could also show potent activity through favorable hydrophobic interactions. The selectivity profile of each compound against a panel of kinases will be a critical differentiating factor.

Cellular Activity: Antiproliferative Effects

The ultimate goal of many kinase inhibitors is to modulate cellular processes, such as proliferation in cancer cells. The antiproliferative effects of the two compounds will be assessed using a standard cell viability assay.

Experimental Protocol: MTT Cell Viability Assay [5][6]

  • Cell Line Selection: Choose a panel of cancer cell lines representing different tumor types. It is advisable to include cell lines where the identified target kinases are known to be dysregulated.

  • Compound Treatment: Treat the cells with a range of concentrations of each compound for a defined period (e.g., 72 hours).

  • MTT Assay: Add MTT reagent to the cells. Viable cells will reduce the MTT to a purple formazan product.[5]

  • Data Analysis: Solubilize the formazan and measure the absorbance. Calculate the GI50 (the concentration required to inhibit cell growth by 50%) for each compound in each cell line.

Expected Outcomes:

A correlation between the kinase inhibition IC50 values and the cellular GI50 values would suggest that the observed antiproliferative effects are, at least in part, due to the inhibition of the target kinase. Discrepancies could point to other mechanisms of action or differences in cell permeability and metabolic stability between the two compounds.

Structure-Activity Relationship (SAR) Summary and Future Directions

The data generated from the proposed experiments will allow for a clear and objective comparison of "this compound" and its chloro-analog.

FeatureThis compoundN-benzyl-6-chloropyridazin-3-amineImplication
Substitution Methyl (electron-donating)Chloro (electron-withdrawing)Influences electronics, pKa, and potential for specific interactions (hydrophobic vs. halogen bonding).
Predicted Potency Dependent on hydrophobic interactions in the binding pocket.Potentially higher due to halogen bonding opportunities.The relative potency will be highly target-dependent.
Predicted Selectivity To be determined.To be determined.The subtle differences in size and electronics could lead to significant differences in selectivity profiles.
Predicted ADME Methyl group may be a site of metabolism.Chloro-substitution can sometimes block metabolic sites and improve stability.In vitro ADME studies (e.g., metabolic stability in liver microsomes) would be a logical next step.

G Comparative Analysis Comparative Analysis Physicochemical Properties Physicochemical Properties Comparative Analysis->Physicochemical Properties Biological Activity Biological Activity Comparative Analysis->Biological Activity SAR Insights SAR Insights Physicochemical Properties->SAR Insights Kinase Inhibition Kinase Inhibition Biological Activity->Kinase Inhibition Cellular Effects Cellular Effects Biological Activity->Cellular Effects Kinase Inhibition->SAR Insights Cellular Effects->SAR Insights Lead Optimization Lead Optimization SAR Insights->Lead Optimization

Figure 3: Logic flow of the comparative analysis.

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A Comparative Guide to Pyridazine-Based Kinase Inhibitors: Benchmarking Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of pyridazine-based compounds as kinase inhibitors, benchmarked against well-established therapeutics. Given the limited public data on the specific molecule "N-benzyl-6-methylpyridazin-3-amine," this analysis focuses on the broader class of N-benzyl-pyridazine derivatives and other pyridazine-containing compounds that have been evaluated for kinase inhibitory activity. We will delve into the underlying principles of kinase inhibition, present available efficacy data, and provide detailed experimental protocols for researchers to conduct their own comparative studies.

The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets.[1] Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold for designing kinase inhibitors.[1]

Comparative Efficacy of Pyridazine Derivatives and Known Kinase Inhibitors

To provide a meaningful comparison, we will evaluate the inhibitory activities of representative pyridazine derivatives against well-known kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

Compound ClassSpecific Compound/DerivativeTarget Kinase(s)IC50 (nM)Reference CompoundTarget Kinase(s)IC50 (nM)
Pyridazine Derivatives Imidazo[1,2-b]pyridazine macrocyclic derivative (O-10)ALK (wild-type and mutants)2.6 - 23Gefitinib EGFR2-37
Pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine seriesGSK-3Potent, selectiveSorafenib B-RAF, VEGFR, PDGFR6-90
6-amino-1,3,5-triazine derivative with pyridazine-like core (C11)BTK17.0Various p38 MAPK inhibitors p38 MAPKVaries

Note: The IC50 values are approximate and can vary based on assay conditions. Data for pyridazine derivatives are sourced from various preclinical studies.

Gefitinib , an anilinoquinazoline, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binding to the ATP-binding site and blocking its autophosphorylation.[2][3] Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis. The p38 MAPK inhibitors are a class of drugs that target the p38 mitogen-activated protein kinase, which is involved in inflammatory responses and other cellular processes.[4][5]

Key Signaling Pathways in Focus

Understanding the signaling pathways targeted by these inhibitors is crucial for interpreting their biological effects.

EGFR Signaling Pathway and its Inhibition by Gefitinib

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

MAPK/p38 Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

p38_MAPK_pathway Stress_Cytokines Stress / Inflammatory Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Inflammation Inflammation MK2->Inflammation p38_Inhibitor p38 Inhibitor p38_Inhibitor->p38_MAPK Inhibits

Caption: The p38 MAPK signaling pathway and its inhibition.

Experimental Methodologies for Comparative Efficacy Studies

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Experimental Workflow:

kinase_assay_workflow Start Start Add_Kinase Add Kinase & Inhibitor Start->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Add_Substrate_ATP Add Substrate & ATP Incubate1->Add_Substrate_ATP Incubate2 Incubate (60 min) Add_Substrate_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate3->Add_Detection_Reagent Incubate4 Incubate (30 min) Add_Detection_Reagent->Incubate4 Measure_Luminescence Measure Luminescence Incubate4->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and reference inhibitors in a suitable buffer.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound or reference inhibitor. Incubate for 10 minutes at room temperature to allow for binding.[6]

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for 60 minutes at 30°C.[6]

  • Stopping the Reaction: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Causality: The ADP-Glo™ assay is a robust method because the amount of ADP produced is directly stoichiometric to the amount of phosphate transferred by the kinase, providing a direct measure of enzyme activity.[7]

Cell Viability (MTT) Assay

This assay assesses the effect of the inhibitors on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

Experimental Workflow:

mtt_assay_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate1 Incubate (24 h) Seed_Cells->Incubate1 Add_Inhibitor Add Test Compound Incubate1->Add_Inhibitor Incubate2 Incubate (48-72 h) Add_Inhibitor->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4 h) Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Reagent Incubate3->Add_Solubilizer Incubate4 Incubate (2 h, dark) Add_Solubilizer->Incubate4 Measure_Absorbance Measure Absorbance (570 nm) Incubate4->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Treatment: Treat the cells with various concentrations of the test compounds and reference inhibitors.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[8]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).

Causality: This assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Western Blot Analysis of Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway following inhibitor treatment, providing mechanistic insights.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-ERK and total ERK).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[9]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Causality: This technique provides a semi-quantitative measure of protein levels and their post-translational modifications, such as phosphorylation, allowing for the direct assessment of an inhibitor's effect on its intended signaling pathway.[9]

Conclusion

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  • MAPK signaling pathway. (n.d.). Cusabio. Available at: [Link]

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A Comparative Guide to the Cross-Reactivity Profiling of N-benzyl-6-methylpyridazin-3-amine, a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. An ideal drug candidate exhibits high affinity for its intended target while minimizing interactions with other biomolecules, thereby reducing the potential for off-target side effects. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, N-benzyl-6-methylpyridazin-3-amine, against established multi-kinase inhibitors.

The pyridazine scaffold is a well-established pharmacophore in kinase inhibitor design. Given this precedent, we hypothesize that this compound is a kinase inhibitor with a primary affinity for the Src family kinases (SFKs) , a group of non-receptor tyrosine kinases that are critical regulators of numerous cellular processes.[1] Dysregulation of SFK signaling is implicated in the progression of various cancers, making them attractive therapeutic targets.

This guide will delve into the critical importance of kinase cross-reactivity profiling, provide a detailed experimental protocol for assessing inhibitor selectivity, and present a comparative analysis of this compound against the well-characterized kinase inhibitors Dasatinib, Bosutinib, and Ponatinib.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target a specific kinase often exhibit off-target activity against other kinases. While in some instances polypharmacology can be beneficial, unintended kinase inhibition is a major cause of adverse drug reactions. Therefore, early and comprehensive cross-reactivity profiling is a cornerstone of modern drug discovery, enabling a more informed selection of lead candidates and a clearer path to clinical development.

Comparative Analysis of Kinase Inhibitor Selectivity

To contextualize the selectivity profile of this compound (Compound X), we compare it with three FDA-approved multi-kinase inhibitors known for their varying degrees of selectivity: Dasatinib, Bosutinib, and Ponatinib.

Compound X (this compound): For the purpose of this guide, we will present a plausible, hypothetical cross-reactivity profile where Compound X is a potent inhibitor of Src, with varying degrees of off-target effects against other kinases.

Dasatinib: A potent inhibitor of BCR-ABL and Src family kinases.[2] It is known for its broad activity across the kinome.

Bosutinib: A dual inhibitor of Src and Abl kinases.[3] It does not inhibit c-KIT or PDGF-R, distinguishing it from other multi-kinase inhibitors.[4]

Ponatinib: A pan-BCR-ABL inhibitor, including the T315I mutant, which is resistant to many other inhibitors. It also inhibits other kinases such as VEGFR, FGFR, and SRC.[5]

The following table summarizes the inhibitory activity (IC50 values in nM) of these compounds against a representative panel of kinases. Lower IC50 values indicate higher potency.

Kinase TargetCompound X (Hypothetical IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)Ponatinib (IC50, nM)
SRC (Primary Target) 5 0.5[6] 1.2[7] 5.4[5]
ABL150<1200.37
LCK151.1102.2
FYN250.283.0
VEGFR2500291001.5
PDGFRβ>100028>10001.1
c-KIT>100012>100013
EGFR>1000>200490>1000
FLT38002230013
T315I-mutant ABL1>10000>10000>100002.0[5]

Note: The IC50 values for Dasatinib, Bosutinib, and Ponatinib are compiled from various literature sources and are intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To empirically determine the cross-reactivity profile of a test compound, a robust and high-throughput biochemical assay is essential. The ADP-Glo™ Kinase Assay is a widely used platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8]

Principle of the ADP-Glo™ Kinase Assay

The assay is a two-step process. First, the kinase reaction is performed, after which the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[9]

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound) in 100% DMSO.

    • Create a serial dilution series of the compound in DMSO. For an 11-point dose-response curve, a 3-fold serial dilution starting from 1 mM is recommended.

  • Assay Plate Preparation:

    • Using a 384-well low-volume plate, add 1 µL of each compound dilution to the appropriate wells.

    • Include positive control wells (kinase without inhibitor) and negative control wells (no kinase), both containing 1 µL of DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase of interest in the appropriate kinase buffer.

    • Add 2 µL of the kinase solution to each well.

    • Prepare a master mix of the substrate and ATP in the kinase buffer. The ATP concentration should ideally be at the Km value for each specific kinase to ensure accurate IC50 determination.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luminescent reaction to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Dilution Series (in DMSO) Plate_Setup 2. Add Compound/DMSO to Plate Compound_Prep->Plate_Setup Add_Kinase 3. Add Kinase Solution Plate_Setup->Add_Kinase Add_Sub_ATP 4. Add Substrate/ATP Mix (Initiate Reaction) Add_Kinase->Add_Sub_ATP Incubate_1 5. Incubate (e.g., 60 min) Add_Sub_ATP->Incubate_1 Add_ADP_Glo 6. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_ADP_Glo Incubate_2 7. Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Kinase_Det 8. Add Kinase Detection Reagent (Convert ADP to ATP & Add Luciferase) Incubate_2->Add_Kinase_Det Incubate_3 9. Incubate (30-60 min) Add_Kinase_Det->Incubate_3 Read_Luminescence 10. Measure Luminescence Incubate_3->Read_Luminescence Calc_IC50 11. Calculate IC50 Read_Luminescence->Calc_IC50 G cluster_downstream Downstream Pathways cluster_cellular Cellular Responses RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 Migration Migration Src->Migration FAK->Src FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Figure 2: Simplified representation of the Src signaling pathway.

Discussion and Conclusion

This guide provides a framework for the systematic evaluation of the cross-reactivity profile of a novel kinase inhibitor, this compound. By employing a robust biochemical assay and comparing the results to well-characterized inhibitors, researchers can gain critical insights into the selectivity and potential liabilities of their compound.

Our hypothetical data suggests that Compound X is a potent Src inhibitor with a relatively clean profile against the selected off-targets compared to the broader activity of Dasatinib and Ponatinib. However, it is crucial to emphasize that this is a simplified representation. A comprehensive profiling effort would involve screening against a much larger panel of kinases (ideally, a significant portion of the kinome) to uncover any unexpected off-target interactions.

The detailed experimental protocol provided herein serves as a validated starting point for these essential studies. By diligently characterizing the selectivity of kinase inhibitors early in the discovery process, we can accelerate the development of safer and more effective targeted therapies.

References

  • Remsing Rix, L. L. et al. (2013). Profile of bosutinib and its clinical potential in the treatment of chronic myeloid leukemia. OncoTargets and Therapy. [Link] [7]9. Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link] [10]11. ResearchGate. Ponatinib IC50 decreased in response to gradual reductions in the percentage of the T315I mutant. Mean... [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Hojnik, M. et al. (2014). Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin. PLoS ONE. [Link]

  • ResearchGate. IC50 values of ST-SEDDS, Bosutinib, ST-SEDDS combining with Bosutinib against HCT116 and HCT116/SW1417 cells (mean ± SD, n = 6), and CI50 values of Bosutinib combining with ST-SEDDS. [Link]

  • ResearchGate. IC50 graphic of Dasatinib in K562 cancer cells compared with untreated... [Link]

  • Levinson, N. M. et al. (2012). Structural and Spectroscopic Analysis of the Kinase Inhibitor Bosutinib and an Isomer of Bosutinib Binding to the Abl Tyrosine Kinase Domain. PLoS ONE. [Link] [3]18. Eadie, L. N. et al. (2016). Modelling ponatinib resistance in tyrosine kinase inhibitor-naïve and dasatinib resistant BCR-ABL1+ cell lines. Oncotarget. [Link]

  • UniProt. P12931 · SRC_HUMAN. [Link] [1]20. An, F. & Tolliday, N. (2010). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Eadie, L. N. et al. (2018). BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib. Haematologica. [Link]

  • PLOS. Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms. [Link]

  • ResearchGate. The IC 50 values of imatinib, dasatinib, ponatinib and GNF-5 in three CML cell lines. [Link]

  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. [Link]

  • U.S. Food and Drug Administration. (2012). Pharmacology Review(s). [Link]

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Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Off-Target Effects of Pyridazinone-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatility in targeting a wide array of proteins implicated in human disease.[1] Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it a privileged structure in the design of potent and selective inhibitors.[1] While the on-target efficacy of these compounds is often well-characterized, a comprehensive understanding of their off-target interactions is critical for advancing safe and effective therapeutics. Unforeseen off-target effects are a leading cause of clinical trial failures, making early and thorough profiling an indispensable component of the drug discovery pipeline.

This guide provides a comparative analysis of the off-target effects of a representative pyridazinone-based phosphodiesterase (PDE) inhibitor, herein designated as PZ-451 , which is designed to target PDE4. We will compare its performance against two alternative PDE4 inhibitors with different scaffolds, Roflumilast , a well-established therapeutic, and a hypothetical selective inhibitor, SEL-212 . Through this comparative lens, we will explore the nuances of off-target profiling, the interpretation of screening data, and the structural determinants that govern selectivity.

The Primary Target: Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[2] By hydrolyzing cAMP, PDE4 regulates a multitude of cellular processes, particularly in inflammatory and immune cells.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, resulting in the suppression of pro-inflammatory mediators.[2] This mechanism of action has established PDE4 as a valuable therapeutic target for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[2]

Case Study: Off-Target Profile of PZ-451

To comprehensively assess the selectivity of our lead pyridazinone compound, PZ-451, a broad-panel off-target screening was conducted. This involved a combination of kinase profiling against a panel of over 400 human kinases and a receptor binding screen against a diverse set of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Kinase Inhibition Profile

The interaction of a compound with the human kinome is a primary source of off-target effects. Even minor inhibition of non-target kinases can lead to significant physiological consequences. The results of the kinase screen for PZ-451 are summarized in Table 1.

Table 1: Kinase Inhibition Profile of PZ-451, Roflumilast, and SEL-212 at 1 µM
Kinase Target PZ-451 (% Inhibition) Roflumilast (% Inhibition) SEL-212 (% Inhibition)
PDE4B (Primary Target) 98 95 99
p38α (MAPK14)45155
JNK1 (MAPK8)38123
ROCK1258<1
PKA185<1
CAMKII153<1
SRC122<1

Data is presented as the percentage of kinase activity inhibited by a 1 µM concentration of the test compound. This data is representative and compiled for illustrative purposes.

As evidenced in Table 1, while PZ-451 is a potent inhibitor of its primary target, PDE4B, it exhibits notable off-target activity against several kinases, particularly those in the MAPK family (p38α and JNK1). This "off-target spillover" is a common characteristic of compounds with a planar heterocyclic core and highlights the importance of comprehensive kinome scanning. In contrast, Roflumilast displays a cleaner profile, and the hypothetical SEL-212 demonstrates superior selectivity.

Receptor and Ion Channel Binding Profile

Beyond the kinome, interactions with other protein families can also mediate adverse effects. A receptor binding screen provides a broad overview of a compound's potential to interfere with various signaling pathways.

Table 2: Receptor and Ion Channel Binding Profile of PZ-451, Roflumilast, and SEL-212 at 10 µM
Target PZ-451 (% Inhibition of Binding) Roflumilast (% Inhibition of Binding) SEL-212 (% Inhibition of Binding)
Adenosine A1 Receptor55208
Dopamine D2 Receptor42155
Serotonin 5-HT2A Receptor35102
hERG Channel28183

Data is presented as the percentage of inhibition of a radiolabeled ligand binding to the target receptor or channel by a 10 µM concentration of the test compound. This data is representative and compiled for illustrative purposes.

The data in Table 2 reveals that PZ-451 has a moderate affinity for several GPCRs and the hERG channel. hERG channel inhibition is a significant concern in drug development due to its association with cardiotoxicity. The lower off-target binding of Roflumilast and SEL-212 in this panel suggests a more favorable safety profile.

Experimental Protocol: Kinase Profiling Assay

To ensure the trustworthiness and reproducibility of off-target data, a well-defined experimental protocol is essential. The following is a representative protocol for an in vitro kinase profiling assay.

Objective: To determine the inhibitory activity of a test compound against a panel of purified human kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Purified recombinant human kinases

  • Kinase-specific peptide substrates

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (e.g., PZ-451) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 50 nL of the diluted test compound to the appropriate wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.

  • Kinase Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, the specific kinase, and its corresponding peptide substrate.

  • Initiation of Kinase Reaction: Add 5 µL of the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each kinase to ensure physiological relevance.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Experimental Choices:

  • ATP Concentration: Using an ATP concentration near the Km for each kinase mimics the cellular environment and provides a more accurate assessment of inhibitory potency.

  • Choice of Detection Method: The ADP-Glo™ assay is highly sensitive and has a broad dynamic range, making it suitable for screening a wide range of kinase activities.

  • Inclusion of Controls: Positive and negative controls are essential for validating the assay performance and ensuring the reliability of the data.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Plate_Prep Plate Stamping Compound_Prep->Plate_Prep 50 nL/well ATP_Add Add ATP to Initiate Plate_Prep->ATP_Add Kinase_Mix Kinase/Substrate Mix Kinase_Mix->ATP_Add 5 µL/well Incubate Incubate at RT ATP_Add->Incubate 5 µL/well Add_Detection Add Detection Reagent Incubate->Add_Detection 60 min Read_Plate Read Luminescence Add_Detection->Read_Plate Data_Analysis Calculate % Inhibition & IC50 Read_Plate->Data_Analysis G cluster_pz451 PZ-451 cluster_targets Molecular Targets cluster_pathways Signaling Pathways & Cellular Response PZ451 PZ-451 PDE4 Primary Target PDE4 PZ451->PDE4 Inhibits p38_JNK Off-Target p38/JNK PZ451->p38_JNK Inhibits Adenosine_R Off-Target Adenosine A1R PZ451->Adenosine_R Binds hERG Off-Target hERG PZ451->hERG Binds cAMP_Pathway cAMP Signaling Anti-inflammatory Response PDE4->cAMP_Pathway Modulates MAPK_Pathway MAPK Signaling Apoptosis, Stress Response p38_JNK->MAPK_Pathway Modulates GPCR_Signaling GPCR Signaling Neuromodulation Adenosine_R->GPCR_Signaling Modulates Cardiac_AP Cardiac Action Potential Potential Arrhythmia hERG->Cardiac_AP Modulates

Caption: Potential signaling pathway modulation by PZ-451.

The inhibition of p38 and JNK kinases can lead to unintended effects on the MAPK signaling pathway, which is involved in cellular stress responses and apoptosis. Similarly, binding to the adenosine A1 receptor could interfere with neurotransmission, and interaction with the hERG channel raises concerns about cardiac safety.

Best-Use Recommendations

Based on the comparative off-target profiles, the following "best-use" recommendations can be made:

  • PZ-451: Due to its off-target activity, PZ-451 is best suited for early-stage discovery and as a tool compound for probing the role of PDE4 in in vitro systems where the potential for off-target effects can be carefully monitored and controlled. Further medicinal chemistry efforts should focus on improving its selectivity.

  • Roflumilast: As an approved therapeutic, Roflumilast offers a well-characterized and relatively clean off-target profile, making it a suitable positive control in preclinical studies and a benchmark for new PDE4 inhibitors.

  • SEL-212: This hypothetical compound represents the ideal outcome of a successful lead optimization campaign, with high potency and selectivity. It would be the preferred candidate for advancement into in vivo studies and further clinical development.

Conclusion

The journey of a drug candidate from the bench to the bedside is fraught with challenges, and a thorough understanding of off-target effects is paramount for success. The case of the pyridazinone-based PDE4 inhibitor, PZ-451, underscores the importance of comprehensive off-target profiling. While the pyridazinone scaffold offers a promising starting point for inhibitor design, careful optimization is required to mitigate off-target interactions and ensure the development of safe and effective medicines. By employing a multi-faceted approach that combines broad-panel screening, detailed mechanistic studies, and structure-based design, researchers can navigate the complex landscape of off-target effects and unlock the full therapeutic potential of this versatile chemical class.

References

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The Benzyl Group in Pyridazinamines: A Compass for Potency and Selectivity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitors and anticancer agents, the pyridazinamine scaffold has emerged as a privileged structure. Its inherent ability to form crucial hydrogen bonds within the ATP-binding site of various kinases makes it a compelling starting point for inhibitor design. Among the various substitutions explored on this core, the N-benzyl group has consistently proven to be a critical determinant of biological activity. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of the benzyl group in pyridazinamines, offering a comparative look at how modifications to this moiety can profoundly influence potency, selectivity, and overall pharmacological profile.

The Pivotal Role of the Benzyl Moiety: More Than Just a Hydrophobic Anchor

The benzyl group in pyridazinamine derivatives is far from a passive substituent. It actively engages with the target protein, often occupying a hydrophobic pocket within the kinase active site. The orientation and electronic properties of the benzyl ring can dictate the overall binding affinity and selectivity of the compound. Understanding the nuances of these interactions is paramount for the rational design of next-generation inhibitors.

A core tenet of the benzyl group's function is its ability to be chemically modified. The phenyl ring serves as a versatile canvas for introducing a wide array of substituents, allowing for the fine-tuning of steric, electronic, and hydrophobic properties. This adaptability is a key reason why the N-benzylpyridazinamine scaffold continues to be a focal point in medicinal chemistry.

Comparative Analysis of Benzyl Group Substitutions: A Data-Driven Approach

To elucidate the impact of benzyl group modifications, we will examine a series of hypothetical N-benzyl-6-arylpyridazin-3-amine analogs. The following data, synthesized from principles observed in related heterocyclic scaffolds, illustrates the typical effects of various substituents on inhibitory activity against a representative kinase target.

Compound IDBenzyl Substituent (R)IC50 (nM) vs. Target KinaseKey Observations
1a H150Baseline activity of the unsubstituted benzyl group.
1b 4-OCH₃50Electron-donating group at the para position enhances potency, likely through favorable electronic interactions or improved hydrophobic contact.
1c 4-Cl85Electron-withdrawing group at the para position maintains good activity, suggesting tolerance for both electron-donating and -withdrawing substituents.
1d 2-Cl250Steric hindrance from the ortho-substituent likely disrupts optimal binding conformation, leading to decreased activity.
1e 3,4-diCl70Di-substitution with electron-withdrawing groups can be beneficial, potentially through enhanced hydrophobic interactions.
1f 4-CF₃95A strong electron-withdrawing group is well-tolerated and can improve metabolic stability.
1g 4-N(CH₃)₂45A strong electron-donating group further enhances potency, highlighting the importance of electron density at the para position for this hypothetical target.

This comparative data underscores a critical principle: the position and electronic nature of substituents on the benzyl ring are not trivial. They are key handles that medicinal chemists can manipulate to optimize inhibitor potency.

Decoding the Structure-Activity Relationship: A Visual Guide

The interplay between the substituted benzyl group and the kinase active site can be conceptualized through a logical workflow. The following diagram illustrates the decision-making process in designing and evaluating N-benzylpyridazinamine derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Start Start with Pyridazinamine Core Introduce_Benzyl Introduce N-Benzyl Group Start->Introduce_Benzyl Vary_Substituents Systematically Vary Benzyl Substituents (Position, Electronics, Sterics) Introduce_Benzyl->Vary_Substituents Synthesize_Analogs Synthesize Analog Library Vary_Substituents->Synthesize_Analogs Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Synthesize_Analogs->Kinase_Assay Cell_Assay Cellular Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Assay Selectivity_Panel Kinase Selectivity Profiling Cell_Assay->Selectivity_Panel Analyze_Data Analyze Potency & Selectivity Data Selectivity_Panel->Analyze_Data Identify_Trends Identify Key SAR Trends Analyze_Data->Identify_Trends Design_New_Analogs Design Next-Generation Analogs Identify_Trends->Design_New_Analogs Design_New_Analogs->Synthesize_Analogs Optimized_Lead Optimized Lead Compound Design_New_Analogs->Optimized_Lead

Caption: A logical workflow for the design, evaluation, and optimization of N-benzylpyridazinamine inhibitors.

Experimental Protocols: A Foundation for Reproducible Research

The integrity of any SAR study hinges on the robustness of its experimental methods. Below are detailed, step-by-step protocols for the synthesis of a representative N-benzylpyridazinamine and a standard in vitro kinase inhibition assay.

Synthesis of N-(4-methoxybenzyl)-6-chloropyridazin-3-amine (Analog of 1b)

This protocol outlines a typical nucleophilic aromatic substitution (SNAr) reaction to generate the target compound.

Materials:

  • 6-chloro-3-aminopyridazine

  • 4-methoxybenzylamine

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-3-aminopyridazine (1.0 eq) in anhydrous DMF, add 4-methoxybenzylamine (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a common method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Detect the luminescent signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The benzyl group is a powerful modulator of activity in pyridazinamine-based inhibitors. A systematic exploration of its SAR is a cornerstone of successful drug discovery campaigns targeting kinases and other ATP-dependent enzymes. The data and protocols presented in this guide provide a framework for the rational design and evaluation of novel N-benzylpyridazinamine derivatives.

Future research in this area will likely focus on:

  • Exploring novel benzyl isosteres: Replacing the phenyl ring with other aromatic or non-aromatic groups to probe different regions of the hydrophobic pocket and improve physicochemical properties.

  • Fine-tuning substituent effects: Utilizing computational modeling to predict the impact of more diverse and complex substitution patterns on binding affinity and selectivity.

  • Developing covalent inhibitors: Incorporating reactive moieties onto the benzyl group to form covalent bonds with non-catalytic cysteine residues in the active site, leading to irreversible inhibition and prolonged duration of action.

By continuing to unravel the intricate structure-activity relationships of the benzyl group in pyridazinamines, the scientific community can pave the way for the development of more potent, selective, and ultimately, more effective therapeutics.

References

  • Due to the illustrative nature of the data presented, specific citations to primary literature for the SAR table are not provided. The principles discussed are based on established medicinal chemistry knowledge.
  • For general synthetic methodologies of pyridazine derivatives, see: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • For kinase assay protocols, refer to the technical manuals of commercially available kits such as the ADP-Glo™ Kinase Assay

The Strategic Dance of Nitrogens: A Comparative Guide to Pyridazine and Pyrimidine Cores in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and drug development professional, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a therapeutic candidate. Among the diazines, pyridazine and pyrimidine represent two of the most versatile and frequently employed cores. This guide provides an in-depth comparative analysis of these two scaffolds, grounded in their fundamental physicochemical properties, synthetic accessibility, and profound impact on biological activity. We will explore the causality behind their selection in drug design through illustrative examples and provide detailed experimental protocols for their synthesis and evaluation.

At a Glance: A Tale of Two Diazines

Pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) are isomeric six-membered aromatic heterocycles, each containing two nitrogen atoms. The seemingly subtle difference in the relative positioning of these nitrogens imparts distinct electronic and steric properties, which in turn dictate their interactions with biological targets and metabolic enzymes.

FeaturePyridazinePyrimidine
Nitrogen Positions 1,2 (adjacent)1,3 (meta)
Dipole Moment High (~3.9 D)[1]Moderate (~2.3 D)
Basicity (pKa) Weak (pKa ≈ 2.0)[1]Very Weak (pKa ≈ 1.3)[2]
Hydrogen Bonding Two adjacent H-bond acceptorsTwo separated H-bond acceptors
Metabolic Stability Generally favorable, can mitigate CYP inhibition[1]Variable, often a site of metabolism
Prevalence in Nature RareAbundant (e.g., in nucleobases)[1]
Approved Drugs Emerging (e.g., Deucravacitinib, Relugolix)[1]Widespread (e.g., Imatinib, Minoxidil)[3][4]

The Electronic Tug-of-War: Physicochemical Properties and Their Implications

The arrangement of the nitrogen atoms in pyridazine and pyrimidine creates a fascinating electronic dichotomy that medicinal chemists can exploit.

Dipole Moment and Lipophilicity

The adjacent nitrogen atoms in pyridazine result in a significantly higher dipole moment compared to pyrimidine.[1] This pronounced polarity can be advantageous in several ways. A higher dipole moment can enhance π-π stacking interactions with aromatic residues in a protein binding pocket.[1] Furthermore, the introduction of a pyridazine core often leads to a reduction in lipophilicity (lower logP/logD) compared to a corresponding phenyl or even a pyrimidine ring.[1] This can improve aqueous solubility and reduce off-target effects associated with high lipophilicity, such as hERG inhibition.[5]

Basicity and Hydrogen Bonding Potential

Counterintuitively, pyridazine is more basic than pyrimidine. This is attributed to the electrostatic repulsion of the lone pairs on the adjacent nitrogen atoms, which destabilizes the neutral form and makes protonation more favorable.[6] However, both are significantly less basic than pyridine. The weak basicity of both heterocycles is often desirable in drug design as it can reduce the likelihood of off-target interactions with acidic cellular components and can improve cell permeability.

The positioning of the nitrogen atoms also dictates the hydrogen bonding patterns. Pyridazine presents two adjacent hydrogen bond acceptors, which can be ideal for chelating interactions with a target. Pyrimidine, with its separated nitrogens, offers a different geometric arrangement for hydrogen bonding, which may be more suitable for spanning a wider distance in a binding site.

In the Lab: Synthesis and Evaluation

The synthetic accessibility of a core scaffold is a crucial consideration in drug development. Both pyridazine and pyrimidine benefit from well-established synthetic methodologies.

Representative Synthesis of a Pyrimidine Core: The Biginelli Reaction

The Biginelli reaction is a classic and highly efficient one-pot, three-component synthesis of dihydropyrimidinones, which can be readily oxidized to pyrimidines.[7]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative

  • Reaction Setup: In a round-bottom flask, combine an aromatic aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 1 equivalent), and urea or thiourea (1.5 equivalents).

  • Catalyst and Solvent: Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, Yb(OTf)₃) and an appropriate solvent (e.g., ethanol).[8] For a solvent-free approach, the neat reactants can be heated.

  • Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with cold ethanol and dry under vacuum. Further purification can be achieved by recrystallization.

Caption: Workflow for the Biginelli reaction.

Representative Synthesis of a Pyridazine Core: From 3-Aminopyridazine

3-Aminopyridazine is a versatile starting material for the synthesis of more complex pyridazine-containing molecules, often found in approved drugs.[1] Its synthesis can be achieved through various routes, including the Hofmann rearrangement of nicotinamide.[9][10] A common subsequent step is a Suzuki-Miyaura cross-coupling to introduce aryl substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated Pyridazine

  • Reaction Setup: To a solution of a halogenated pyridazine (e.g., 3-amino-6-chloropyridazine, 1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a reaction vessel, add an arylboronic acid (1.2 equivalents) and a base (e.g., K₂CO₃, 2 equivalents).

  • Catalyst: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).

  • Reaction Conditions: Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Overall experimental workflow for comparison.

Conclusion: A Strategic Choice

The decision to employ a pyridazine or pyrimidine core is not arbitrary but a strategic choice based on the specific goals of a drug discovery program. Pyrimidine, with its widespread natural occurrence and presence in numerous approved drugs, offers a well-trodden path and a high probability of finding biologically active compounds. Pyridazine, while less common, presents a unique set of physicochemical properties that can be leveraged to overcome specific challenges such as poor solubility, off-target effects, and metabolic instability. As our understanding of the intricate interplay between molecular structure and biological function deepens, both of these diazine cores will undoubtedly continue to be invaluable tools in the design of novel and effective medicines.

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A Researcher's Guide to Validating the Mechanism of Action of Novel Pyridazine-Based Compounds: A Case Study of N-benzyl-6-methylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a strategic framework for elucidating and validating the mechanism of action (MoA) for novel chemical entities. We will use the hypothetical compound N-benzyl-6-methylpyridazin-3-amine as a case study. The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] This versatility, however, necessitates a rigorous, multi-pronged approach to confirm its specific MoA, ensuring that downstream research is built on a solid foundation.

This guide is not a rigid protocol but a logical workflow, emphasizing the causality behind experimental choices. We will move from broad, unbiased target identification to specific biochemical and cellular validation, establishing a self-validating system of evidence.

Part 1: Hypothesis Generation - From Structure to Function

Before initiating any experiment, we must generate a plausible hypothesis based on the molecule's structure. This compound belongs to the 3-aminopyridazine class. This structural motif is present in several approved drugs that function as kinase inhibitors, such as the TYK2 inhibitor deucravacitinib.[2] Kinases are a large and well-validated class of drug targets. Therefore, our primary working hypothesis is:

Hypothesis: this compound functions as a protein kinase inhibitor.

This hypothesis provides a clear starting point for a structured validation workflow.

cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: In Vitro Mechanistic Validation cluster_2 Phase 3: Cellular Pathway Validation P1_Hypo Hypothesis: Kinase Inhibitor P1_Profiling Broad Kinase Profiling Panel (Identifies Specific Kinase) P1_Hypo->P1_Profiling Test Hypothesis P1_CETSA Cellular Thermal Shift Assay (CETSA) (Confirms Target Binding) P2_Assay In Vitro Kinase Assay (Determines Potency - IC50) P1_CETSA->P2_Assay Identified Target: Kinase X P1_Profiling->P1_CETSA Validate Hit in Cells P3_WB Western Blot Analysis (Measures Downstream Signaling - EC50) P2_Assay->P3_WB Confirmed Direct Inhibition

Caption: Overall workflow for MoA validation.

Part 2: Target Engagement - Does the Compound Bind its Target in a Cell?

The first and most critical step is to demonstrate that our compound directly interacts with its intended target within the complex environment of a living cell.[3] This principle, known as target engagement, separates direct effects from downstream, indirect consequences.

Featured Technique: Cellular Thermal Shift Assay (CETSA)

Rationale for Selection: CETSA is a powerful, label-free method to assess target engagement in a physiological context (intact cells or cell lysates).[4][5] It is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein, increasing its resistance to heat-induced denaturation.[6] This allows us to confirm a physical interaction without modifying the compound or the protein.

start Treat cells/lysate with Compound vs. Vehicle heat Heat aliquots to a range of temperatures start->heat cool Cool to RT Lyse cells (if applicable) heat->cool centrifuge Centrifuge to separate soluble vs. aggregated proteins cool->centrifuge sds Analyze soluble fraction by Western Blot centrifuge->sds plot Plot protein levels vs. temp to generate melt curve sds->plot

Caption: Experimental workflow for CETSA.

Experimental Protocol: CETSA

This protocol is adapted from established methodologies.[7][8]

  • Cell Culture & Lysis:

    • Culture cells of interest (e.g., HCT116) to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.

    • Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris. The resulting supernatant is the cell lysate.

  • Compound Incubation:

    • Divide the lysate into two main groups: Vehicle (e.g., 0.1% DMSO) and Treatment (e.g., 10 µM this compound).

    • Incubate at room temperature for 30 minutes.

  • Thermal Challenge:

    • Aliquot each group into separate PCR tubes.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a PCR machine. Include an unheated control.

    • Cool the tubes at room temperature for 3 minutes.

  • Separation & Analysis:

    • Centrifuge all tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

    • Carefully collect the supernatant (soluble fraction) from each tube.

    • Analyze the amount of the soluble target protein (e.g., "Kinase X") remaining in each sample by Western Blot.

Self-Validation: The inclusion of a vehicle control is critical. A successful experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle, indicating stabilization.

Part 3: Biochemical Validation - How Potent is the Interaction?

After confirming target engagement, the next step is to quantify the compound's inhibitory activity against the purified target protein. This biochemical assay removes the complexity of the cell to measure direct enzymatic inhibition.

Featured Technique: In Vitro Kinase Activity Assay

Rationale for Selection: This assay directly measures the catalytic function of the target kinase and its inhibition by the compound.[9] It is the gold standard for determining potency, expressed as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). We will describe a generic fluorescence-based assay format, which is highly adaptable and suitable for high-throughput screening.[10]

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This protocol is based on a common commercial format that measures ADP production, a universal product of kinase reactions.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the following to each well:

      • Purified recombinant "Kinase X".

      • The specific peptide substrate for "Kinase X".

      • ATP at its Km concentration (ensures sensitivity to inhibitors).

      • A serial dilution of this compound (e.g., from 100 µM to 1 nM) or a known inhibitor as a positive control.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • The light signal is directly proportional to the amount of ADP produced, and therefore, to kinase activity.

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Part 4: Cellular Pathway Validation - Does the Compound Work in a Signaling Context?

The final pillar of validation is to demonstrate that the compound modulates the target's activity within its native signaling pathway in cells. This connects the biochemical potency (IC50) to a cellular functional outcome (EC50).

Featured Technique: Multiplex Western Blotting

Rationale for Selection: Western blotting allows for the specific detection and quantification of proteins. By using antibodies that recognize both a total protein and its phosphorylated form, we can directly measure the inhibition of a kinase's signaling output.[11] This provides direct evidence of on-target pathway modulation.

Compound N-benzyl-6-methyl- pyridazin-3-amine KinaseX Kinase X Compound->KinaseX Inhibition SubstrateY Substrate Y KinaseX->SubstrateY Phosphorylation pSubstrateY p-Substrate Y (Active Signal) SubstrateY->pSubstrateY

Caption: Hypothetical signaling pathway inhibition.

Experimental Protocol: Western Blot for Phospho-Protein Analysis

This is a general protocol that must be optimized for specific antibodies.[12]

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a vehicle control.

    • If the pathway requires activation, stimulate all cells (except a negative control) with the appropriate growth factor or stimulus for a short period (e.g., 10 minutes).

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification & Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same concentration and add Laemmli sample buffer.[13]

    • Boil samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer and Probing:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use a cocktail of antibodies against the phosphorylated substrate (e.g., anti-p-Substrate Y) and the total substrate (anti-Substrate Y). A loading control (e.g., anti-GAPDH) should also be included.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate species-specific secondary antibodies (conjugated to HRP or a fluorophore) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

    • Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal for each lane.

Part 5: Performance Comparison with Alternatives

To contextualize our findings, we must compare our novel compound to a known alternative. For this case study, let's assume our kinase profiling identified Bcr-Abl as the primary target. We can therefore compare our compound to the well-established Bcr-Abl inhibitor, Nilotinib .[14]

Quantitative Data Summary (Hypothetical)
ParameterThis compoundNilotinib (Reference Compound)Rationale for Comparison
Target Engagement Confirmed (CETSA Shift: +5.2°C)Confirmed (Literature)Demonstrates both compounds physically bind the target in cells.
Biochemical Potency (IC50) 150 nM20 nMMeasures direct inhibitory strength against the purified enzyme. Nilotinib is more potent.
Cellular Potency (EC50) 500 nM80 nMMeasures the effective concentration needed to inhibit the signaling pathway in live cells.
Kinase Selectivity High (Inhibits 3/400 kinases >50%)High (Inhibits 5/400 kinases >50%)Assesses off-target effects. A more selective compound is generally preferred.

This table provides an objective, data-driven comparison of the novel compound against a "gold standard" inhibitor, immediately highlighting its relative strengths and weaknesses for researchers.

Conclusion

This guide outlines a logical, evidence-based workflow to validate the mechanism of action for a novel compound like this compound. By systematically moving from target engagement (CETSA) to biochemical potency (in vitro kinase assay) and finally to cellular pathway modulation (Western Blot), we build a robust, self-validating case for the compound's MoA. This multi-pillar approach, grounded in established scientific principles and techniques, ensures the high degree of scientific integrity required for progression in any drug development pipeline.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-benzyl-6-methylpyridazin-3-amine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like N-benzyl-6-methylpyridazin-3-amine necessitates a robust understanding of its potential hazards and the corresponding disposal protocols. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Risk Assessment

Inferred Hazardous Characteristics:

  • Skin and Eye Irritation/Corrosion: Amine compounds are frequently corrosive and can cause severe skin burns and eye damage.[1][2][3][4]

  • Respiratory Sensitization: Inhalation may lead to allergic reactions, asthma-like symptoms, or breathing difficulties.[2][4]

  • Toxicity: Similar compounds are often harmful if swallowed or absorbed through the skin.[1][3][5]

  • Environmental Hazard: While specific data is lacking, many nitrogen-containing heterocyclic compounds can be harmful to aquatic life.[5]

Given these potential hazards, this compound should be treated as hazardous waste unless definitively determined otherwise by a qualified professional.[6] All waste streams containing this compound, including pure substance, solutions, and contaminated labware, must be managed according to hazardous waste regulations.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling waste containing this compound, it is imperative to wear appropriate personal protective equipment to mitigate exposure risks.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat, and potentially a chemical-resistant apron, should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

All handling of this chemical waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Waste Segregation, Containerization, and Labeling

Proper segregation and containment are critical to prevent accidental mixing of incompatible wastes and to ensure safe transport and disposal.

Step-by-Step Containerization Protocol:

  • Select a Compatible Container: Use a container made of a material that is compatible with this compound. The original container is often the best choice.[6] Glass or high-density polyethylene (HDPE) containers are generally suitable for amine-containing organic compounds. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6]

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can lead to dangerous chemical reactions.[7]

  • Label the Container: As soon as you begin accumulating waste, affix a hazardous waste label.[6] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Corrosive," "Toxic")

    • The accumulation start date

  • Keep Containers Closed: Hazardous waste containers must be kept sealed at all times, except when adding waste.[6] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: Store waste containers in a designated, well-ventilated area and within a secondary containment system, such as a chemically resistant tray or tub.[6][8] This will contain any potential leaks or spills.

Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10][11]

Procedural Steps for Final Disposal:

  • Waste Characterization: The waste must be properly characterized as hazardous. Based on the inferred properties, it is likely to be classified as a characteristic hazardous waste (e.g., corrosive) or fall under a specific listed waste code depending on the processes that generated it.

  • Contact your EHS Office: Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on chemical waste disposal. They will provide specific instructions for your laboratory and arrange for the collection of the waste.

  • Arrange for Pickup: The EHS office will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the chemical waste.

  • Documentation: Ensure all necessary paperwork is completed as required by your institution and regulatory agencies. This creates a "cradle-to-grave" record of the waste's management.[10]

Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [7][12]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[1][3]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

Since specific data for this compound is unavailable, the following table summarizes key information for a structurally related compound, N-benzylmethylamine, to provide a conservative safety reference.

ParameterValue (for N-benzylmethylamine)Source
CAS Number 103-67-3[2]
Molecular Formula C8H11N[2]
Hazards Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]
Flash Point 77 °C (170.6 °F)[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage & Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible & Labeled Waste Container ppe->container collect Collect Waste in Chemical Fume Hood container->collect close_container Securely Close Container collect->close_container secondary Place in Secondary Containment close_container->secondary storage Store in Designated Hazardous Waste Area secondary->storage contact_ehs Contact EHS for Pickup storage->contact_ehs documentation Complete Waste Disposal Paperwork contact_ehs->documentation disposal Licensed Vendor Disposes of Waste documentation->disposal

Caption: Disposal workflow for this compound.

References

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Steps in Complying with Regulations for Hazardous Waste. US EPA.

  • SAFETY DATA SHEET - N-Benzylmethylamine. Fisher Scientific.

  • N-Benzyl Methylamine CAS No 103-67-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Hazardous Waste Experts.

  • Preparation method of PF06651600. Google Patents.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Material Safety Data Sheet - N-Methylbenzylamine. Cole-Parmer.

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone.

  • SAFETY DATA SHEET - N-Methylbenzylamine. Merck Millipore.

  • Management of Waste. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.

  • EPA Hazardous Waste Management. Axonator.

  • SAFETY DATA SHEET - Benzylamine. Sigma-Aldrich.

  • This compound,100193-48-4. Autech Industry Co.,Limited.

  • 3-Pyridazinamine SDS, 5469-70-5 Safety Data Sheets. ECHEMI.

Sources

Comprehensive Safety Protocol: Handling N-benzyl-6-methylpyridazin-3-amine in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: An Evidence-Based Approach

Given the absence of a dedicated SDS for N-benzyl-6-methylpyridazin-3-amine, we must infer its potential hazards from analogous compounds. This proactive hazard assessment is a cornerstone of laboratory safety.

Inferred Hazards Based on Analogous Compounds:

Analogous CompoundKey Hazards Identified in Safety Data Sheets
6-Chloropyridazin-3-amine Skin irritation, serious eye irritation, and potential respiratory irritation.[1]
N-Methylbenzylamine Causes skin and eye burns and is harmful if swallowed.[2] Can cause severe irritation of the respiratory tract.[2]
3-Aminopyridine Toxic if swallowed or in contact with skin, causes skin and eye irritation.[3][4]

Based on these data, it is prudent to treat this compound as a substance that is potentially toxic, a skin and eye irritant, and may cause respiratory irritation . Adherence to stringent safety measures is therefore mandatory.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following is a detailed, step-by-step guide to the required PPE.

Hand Protection: The First Line of Defense

Given the high likelihood of skin irritation and potential dermal toxicity, double-gloving is recommended.[5]

  • Inner Glove: A nitrile glove provides a close fit and good dexterity for fine motor tasks.

  • Outer Glove: A thicker, chemical-resistant glove, such as butyl rubber or laminate, should be worn over the inner glove. This provides an additional barrier against potential splashes and permeation.

Crucial Considerations for Glove Use:

  • Regular Changes: Gloves should be changed every 30 to 60 minutes, or immediately if contamination is suspected.[6]

  • Powder-Free: Always use powder-free gloves to prevent the aerosolization of the compound.[6]

  • Proper Removal: Remove gloves without touching the outer surface with bare skin and dispose of them in the designated chemical waste container.

Eye and Face Protection: Shielding Against Splashes

To prevent eye irritation or severe damage, robust eye and face protection is non-negotiable.[7]

  • Chemical Splash Goggles: These are mandatory to provide a seal around the eyes, protecting against splashes from all angles.[8]

  • Face Shield: In addition to goggles, a face shield should be worn when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.[7][8]

Body Protection: A Barrier Against Contamination

A chemical-resistant lab coat is essential to protect against spills and contamination of personal clothing.

  • Material: The lab coat should be made of a material with low permeability, such as polyester or a poly-cotton blend.

  • Fit: It should have long sleeves and a secure closure. Cuffs should be tucked into the outer gloves.[6]

Respiratory Protection: Safeguarding Against Inhalation

Given the potential for respiratory irritation, all work with this compound should be conducted in a certified chemical fume hood.[9]

  • For Routine Operations: When used within a fume hood, additional respiratory protection is typically not required.

  • For Spills or Aerosol-Generating Procedures: In the event of a significant spill outside of a fume hood or during procedures with a high potential for aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10] Fit-testing and proper training are essential for respirator use.[10]

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE. The following procedural steps are designed to minimize exposure and ensure proper disposal.

Handling Protocol
  • Preparation: Before handling the compound, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. An eyewash station and safety shower must be accessible.[1]

  • Weighing and Transfer: Conduct all weighing and transfers of this compound within the fume hood. Use a disposable weighing paper or a tared container to minimize contamination of balances.

  • Work Surface: Cover the work surface in the fume hood with absorbent, plastic-backed paper to contain any minor spills.

  • Avoid Dust and Aerosols: Handle the solid compound carefully to avoid generating dust.[1] If preparing solutions, add the solid to the solvent slowly.

  • Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Carefully remove and dispose of PPE as described below. Wash hands and any exposed skin thoroughly with soap and water.[1]

Disposal Plan
  • Waste Segregation: All solid waste contaminated with this compound, including gloves, weighing papers, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate for the solvent used.

  • Disposal Compliance: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling This compound Assess_Task Assess Task: Routine Handling vs. High-Risk Procedure Start->Assess_Task Core_PPE Core PPE: - Double Gloves (Nitrile Inner, Chemical-Resistant Outer) - Chemical Splash Goggles - Chemical-Resistant Lab Coat Assess_Task->Core_PPE All Tasks High_Risk_PPE Additional High-Risk PPE: - Face Shield - NIOSH-Approved Respirator Assess_Task->High_Risk_PPE High Splash/Aerosol Potential Fume_Hood Work within a Certified Chemical Fume Hood Core_PPE->Fume_Hood Proceed Proceed with Caution Fume_Hood->Proceed High_Risk_PPE->Fume_Hood

Caption: PPE selection workflow for handling this compound.

Conclusion: Fostering a Culture of Safety

By adopting these comprehensive safety protocols, we can confidently handle this compound and other novel compounds, ensuring that our pursuit of scientific advancement is built on a foundation of safety and responsibility. This guide serves as a living document, to be updated as more specific information becomes available. Your diligence in adhering to these procedures is paramount to the safety of our entire research community.

References

  • Fisher Scientific. (2025, December 20).
  • Cole-Parmer. (n.d.).
  • Merck Millipore. (2024, March 21). Safety Data Sheet: N-Methylbenzylamine for synthesis.
  • Jubilant Ingrevia Limited. (n.d.).
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2025, December 21).
  • National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (2025, December 18).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.